molecular formula C4H9D B078710 2-Methylpropane-2-d CAS No. 13183-68-1

2-Methylpropane-2-d

Cat. No.: B078710
CAS No.: 13183-68-1
M. Wt: 58.12 g/mol
InChI Key: NNPPMTNAJDCUHE-LCNXKSLPSA-N
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Description

2-Methylpropane-2-d (CAS 13183-68-1), also known as Isobutane-2-d, is a deuterium-labeled isotopologue of isobutane where a hydrogen atom at the tertiary carbon is replaced by deuterium (98 atom % D). This stable isotope-labeled gas is characterized by a boiling point of -12 °C and a melting point of -160 °C. With a vapor density of 2.01 (vs air at 21 °C) and a high vapor pressure of 1536 mmHg (at 21 °C), it is classified as a flammable, liquefied gas (H220-H280) and requires appropriate handling. In research, this compound serves as a critical tool for investigating reaction mechanisms, particularly in studies of carbocation intermediates and deuterium isotope effects. The presence of the deuterium atom at the tertiary carbon allows researchers to probe the regiochemistry of electrophilic addition reactions, enabling detailed kinetic and mechanistic studies. Its application is essential in understanding hydrogen/deuterium migration, reaction pathways in acid-catalyzed conversions, and the stability of reaction intermediates, providing invaluable insights in fields ranging from organic synthesis to catalysis. For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-protiopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPPMTNAJDCUHE-LCNXKSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[1H]C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13183-68-1
Record name 2-Methylpropane-2-d
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Record name 13183-68-1
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpropane-2-d: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methylpropane-2-d, an isotopically labeled alkane of significant interest in mechanistic organic chemistry and pharmaceutical development. We will delve into its nomenclature, synthesis, spectroscopic signature, and key applications, framed with the insights required by researchers and drug development professionals.

Core Nomenclature and Identification

The systematic IUPAC name for this compound is 2-deutero-2-methylpropane . The locant '2' indicates that the deuterium atom replaces the hydrogen on the second carbon of the propane backbone.

PropertyValueSource(s)
Preferred IUPAC Name 2-deutero-2-methylpropane[1]
Synonyms 2-Methylpropane-2-d, Isobutane-2-d, tert-Butane-d1[2]
CAS Number 13183-68-1[2]
Molecular Formula (CH₃)₃CD[2]
Molecular Weight 59.13 g/mol [2]
Boiling Point -12 °C[2]
Melting Point -160 °C[2]

Its common name, isobutane, is an older but still widely used term for 2-methylpropane.[1] The deuterated version is therefore often referred to as Isobutane-2-d.

Synthesis Protocol: A Validated Approach via Grignard Reaction

The synthesis of 2-Methylpropane-2-d requires a strategy that precisely introduces a deuterium atom at the sterically hindered tertiary position. A robust and field-proven method involves the formation of a tert-butyl Grignard reagent followed by quenching with a deuterium source. This multi-step synthesis is designed for high isotopic purity and yield.

Causality of the Synthetic Strategy

The choice of a Grignard-based pathway is deliberate. Direct H/D exchange on isobutane is impractical due to the low acidity of the C-H bond. This pathway builds the carbon skeleton first, generates a nucleophilic carbon center via the organometallic intermediate, and then introduces the deuterium in a final, irreversible quenching step. This ensures precise and efficient deuteration. The starting material, 2-chloro-2-methylpropane (tert-butyl chloride), is readily synthesized from the inexpensive corresponding alcohol.[3][4]

Experimental Workflow

The following diagram outlines the logical flow of the synthesis, from the readily available starting material to the final purified product.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Grignard Formation cluster_2 Step 3: Deuteration & Workup A 2-Methylpropan-2-ol (tert-Butanol) B 2-Chloro-2-methylpropane (tert-Butyl Chloride) A->B  HCl   C tert-Butylmagnesium Chloride (Grignard Reagent) B->C  Mg, Anhydrous Ether   D 2-Methylpropane-2-d C->D  D₂O (Heavy Water)   E Purification D->E  Distillation/GC  

Caption: Synthetic workflow for 2-Methylpropane-2-d.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Chloro-2-methylpropane [3][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add concentrated hydrochloric acid.

  • Addition of Alcohol: Slowly add 2-methylpropan-2-ol (tert-butanol) to the cooled acid with vigorous stirring. The reaction is an SN1 substitution, where the hydroxyl group is protonated, leaves as water to form a stable tertiary carbocation, which is then attacked by the chloride ion.

  • Reaction: Stir the mixture overnight at room temperature to ensure complete conversion.

  • Workup: Transfer the mixture to a separatory funnel. The organic layer (top layer) contains the product. Wash with saturated sodium chloride solution to remove excess acid and water.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and purify the resulting liquid by distillation to yield pure 2-chloro-2-methylpropane.

Step 2: Formation of tert-Butylmagnesium Chloride [5]

  • System Integrity: Assemble a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. It is critical that the entire system be anhydrous, as Grignard reagents react readily with water.

  • Initiation: Place magnesium turnings in the flask. Add a small amount of a solution of 2-chloro-2-methylpropane in anhydrous diethyl ether via the dropping funnel. A small crystal of iodine can be added to initiate the reaction if necessary.

  • Addition: Once the reaction begins (indicated by cloudiness and gentle reflux), add the remaining 2-chloro-2-methylpropane solution dropwise at a rate that maintains a steady reflux. The ether serves as the solvent and also helps to stabilize the Grignard reagent.

  • Completion: After the addition is complete, reflux the mixture gently for an additional 30 minutes to ensure all the magnesium has reacted.

Step 3: Deuteration and Isolation

  • Quenching: Cool the flask containing the tert-butylmagnesium chloride solution in an ice bath. Slowly and carefully add heavy water (D₂O) dropwise via the dropping funnel. This is a vigorous acid-base reaction where the carbanionic center of the Grignard reagent is deuterated.

  • Hydrolysis: After the D₂O addition, add a dilute solution of sulfuric acid to dissolve the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the ether layer, and dry it over anhydrous calcium chloride. Since 2-Methylpropane-2-d is a low-boiling gas, the product is typically collected from the ether solution via fractional condensation or used directly in a subsequent reaction.

Spectroscopic Characterization: The Isotopic Signature

The substitution of a proton with a deuteron dramatically alters the molecule's spectroscopic fingerprint. Understanding these changes is key to verifying the success of the synthesis and utilizing the compound in further studies.

Spectroscopic Technique2-Methylpropane (Isobutane)2-Methylpropane-2-d (Expected)Rationale for Change
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 58. Base Peak: m/z 43 ([C₃H₇]⁺) or 57 ([C₄H₉]⁺).Molecular Ion (M⁺): m/z 59. Key Fragments: m/z 57 (loss of CH₃), 44 ([C₃H₆D]⁺).The M+1 mass shift confirms the incorporation of one deuterium atom. Fragmentation patterns shift accordingly for fragments retaining the deuterium.
¹H NMR Doublet at ~0.9 ppm (9H, -CH₃). Multiplet at ~1.7 ppm (1H, tertiary C-H).Singlet at ~0.9 ppm (9H, -CH₃).The signal for the tertiary proton is absent. The doublet for the methyl groups collapses into a singlet as the adjacent proton causing the splitting has been replaced by deuterium.
¹³C NMR Signal at ~25 ppm (primary C). Signal at ~24 ppm (tertiary C).Signal at ~25 ppm (primary C). Triplet at ~24 ppm (tertiary C).The tertiary carbon is now bonded to deuterium (spin I=1), splitting its signal into a triplet (2nI+1 rule, where n=1, I=1). A slight upfield shift is also expected.

Core Applications for Researchers

The primary utility of 2-Methylpropane-2-d stems from the Kinetic Isotope Effect (KIE) . The C-D bond is stronger and is broken more slowly than a C-H bond. This predictable difference in reaction rates makes it an invaluable tool for elucidating reaction mechanisms.[6][7]

Mechanistic Elucidation in Chemical Reactions

When a C-H bond at the tertiary position of isobutane is broken in the rate-determining step of a reaction, substituting it with a C-D bond will cause a noticeable decrease in the reaction rate (a primary KIE, kH/kD > 1).[7] This allows researchers to validate or disprove proposed mechanisms.

Caption: Using KIE to probe a reaction mechanism.

This technique is crucial for studying:

  • Free-radical halogenation: To confirm the hydrogen abstraction step is rate-limiting.

  • Elimination Reactions: To distinguish between E1 and E2 pathways.

  • Enzymatic Reactions: To determine if a C-H bond cleavage by an enzyme is part of the catalytic cycle.

Probing Carbocation Intermediates

In reactions proceeding through a tert-butyl carbocation, 2-Methylpropane-2-d can be used as a starting material to trace the fate of the deuterium atom and study potential rearrangement or elimination side reactions.

Applications in Drug Development

In drug discovery, deuteration is a strategy to improve a drug's metabolic profile.[8] Cytochrome P450 enzymes often metabolize drugs by oxidizing C-H bonds. By replacing a metabolically labile tertiary proton with a deuteron, the rate of metabolic breakdown at that position can be significantly reduced. This can lead to:

  • Increased drug half-life.

  • Reduced dosing frequency.

  • Lower patient-to-patient variability in drug exposure.

While 2-Methylpropane-2-d is not a drug itself, it serves as a simple model compound for studying the fundamental principles of how deuteration at a tertiary carbon can impact stability and reactivity in more complex pharmaceutical molecules.

References

  • CN102351744A - Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Google Patents.
  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Journal of Labelled Compounds and Radiopharmaceuticals, 65(13), 338-342. Available at: [Link]

  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. NOP. Available at: [Link]

  • Wawer, I., & Wawer, A. (1990). Kinetic isotope effect in hydrogen isotope exchange between diphenylphosphine and methanol or 2-methylpropane-2-thiol in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (11), 1969-1972. Available at: [Link]

  • Mass spectrum of 2-methylpropane. Doc Brown's Chemistry. Available at: [Link]

  • How to Write the Structure for 2-Methylpropane. YouTube. Available at: [Link]

  • Corcoran, M., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. Molecular Pharmaceutics, 20(8), 4059-4074. Available at: [Link]

  • 2-methyl-2-nitrosopropane. Organic Syntheses Procedure. Available at: [Link]

  • Brown, L. C., et al. (2022). The synthesis of deuteriated tri-tert-butyl phosphine. Queen's University Belfast. Available at: [Link]

  • Corcoran, M., et al. (2023). Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics. PubMed. Available at: [Link]

  • Wawer, A. (1986). Kinetics of deuterium isotope exchange between 2-methylpropane-2-thiol and propane-2-thiol in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1295-1298. Available at: [Link]

  • Stothers, J. B., & Bourns, A. N. (1962). Carbon-14 Kinetic Isotope Effects. III. The Hydrolysis of 2-Chloro-2-methylpropane-2-C14. Canadian Journal of Chemistry, 40(11), 2007-2012. Available at: [Link]

  • Propane, 2-chloro-2-methyl-. NIST WebBook. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Tormyshev, V. M., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. Molecules, 29(3), 562. Available at: [Link]

  • How will you prepare tert-Butyl alcohol with the help of the Grignard reaction?. Quora. Available at: [Link]

  • Williamson synthesis || Preparation of 2-Methoxy-2-methylpropane. YouTube. Available at: [Link]

  • The E2 Reaction and the Deuterium Isotope Effect. Chemistry LibreTexts. Available at: [Link]

  • Exploring the Synthesis of 2-Chloro-2-methylpropane for Industrial Applications. Available at: [Link]

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  • Propane, 2-chloro-2-methyl- Mass Spectrum. NIST WebBook. Available at: [Link]

Sources

A Technical Guide to 2-Methylpropane-2-d: Synthesis, Characterization, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Single Neutron

In the landscape of modern medicinal chemistry, the strategic incorporation of stable isotopes has emerged as a powerful tool for optimizing drug candidates. The substitution of a hydrogen atom with its heavier, non-radioactive isotope, deuterium, can profoundly alter a molecule's metabolic fate without significantly changing its fundamental chemical properties. This guide provides an in-depth technical overview of 2-Methylpropane-2-d, a deuterated analog of isobutane, focusing on its synthesis, rigorous analytical characterization, and its strategic application in drug discovery and development. The core value of this molecule lies in the introduction of a deuterated tertiary carbon, a structural motif that can significantly influence the pharmacokinetic profile of drug candidates containing a tert-butyl group.

The official CAS Registry Number for 2-Methylpropane-2-d is 13183-68-1 .

Section 1: Synthesis of 2-Methylpropane-2-d

The synthesis of 2-Methylpropane-2-d with high isotopic purity is paramount for its effective use. A common and reliable method involves the deuteration of a suitable precursor, such as 2-chloro-2-methylpropane, via a Grignard reaction followed by quenching with a deuterium source. This approach ensures the specific introduction of deuterium at the desired tertiary position.

Synthetic Pathway Overview

The synthesis can be conceptualized as a two-step process starting from the readily available tert-butanol:

  • Halogenation of the Precursor : Conversion of tert-butanol to 2-chloro-2-methylpropane.

  • Formation and Deuteration of the Grignard Reagent : Reaction of 2-chloro-2-methylpropane with magnesium to form the Grignard reagent, which is then quenched with heavy water (D₂O) to yield the final product.

Synthesis_Pathway tert_butanol 2-Methyl-2-propanol (tert-butanol) chloro 2-Chloro-2-methylpropane tert_butanol->chloro SN1 Reaction hcl Conc. HCl grignard tert-Butylmagnesium chloride chloro->grignard Grignard Formation mg_ether Mg, Dry Ether product 2-Methylpropane-2-d grignard->product Deuteration d2o D₂O (Quench)

Caption: Synthesis pathway for 2-Methylpropane-2-d.

Experimental Protocol

Part A: Synthesis of 2-Chloro-2-methylpropane from tert-Butanol

  • Reaction Setup : In a fume hood, add 50 mL of concentrated hydrochloric acid to a 250 mL separatory funnel. Cool the funnel in an ice-water bath.

  • Addition of Alcohol : Slowly add 20 mL of tert-butanol to the cooled hydrochloric acid. Swirl gently after each addition.

  • Reaction : Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Allow the mixture to stand for 10-15 minutes, during which two layers will form.

  • Work-up : Separate the lower aqueous layer. Wash the organic layer (the crude 2-chloro-2-methylpropane) sequentially with 20 mL of cold water, 20 mL of 5% sodium bicarbonate solution (vent frequently due to CO₂ evolution), and finally with 20 mL of brine.

  • Drying : Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride for 10-15 minutes.

  • Purification : Decant the dried liquid into a distillation apparatus and distill. Collect the fraction boiling at 49-52 °C.

Part B: Synthesis of 2-Methylpropane-2-d via Grignard Reaction

Causality: This step leverages the nucleophilic character of the Grignard reagent, which readily abstracts a deuterium from heavy water, a highly efficient deuterium donor.[1]

  • Grignard Reagent Formation :

    • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place 2.4 g of magnesium turnings in the flask.

    • Add 20 mL of anhydrous diethyl ether to the flask.

    • In the dropping funnel, dissolve 9.2 g of the synthesized 2-chloro-2-methylpropane in 30 mL of anhydrous diethyl ether.

    • Add a small amount of the alkyl halide solution to the magnesium. The reaction should initiate, evidenced by bubbling and a cloudy appearance. If it doesn't start, gently warm the flask.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Deuteration :

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Slowly add 5 mL of heavy water (D₂O, 99.8 atom % D) dropwise from the dropping funnel. This reaction is highly exothermic.

    • Stir the mixture for 15 minutes after the addition is complete.

  • Product Isolation :

    • The product, 2-Methylpropane-2-d, is a gas at room temperature (boiling point: -12 °C).[2]

    • The gas can be collected by bubbling it through a cold trap (e.g., using a dry ice/acetone bath) or by displacing a suitable liquid in an inverted graduated cylinder.

Section 2: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized 2-Methylpropane-2-d.[3] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for determining the degree of deuteration.

  • ¹H NMR : In a proton NMR spectrum of 2-Methylpropane-2-d, the signal corresponding to the tertiary proton (which would appear as a multiplet in the non-deuterated isobutane) will be absent or significantly diminished. The spectrum will be dominated by a singlet corresponding to the nine equivalent methyl protons. The integration of any residual tertiary proton signal against the methyl proton signal allows for the calculation of isotopic purity.[4]

  • ²H NMR : A deuterium NMR spectrum will show a signal corresponding to the deuterium at the tertiary position, confirming its successful incorporation.

  • ¹³C NMR : The carbon spectrum will show two signals. The signal for the tertiary carbon will be a triplet due to coupling with the deuterium atom (I=1), providing further evidence of successful deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to further assess isotopic distribution.

  • Electron Ionization (EI-MS) : The mass spectrum of 2-Methylpropane-2-d will show a molecular ion peak (M⁺) at m/z 59, which is one mass unit higher than that of unlabeled isobutane (m/z 58). The base peak is often observed at m/z 44, corresponding to the loss of a methyl group ([M-CH₃]⁺). The relative intensities of the M⁺ and M+1 peaks can be used to determine isotopic enrichment.

Data Summary
Property2-Methylpropane (Isobutane)2-Methylpropane-2-d
CAS Number 75-28-5[5]13183-68-1[2][6]
Molecular Formula C₄H₁₀C₄H₉D
Molecular Weight 58.12 g/mol [5]59.13 g/mol [2]
Boiling Point -12 °C[5]-12 °C[2]
Melting Point -160 °C[5]-160 °C[2]
¹H NMR (tertiary H) MultipletAbsent/Reduced
MS (M⁺) m/z 58m/z 59

Section 3: Applications in Drug Development and Medicinal Chemistry

The introduction of a tert-butyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding, or modulate lipophilicity. However, this group itself can be a site of metabolic attack, primarily through oxidation by cytochrome P450 (CYP) enzymes.[7]

The Kinetic Isotope Effect (KIE)

The strategic replacement of hydrogen with deuterium at a metabolically labile position can slow down the rate of enzymatic cleavage of that C-H bond. This is known as the deuterium Kinetic Isotope Effect (KIE) .[8][9] The C-D bond has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it.[10] If the cleavage of this bond is the rate-determining step in the metabolic pathway, deuteration can significantly reduce the rate of metabolism.

KIE_Workflow cluster_0 Metabolic Pathway cluster_1 Deuterated Pathway cluster_2 Pharmacokinetic Outcome Drug_H Drug with tert-butyl group (R-C(CH₃)₂-H) CYP450 CYP450 Enzyme Drug_H->CYP450 Metabolism Metabolite_H Hydroxylated Metabolite (R-C(CH₃)₂-OH) CYP450->Metabolite_H Fast (C-H cleavage) Drug_D Deuterated Drug (R-C(CH₃)₂-D) CYP450_D CYP450 Enzyme Drug_D->CYP450_D Metabolism Metabolite_D Reduced Metabolite Formation CYP450_D->Metabolite_D Slower (C-D cleavage) [Kinetic Isotope Effect] Outcome * Increased drug exposure (AUC) * Longer half-life (t½) * Reduced metabolite-related toxicity * Potentially lower dose/frequency Metabolite_D->Outcome

Sources

A Senior Application Scientist's Guide to the Synthesis and Preparation of 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Value of a Single Deuteron

In the landscape of molecular science, the substitution of a single hydrogen atom with its heavier isotope, deuterium, can unlock profound insights. The resulting change in mass, while seemingly minor, introduces a significant kinetic isotope effect (KIE), altering reaction rates in a predictable manner. This phenomenon makes isotopically labeled compounds, such as 2-Methylpropane-2-d (also known as tert-butane-d1), invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and serving as superior internal standards in mass spectrometry-based quantitative analysis.[1][2][3] The C-D bond is stronger than the C-H bond, and its different vibrational frequency provides a unique spectroscopic handle. This guide provides a detailed technical overview of the primary, field-proven methodologies for the synthesis of 2-Methylpropane-2-d, focusing on the causality behind experimental choices to ensure reproducibility and high isotopic purity.

Strategic Overview: Pathways to Selective Deuteration

The synthesis of 2-Methylpropane-2-d hinges on the selective introduction of a single deuterium atom at the tertiary carbon position. Two principal strategies dominate this endeavor, each with distinct advantages and mechanistic underpinnings:

  • Organometallic Synthesis via Grignard Reagent: This classic and highly reliable "bottom-up" approach involves the formation of a nucleophilic tert-butyl carbanion equivalent, which is then quenched with a deuterium source. Its primary strength lies in its stoichiometric precision and high potential for isotopic incorporation.

  • Catalytic Hydrogen-Deuterium (H/D) Exchange: This "top-down" strategy involves the direct, catalyst-mediated exchange of the tertiary C-H bond on an isobutane molecule with deuterium from a donor solvent.[4][5] This method can be elegant and atom-economical, though it often requires specialized catalysts and conditions to achieve high selectivity.

This guide will dissect both methodologies, providing validated protocols and the scientific rationale required for successful implementation.

Method 1: Synthesis via Quenching of a Grignard Reagent

This is the most common and arguably most robust method for the laboratory-scale synthesis of 2-Methylpropane-2-d. The strategy is a two-step process: first, the formation of a tert-butyl Grignard reagent, followed by its electrophilic quench with heavy water (D₂O).

Pillar of Expertise: Causality in the Grignard Approach

The success of this synthesis is critically dependent on the generation of the Grignard reagent, tert-butylmagnesium chloride. This organometallic compound features a highly polarized carbon-magnesium bond, which imparts a strong nucleophilic and basic character to the tertiary carbon atom.[6] When this "carbanion equivalent" is exposed to an electrophilic deuterium source like D₂O, a rapid acid-base reaction occurs, with the carbon abstracting a deuteron to form the stable C-D bond. The absolute exclusion of protic sources, especially water (H₂O), until the quenching step is paramount; any premature exposure will result in the formation of the undesired, non-deuterated isobutane, drastically reducing the yield and isotopic purity.[7]

Experimental Workflow: Grignard Synthesis

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Grignard Reaction & Deuteration A 2-Methyl-2-propanol (tert-Butanol) C SN1 Reaction (Ice Bath Cooling) A->C B Concentrated HCl B->C D 2-Chloro-2-methylpropane (tert-Butyl Chloride) C->D Phase Separation & Drying F Grignard Reagent Formation (Reflux) D->F E Anhydrous Diethyl Ether + Magnesium Turnings E->F G tert-Butylmagnesium Chloride F->G I Deuteration Quench (Ice Bath Cooling) G->I H Deuterium Oxide (D₂O) H->I J Crude Product Mixture I->J K Work-up & Purification J->K Separation, Drying, Distillation L 2-Methylpropane-2-d (Final Product) K->L G cluster_0 Reaction Setup cluster_1 Exchange & Isolation A Isobutane (Substrate) D Reaction Vessel (High-Pressure Autoclave or Schlenk Flask) A->D B Deuterium Source (e.g., D₂O, C₆D₆) B->D C Catalyst (e.g., Ir-pincer complex) C->D E Catalytic H/D Exchange (Heating/Stirring) D->E F Reaction Mixture E->F G Catalyst Removal & Product Isolation F->G Filtration / Extraction H 2-Methylpropane-2-d (Final Product) G->H Distillation

Caption: Generalized workflow for the synthesis of 2-Methylpropane-2-d via catalytic H/D exchange.

General Protocol: Homogeneous H/D Exchange with an Iridium Catalyst

This protocol is representative of modern methods using pincer complexes. [2]

  • Reaction Setup: In a glovebox, charge a high-pressure reaction vessel or a thick-walled glass bomb with the iridium pincer catalyst (e.g., 1-5 mol%).

  • Reagent Addition: Add the deuterium source (e.g., D₂O or benzene-d₆) and the isobutane substrate (which is a gas at room temperature and may need to be condensed into the vessel at low temperature).

  • Reaction: Seal the vessel and heat it to the required temperature (e.g., 50-150 °C, catalyst dependent) with vigorous stirring for several hours to days. The progress can be monitored by taking aliquots and analyzing by GC-MS or NMR.

  • Work-up: After cooling, carefully vent the vessel. The product, being volatile, can be isolated from the reaction mixture by trap-to-trap distillation under vacuum, leaving the non-volatile catalyst and solvent behind.

  • Purification: Further purification can be achieved by preparative gas chromatography if necessary.

Data Summary: Comparison of Catalytic Systems
Catalyst SystemDeuterium SourceTypical ConditionsAdvantages / Disadvantages
Pt or Pd on Carbon D₂ (gas) / D₂O100-200 °C, High PressureAdv: Readily available catalysts. Disadv: Harsh conditions, potential for over-deuteration and isomerization.
Silica-Alumina D₂O>150 °CAdv: Inexpensive catalyst. Disadv: Can promote cracking and side reactions. [8][9]
Iridium Pincer Complexes D₂O, C₆D₆50-150 °CAdv: High selectivity, mild conditions. Disadv: Expensive and air-sensitive catalysts. [2][10]

Product Validation: A Self-Validating System

Confirming the identity and isotopic purity of the synthesized 2-Methylpropane-2-d is a critical final step.

  • Mass Spectrometry (MS): Electron impact MS will show a molecular ion (M⁺) peak at m/z = 59, a +1 shift from the m/z = 58 peak of unlabeled isobutane. The relative intensity of the m/z 58 and 59 peaks provides a direct measure of isotopic incorporation.

  • ¹H NMR Spectroscopy: The spectrum of the product will show a singlet at ~0.9 ppm corresponding to the nine equivalent methyl protons. The characteristic septet for the tertiary C-H proton (which would appear at ~1.7 ppm in isobutane) will be absent or dramatically diminished.

  • ¹³C NMR Spectroscopy: The signal for the tertiary carbon will appear as a triplet (due to C-D coupling) with a characteristic isotopic shift upfield compared to unlabeled isobutane.

Mandatory Safety Protocols

  • Grignard Reagents: Are highly reactive and can be pyrophoric. They react violently with water and other protic sources. All manipulations must be performed under a strict inert atmosphere.

  • Diethyl Ether: Is extremely flammable and has a low boiling point and autoignition temperature. Work must be conducted in a certified chemical fume hood, far from ignition sources.

  • High-Pressure Reactions: Catalytic H/D exchange may require high-pressure vessels. These must be properly rated, inspected, and used behind a blast shield.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, is mandatory for all procedures described.

References

  • Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory. (2013-04-05).
  • Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (n.d.).
  • An introduction to Grignard reagents. (n.d.). Chemguide.
  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. (2018-02-09). ACS Publications.
  • Exchange of Hydrogen between Isobutane and a Deuterated Cracking Catalyst. (n.d.). Journal of the American Chemical Society - ACS Publications.
  • Deuterated Isobutylene-d8. (n.d.). ResolveMass Laboratories Inc.
  • Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. (n.d.). ResearchGate.
  • H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes. (2020-06-16). Chemical Science (RSC Publishing).
  • Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity. (n.d.). PMC - NIH.
  • Exchange of Hydrogen between Isobutane and a Deuterated Cracking Catalyst. (n.d.). ACS Publications.
  • Synthetic Intermediates for Deuterated Pharmaceuticals. (n.d.). CK Isotopes.

Sources

Technical Guide: 2-Methylpropane-2-d (Isobutane-d1)

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Properties, Synthesis, and Applications in Drug Development

Executive Summary & Chemical Identity

2-Methylpropane-2-d (Isobutane-d1) is the isotopologue of isobutane where the hydrogen atom at the tertiary carbon position is replaced by deuterium. This specific substitution is of critical importance in physical organic chemistry and drug development because the tertiary C-H bond is the weakest in the molecule and the primary site of metabolic oxidation.

By replacing this "soft spot" with a stronger C-D bond, researchers utilize the Kinetic Isotope Effect (KIE) to probe reaction mechanisms and enhance the metabolic stability of tert-butyl-containing pharmacophores.

Property Data
Chemical Name 2-Methylpropane-2-d
Synonyms Isobutane-d1; 2-Deuterioisobutane; tert-Butyl deuteride (informal)
CAS Number 13183-68-1
Molecular Formula

or

Molecular Weight 59.13 g/mol (vs. 58.12 for non-deuterated)
Purity Grade Typically ≥98 atom % D

Physicochemical Properties: Vapor Pressure & Density

Accurate knowledge of the vapor pressure and density is essential for the safe storage, handling, and quantitative analysis of 2-Methylpropane-2-d, which exists as a liquefied gas under standard laboratory conditions.

Comparative Property Table

Data represents a synthesis of experimental literature values for isobutane and theoretical corrections for the deuterated isotopologue.

PropertyIsobutane (

)
2-Methylpropane-2-d (

)
Notes
Boiling Point (1 atm) -11.7 °C (261.4 K)-12.0 °C (approx)Deuterated hydrocarbons often exhibit slightly lower boiling points due to reduced dispersion forces.
Melting Point -159.6 °C-160 °C Negligible shift.
Vapor Pressure (21 °C) 3.04 bar (44.1 psi)~3.08 bar (Estimated)See Vapor Pressure Isotope Effect below.
Liquid Density (25 °C) 0.551 g/mL0.560 g/mL (Calculated)Density increases proportionally to mass (~1.7%).
Critical Temperature 134.7 °C~134 °C
Flash Point -83 °C-83 °C Extremely Flammable.
Technical Insight: Vapor Pressure Isotope Effect (VPIE)

While often treated identically to isobutane in engineering contexts, 2-Methylpropane-2-d exhibits a phenomenon known as the Inverse Vapor Pressure Isotope Effect (


).
  • Mechanism: In the liquid phase, the lighter protium isotopologue (

    
    ) has slightly larger vibrational amplitudes (Zero Point Energy) than the deuterated form. This leads to a slightly larger effective molar volume and stronger intermolecular van der Waals attractions for the H-form compared to the D-form.
    
  • Result: The deuterated molecules are less tightly held in the liquid phase relative to the gas phase compared to their protium counterparts. Consequently, 2-Methylpropane-2-d is slightly more volatile than standard isobutane.

  • Magnitude: For branched alkanes, this effect is small (

    
    ) but measurable in high-precision manometry.
    
Density Calculation (Molar Volume Invariance)

Experimental density data for the pure deuterated gas is rare. However, it can be derived with high precision using the Molar Volume Invariance principle. The electronic cloud size (which dictates volume) is virtually identical between C-H and C-D bonds.





Experimental Protocols

For researchers requiring validation of these properties in-house, the following protocols ensure data integrity.

Protocol: Static Vapor Pressure Measurement

Objective: Determine the precise vapor pressure of 2-Methylpropane-2-d at varying temperatures.

  • Apparatus: Use an isoteniscope or a static pressure cell equipped with a high-precision capacitance manometer (accuracy

    
     Torr) and a thermostated bath (
    
    
    
    °C).
  • Degassing (Critical Step):

    • Connect the sample cylinder to the vacuum line.

    • Freeze the sample using liquid nitrogen (

      
      ).
      
    • Evacuate the headspace to remove non-condensable gases (air/nitrogen).

    • Thaw and refreeze. Repeat this Freeze-Pump-Thaw cycle at least 3 times. Failure to degas is the #1 source of error in VP measurements.

  • Equilibration:

    • Immerse the cell in the thermostated bath.

    • Allow 30 minutes for thermal equilibrium.

    • Record pressure (

      
      ) and temperature (
      
      
      
      ).
  • Data Fitting: Fit data to the Antoine Equation:

    
    .
    
Protocol: Vibrating Tube Densimetry

Objective: Measure liquid density under pressure.

  • Instrument: Anton Paar DMA HPM (High Pressure) or equivalent.

  • Calibration: Calibrate the period of oscillation using vacuum (0 density) and a standard fluid (e.g., pure isobutane or propane) at the target temperature and pressure.

  • Loading:

    • Connect the sample cylinder via stainless steel capillary tubing.

    • Pressurize the system to at least 2 bar above the vapor pressure to ensure a single liquid phase.

  • Measurement: Record the oscillation period. Density is calculated via:

    
    .
    

Synthesis and Preparation

The synthesis of 2-Methylpropane-2-d is a classic example of Grignard chemistry adapted for isotopic labeling.

Synthesis Workflow

The most reliable route involves the hydrolysis of a tert-butyl Grignard reagent with heavy water (


).

Synthesis Start tert-Butyl Chloride (CH3)3CCl Grignard Grignard Intermediate t-BuMgCl Start->Grignard + Mg Mg Magnesium Turnings (THF, Reflux) Mg->Grignard Product 2-Methylpropane-2-d (CH3)3CD Grignard->Product + D2O D2O Deuterium Oxide (D2O) D2O->Product

Figure 1: Synthesis pathway for 2-Methylpropane-2-d via Grignard hydrolysis.

Step-by-Step Procedure
  • Activation: Activate Magnesium turnings with iodine in dry THF under Argon atmosphere.

  • Formation: Add tert-butyl chloride dropwise. Maintain gentle reflux to form t-butylmagnesium chloride.

  • Quenching: Cool the solution to 0°C. Slowly add

    
     (99.9 atom % D).
    
  • Collection: The product is a gas. The reaction vessel must be connected to a cold trap (dry ice/acetone) to condense the evolving 2-Methylpropane-2-d.

  • Purification: Distill the condensate through a low-temperature column to remove THF vapors.

Applications in Drug Development: The Kinetic Isotope Effect

In drug discovery, 2-Methylpropane-2-d serves as a fundamental model for Metabolic Stability Studies .

The "Metabolic Soft Spot"

The tert-butyl group is common in drug architecture. However, the tertiary C-H bond is prone to oxidation by Cytochrome P450 (CYP450) enzymes, leading to rapid clearance (short half-life).

Deuterium Switching Strategy

Replacing H with D at the tertiary position creates a "Deuterium Switch."

  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to lower Zero Point Energy.

  • Primary Kinetic Isotope Effect (KIE): Breaking the C-D bond in the rate-determining step of oxidation requires more energy.

  • Outcome:

    
     ratios typically range from 2 to 5. This significantly reduces the rate of metabolism, potentially extending the drug's half-life without altering its binding affinity or potency.
    

KIE SubstrateH Substrate-H (Weak C-H Bond) TS_H Transition State H (Lower Energy Barrier) SubstrateH->TS_H Fast (k_H) SubstrateD Substrate-D (Strong C-D Bond) TS_D Transition State D (Higher Energy Barrier) SubstrateD->TS_D Slow (k_D) CYP CYP450 Enzyme CYP->TS_H CYP->TS_D Metabolite Hydroxylated Product (Clearance) TS_H->Metabolite TS_D->Metabolite

Figure 2: Mechanistic comparison of CYP450 oxidation rates for Protium (H) vs. Deuterium (D) substrates.

References

  • Sigma-Aldrich. 2-Methylpropane-2-d Product Specification (CAS 13183-68-1).Link

  • PubChem. 2-Methylpropane-2-d Compound Summary. National Library of Medicine. Link

  • NIST Chemistry WebBook. Isobutane Thermophysical Properties.Link

  • Brown, H. C., & Russell, G. A. (1952).[1] The Photochlorination of 2-Methylpropane-2-d...[1] The Question of Free Radical Rearrangement. Journal of the American Chemical Society.[1][2] Link[1]

  • Bigeleisen, J., et al. (1963). Molecular Geometry and the Vapor Pressure of Isotopic Molecules.[3] Journal of Chemical Physics. (Fundamental theory on VPIE).

Sources

An In-depth Technical Guide to Deuterated Isobutane: Structural Isomers, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Incorporation in Isobutane

Deuterium-labeled compounds have become indispensable tools in modern chemical research and pharmaceutical development. The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, can profoundly influence a molecule's physicochemical properties and metabolic fate. This guide provides a comprehensive technical overview of deuterated isobutane, focusing on its structural isomers, synthetic methodologies, and detailed analytical characterization. For drug development professionals, understanding these aspects is crucial for leveraging deuterated building blocks in the synthesis of novel therapeutics with improved pharmacokinetic profiles.[1]

The primary advantage of deuteration in drug design lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. This can result in a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile. Isobutane, with its branched structure, offers distinct primary and tertiary hydrogens, making it an interesting and relevant model for studying the effects of site-specific deuteration.

Structural Formula and Isomers of Monodeuterated Isobutane

Isobutane, systematically named 2-methylpropane, has the molecular formula C₄H₁₀.[2] It possesses two distinct types of hydrogen atoms: nine primary hydrogens on the three methyl groups and one tertiary hydrogen at the branch point. Consequently, monosubstitution with deuterium yields two structural isomers:

  • 1-deutero-2-methylpropane: The deuterium atom is located on one of the primary carbons.

  • 2-deutero-2-methylpropane: The deuterium atom is located on the tertiary carbon.

The precise placement of the deuterium atom is critical as it will exhibit different chemical and physical properties, including distinct spectroscopic signatures.

Figure 1: Structural isomers of monodeuterated isobutane.

Synthesis of Deuterated Isobutane Isomers

The selective synthesis of deuterated isobutane isomers requires careful consideration of the starting materials and reaction conditions to ensure high isotopic purity at the desired position.

Synthesis of 1-deutero-2-methylpropane

A common and effective method for introducing deuterium at a primary carbon is through the reduction of a suitable precursor, such as a primary alkyl halide, with a deuterated reducing agent.

Experimental Protocol: Reduction of 1-iodo-2-methylpropane

  • Preparation of 1-iodo-2-methylpropane: This precursor can be synthesized from 2-methylpropene via an anti-Markovnikov hydrobromination using HBr in the presence of peroxides, followed by a Finkelstein reaction with sodium iodide.[3]

  • Reduction with Lithium Aluminum Deuteride (LAD):

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a solution of 1-iodo-2-methylpropane in anhydrous diethyl ether is prepared.

    • The solution is cooled to 0 °C in an ice bath.

    • Lithium aluminum deuteride (LiAlD₄) is added portion-wise to the stirred solution.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure complete reaction.

    • The reaction is quenched by the careful, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.

    • The resulting precipitate is filtered off, and the ethereal solution is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to yield 1-deutero-2-methylpropane.

Synthesis_1_deutero 2-methylpropene 2-methylpropene 1-bromo-2-methylpropane 1-bromo-2-methylpropane 2-methylpropene->1-bromo-2-methylpropane 1. HBr, Peroxides 1-iodo-2-methylpropane 1-iodo-2-methylpropane 1-bromo-2-methylpropane->1-iodo-2-methylpropane 2. NaI, Acetone 1-deutero-2-methylpropane 1-deutero-2-methylpropane 1-iodo-2-methylpropane->1-deutero-2-methylpropane 3. LiAlD4, Et2O 4. Workup

Figure 2: Synthetic pathway to 1-deutero-2-methylpropane.

Synthesis of 2-deutero-2-methylpropane

Introducing deuterium at the tertiary position can be achieved through the quenching of a Grignard reagent with a deuterium source, such as heavy water (D₂O).[4][5]

Experimental Protocol: Grignard Reaction with Heavy Water

  • Preparation of tert-Butylmagnesium Chloride:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings are placed.

    • A solution of 2-chloro-2-methylpropane in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

    • The reaction mixture is stirred until the magnesium is consumed.

  • Quenching with Heavy Water:

    • The Grignard reagent solution is cooled to 0 °C.

    • Heavy water (D₂O) is added dropwise to the stirred solution. A vigorous reaction will occur.

    • After the addition is complete, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is carefully removed by distillation to yield 2-deutero-2-methylpropane.

Synthesis_2_deutero 2-chloro-2-methylpropane 2-chloro-2-methylpropane tert-Butylmagnesium_chloride tert-Butylmagnesium_chloride 2-chloro-2-methylpropane->tert-Butylmagnesium_chloride 1. Mg, Et2O 2-deutero-2-methylpropane 2-deutero-2-methylpropane tert-Butylmagnesium_chloride->2-deutero-2-methylpropane 2. D2O 3. Workup

Figure 3: Synthetic pathway to 2-deutero-2-methylpropane.

Analytical Characterization

The structural confirmation and purity assessment of deuterated isobutane isomers are typically performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • 1-deutero-2-methylpropane: The ¹H NMR spectrum will show a multiplet for the tertiary proton, and the signal for the methyl group containing the deuterium will appear as a triplet due to coupling with the deuterium nucleus (spin I=1). The other two methyl groups will appear as a doublet due to coupling with the tertiary proton.

  • 2-deutero-2-methylpropane: The ¹H NMR spectrum will be simplified, showing a singlet for the nine equivalent primary protons. The signal for the tertiary proton will be absent.[6]

²H NMR Spectroscopy:

  • ²H NMR is a powerful tool for directly observing the deuterium nucleus. A single resonance will be observed for each deuterated isomer, with the chemical shift corresponding to the position of the deuterium atom. This provides unambiguous confirmation of successful deuteration.

CompoundPosition of DeuteriumExpected ¹H NMR SignalsExpected ²H NMR Signal
1-deutero-2-methylpropanePrimary CarbonMultiplet (CH), Triplet (CHD), Doublet (2 x CH₃)One resonance
2-deutero-2-methylpropaneTertiary CarbonSinglet (3 x CH₃)One resonance

Table 1: Predicted NMR Spectroscopic Data for Deuterated Isobutane Isomers.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic purity of the deuterated compounds.

  • The molecular ion peak (M⁺) for monodeuterated isobutane will appear at m/z 59, one mass unit higher than that of non-deuterated isobutane (m/z 58).

  • The fragmentation patterns of the two isomers will also differ, providing further structural information. For instance, the loss of a methyl radical from 2-deutero-2-methylpropane would result in a fragment at a different m/z value compared to the loss of a methyl radical from 1-deutero-2-methylpropane. The base peak for isobutane is typically at m/z 43, corresponding to the isopropyl cation.[7] In the deuterated analogs, the relative abundances of fragments will shift depending on the location of the deuterium.

Ionm/z (Isobutane)m/z (1-deutero-2-methylpropane)m/z (2-deutero-2-methylpropane)
[C₄H₉D]⁺-5959
[C₄H₁₀]⁺58--
[C₃H₆D]⁺-4444
[C₃H₇]⁺434343
[C₂H₄D]⁺-3030
[C₂H₅]⁺292929

Table 2: Predicted m/z Values for Key Fragments in the Mass Spectra of Deuterated Isobutane Isomers.

Applications in Drug Development and Research

Deuterated isobutane and its derivatives serve as valuable building blocks in the synthesis of more complex deuterated molecules for pharmaceutical research. The tert-butyl group is a common motif in many drug candidates, and the ability to selectively deuterate this group can be a powerful strategy for modulating metabolic stability.

By incorporating a deuterated isobutyl group into a drug candidate, researchers can investigate the impact of the kinetic isotope effect on the drug's metabolism. This can lead to the development of "soft drugs" with tailored pharmacokinetic profiles, potentially reducing off-target effects and improving patient compliance.

Conclusion

This technical guide has provided a detailed overview of the structural isomers, synthesis, and analytical characterization of monodeuterated isobutane. The ability to selectively introduce deuterium at either the primary or tertiary position of the isobutane framework allows for the fine-tuning of molecular properties. For researchers in drug development, a thorough understanding of these principles is essential for the rational design and synthesis of next-generation therapeutics with enhanced metabolic stability and improved clinical outcomes.

References

  • BYJU'S. Isomers of Butane. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). and explaining the - H-1 proton NMR spectrum: 2-methylpropene ( - 2-methylprop-1-ene). Retrieved from [Link]

  • Organic Chemistry with Victor. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Deuterated Heterocycles with Me2NCD(OMe)2 and Evaluation of the Products for Metabolism by Aldehyde Oxidase. PubChem. Retrieved from [Link]

  • Study.com. (n.d.). Propose an efficient synthesis of 1-iodo-2-methylpropane from 2-methylpropene. Retrieved from [Link]

  • Study.com. (n.d.). An advantage to preparing an alkane from a Grignard reagent is that deuterium (D; the 2H isotope of hydrogen) can be placed at a specific site in a molecule. How might 2-bromobutane be converted into 2-deuteriobutane?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-methyl-2-nitrosopropane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 2-methylpropanal. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • 4026 Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. (n.d.). [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Deuterio-2-methylpropane. PubChem. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropane C4H10 (CH3)3CH fragmentation pattern of m/z m/e ions for analysis and identification of isobutane image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). ORGANIC DEUTERIUM COMPOUNDS: XV. SYNTHESIS OF SOME DEUTERATED ALKANES. [Link]

  • ACS Publications. (2022, February 18). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

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2-Methylpropane-2-d safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Methylpropane-2-d

Introduction: Understanding 2-Methylpropane-2-d

2-Methylpropane-2-d, also known by its synonyms Isobutane-2-d or tert-Butane-d1, is a deuterated form of isobutane. Its primary application in research and development is as an internal standard in analytical chemistry, particularly in studies involving mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of a deuterium atom provides a distinct mass shift (M+1), allowing it to be differentiated from its non-deuterated counterpart. While its chemical reactivity is nearly identical to isobutane, its handling and safety protocols are dictated by its physical properties as a highly flammable, compressed liquefied gas.

This guide provides a comprehensive overview of the critical safety information, handling protocols, and emergency procedures for 2-Methylpropane-2-d, designed for laboratory personnel, researchers, and drug development professionals. The causality behind each safety recommendation is emphasized to foster a deeper understanding of the risks and mitigation strategies.

Section 1: Core Hazard Identification and GHS Classification

The primary hazards associated with 2-Methylpropane-2-d are its extreme flammability and the risks associated with it being a gas stored under pressure.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and universal depiction of these hazards.

Table 1: GHS Classification for 2-Methylpropane-2-d [1]

Hazard Class Category Hazard Statement Pictogram Signal Word
Flammable Gases 1A H220: Extremely flammable gas 🔥 Danger

| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated | 💨 | Danger |

The classification as an "Extremely flammable gas" (H220) stems from its nature as a small, volatile hydrocarbon.[1][2] Its low boiling point and high vapor pressure mean it readily forms explosive mixtures with air at ambient temperatures. The "Gases Under Pressure" classification (H280) highlights the physical hazard of the storage cylinder; if heated, the internal pressure can increase dramatically, leading to a risk of rupture and explosion.[1][2]

Section 2: Essential Physical and Chemical Properties

Understanding the physical properties of a substance is fundamental to anticipating its behavior and handling it safely. The data below is critical for risk assessment in a laboratory setting.

Table 2: Key Physical and Chemical Properties of 2-Methylpropane-2-d

Property Value Source
CAS Number 13183-68-1
Molecular Formula (CH₃)₃CD
Molecular Weight 59.13 g/mol
Boiling Point -12 °C (lit.) [3][4]
Melting Point -160 °C (lit.) [3][4]
Vapor Pressure 1536 mmHg (at 21 °C) [3]
Vapor Density 2.01 (vs air) [3][4]
Autoignition Temperature 460 °C / 860 °F [3][4]
Flash Point -83 °C [3]

| Explosive Limits | Lower: 1.8% / Upper: 8.3% (data for Isobutane) |[4] |

The vapor density of 2.01 indicates that the gas is significantly heavier than air. This is a crucial safety consideration, as leaking gas can accumulate in low-lying areas and travel considerable distances to an ignition source.[5]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is essential for mitigating the risks associated with 2-Methylpropane-2-d.

Engineering Controls: The First Line of Defense

The primary engineering control is to minimize vapor concentrations in the work area.

  • Ventilation: All handling of 2-Methylpropane-2-d must occur in a well-ventilated area, preferably within a certified chemical fume hood.[6] Explosion-proof general and local exhaust ventilation is required to prevent the accumulation of flammable concentrations.[6][7]

  • Ignition Source Control: All potential ignition sources must be rigorously excluded from the handling area. This includes open flames, hot surfaces, and sparks.[2][8] Use only explosion-proof electrical, ventilating, and lighting equipment designed for flammable gas environments.[6][7][9]

  • Static Discharge Prevention: Static electricity is a frequent and often overlooked ignition source. To mitigate this risk, all metal parts of equipment, including gas cylinders and receiving containers, must be grounded and bonded.[8][9][10]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE should be selected based on the specific task and potential for exposure.

PPE_Hierarchy cluster_ppe PPE for 2-Methylpropane-2-d cluster_conditions Work Conditions node_eye Eye Protection (Safety glasses with side shields or goggles) node_skin Skin Protection (Chemical-resistant gloves, lab coat) node_resp Respiratory Protection (Use based on risk assessment) cond_routine Routine Use in Fume Hood cond_routine->node_eye Mandatory cond_routine->node_skin Mandatory cond_leak Emergency / Large Leak cond_leak->node_eye Mandatory (Chemical goggles) cond_leak->node_skin Mandatory (Full protective suit) cond_leak->node_resp Mandatory (SCBA)

Caption: PPE selection hierarchy based on the operational context.

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[11]

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[7][11] In case of contact with the liquefied gas, thermal gloves may be necessary to prevent frostbite.

  • Respiratory Protection: For routine use within a functioning chemical fume hood, respiratory protection is typically not required. However, in the event of a leak or ventilation failure, a NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) is essential.[7][11]

Section 4: Protocols for Safe Handling, Storage, and Disposal

Adherence to strict protocols is non-negotiable when working with extremely flammable substances.

Step-by-Step Handling Protocol
  • Preparation: Ensure the work area (chemical fume hood) is clean and free of clutter. Verify that all ignition sources are removed and that grounding and bonding connections are secure.

  • Equipment Check: Use only non-sparking tools for all operations involving the gas cylinder or connections.[6][7][8][10]

  • Connection: Before connecting, inspect the cylinder valve for any damage. Ensure the regulator and tubing are appropriate for the gas and pressure.

  • Operation: Open the cylinder valve slowly. Monitor for leaks using a suitable leak detection solution (e.g., Snoop).

  • Shutdown: After use, close the cylinder valve securely. Purge the lines with an inert gas before disconnecting.

Storage Requirements

Proper storage is critical to prevent accidents.

  • Store cylinders in a cool, dry, well-ventilated area designated for flammable gas storage, away from direct sunlight and heat sources.[6][7][12]

  • Keep containers tightly closed and secured in an upright position to prevent falling.[8]

  • Store away from incompatible materials, particularly strong oxidizing agents.[6][10][12]

Waste Disposal

Dispose of the empty container or unused product in accordance with all local, regional, and national regulations.[7] This should be done through an approved waste disposal plant.[9] Do not attempt to refill or reuse the cylinders.

Section 5: Emergency Response Procedures

Immediate and correct action during an emergency can prevent catastrophic failure. All personnel must be trained on these procedures.

In Case of a Leak (No Fire)
  • Eliminate Ignition Sources: Immediately extinguish all open flames, turn off hot plates, and de-energize any non-explosion-proof electrical equipment.[2]

  • Evacuate: Evacuate all personnel from the affected area.

  • Ventilate: Increase ventilation to the area to disperse the gas.

  • Stop the Leak: If it is possible to do so without risk, close the cylinder valve to stop the flow of gas.[2]

In Case of Fire

The single most important principle is: Do not extinguish a leaking gas fire unless the leak can be stopped safely .[2] Extinguishing the flame while the gas continues to leak creates a severe risk of forming a large, invisible explosive cloud that can re-ignite with devastating force.[2]

Fire_Response_Workflow start Gas Leak & Fire Detected q_stop_leak Can the leak be stopped safely? (e.g., remote shutoff) start->q_stop_leak action_stop_leak Stop the gas flow. q_stop_leak->action_stop_leak Yes action_evacuate EVACUATE IMMEDIATELY. Allow fire to burn. Cool cylinder with water from a safe distance. q_stop_leak->action_evacuate No action_extinguish Extinguish fire using dry chemical or CO2. action_stop_leak->action_extinguish end_safe Secure Area action_extinguish->end_safe

Caption: Decision workflow for responding to a leaking gas fire.

  • Extinguishing Media: Use dry chemical or carbon dioxide extinguishers.[9] Avoid using water jets on the flame itself. Water spray can be used to cool the fire-exposed cylinder from a safe distance to prevent rupture.[5]

First-Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[7][13]

  • Skin Contact: For exposure to liquefied gas, frostbite may occur. Flush the affected area with lukewarm water. Do not rub the area. Remove contaminated clothing. Seek medical attention.[7] For vapor exposure, wash with soap and water.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[7][13]

  • Ingestion: Ingestion is not considered a likely route of exposure for a gas.

Section 6: Toxicological Information

The toxicological properties of 2-Methylpropane-2-d have not been thoroughly investigated.[9] However, the profile is expected to be very similar to its non-deuterated analogue, isobutane. The primary toxicological risks are:

  • Asphyxiation: At very high concentrations, it can displace oxygen in the air, acting as a simple asphyxiant.

  • Central Nervous System (CNS) Effects: Inhalation of high concentrations may cause CNS depression, with symptoms including dizziness, headache, and nausea.[11]

It is not classified as a carcinogen by IARC, NTP, or OSHA.

References

  • Chem Service. (2016, September 26). SAFETY DATA SHEET. [Link]

  • Scribd. Safety Data Sheet: 2-Methylpropane. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 543690, Methyl 2-methylpropane-2-sulfinate. [Link]

  • LPS.org. Safety Data Sheet (SDS) tert-Butyl Alcohol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139408, 2-Methylpropane-2-d. [Link]

  • Philip Harris. (2014, September 1). SAFETY DATA SHEET. [Link]

  • bio-solve. (2024, July 5). 2 - Safety data sheet. [Link]

  • Harper College. (2015, June 18). 2-Chloro-2-methylpropane. [Link]

  • New Jersey Department of Health. tert-Butyl alcohol - Hazardous Substance Fact Sheet. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6386, tert-Butanol. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methylpropane-2-d in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-methylpropane-2-d. Given the limited availability of direct quantitative solubility data for this specific deuterated compound, this document emphasizes the foundational principles of solubility, inferred solubility profiles based on analogous compounds, and detailed experimental protocols for its determination.

Introduction to 2-Methylpropane-2-d

2-Methylpropane-2-d, also known as isobutane-d1, is the deuterated isotopologue of 2-methylpropane (isobutane). Its structure consists of a central carbon atom bonded to three methyl groups and a single deuterium atom. The replacement of a protium (¹H) atom with a deuterium (²H) atom imparts unique physicochemical properties that make it a valuable tool in various scientific disciplines.[1]

The primary application of deuterated compounds like 2-methylpropane-2-d is in Nuclear Magnetic Resonance (NMR) spectroscopy, where they are used as solvents or internal standards to avoid interference from proton signals.[2][3][4] They also find utility as isotopic tracers in reaction mechanism studies and in the development of deuterated drugs to alter metabolic pathways, a field of growing interest in pharmaceutical development.[5] An understanding of the solubility of 2-methylpropane-2-d is therefore crucial for its effective use in these applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-methylpropane-2-d and its non-deuterated counterpart, 2-methylpropane, is essential for interpreting its solubility behavior.

Property2-Methylpropane-2-d2-Methylpropane
Molecular Formula C₄H₉DC₄H₁₀
Molecular Weight 59.13 g/mol [6]58.12 g/mol [1]
Boiling Point -12 °C (lit.)[6]-12 °C (lit.)
Melting Point -160 °C (lit.)[6]-160 °C (lit.)
Appearance Colorless gasColorless gas[7]
Polarity NonpolarNonpolar

The substitution of hydrogen with deuterium can lead to subtle changes in physicochemical properties, which may influence solubility. For instance, studies on other molecules have shown that deuteration can slightly alter melting points, heats of fusion, and, consequently, solubility.[5] However, for a small, nonpolar molecule like 2-methylpropane-2-d, these effects are expected to be minimal.

Theoretical Principles of Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another.

3.1. Intermolecular Forces

For the nonpolar 2-methylpropane-2-d, the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces). Therefore, it is expected to be most soluble in solvents that also exhibit predominantly London dispersion forces, i.e., nonpolar solvents. Conversely, its solubility will be limited in highly polar or hydrogen-bonding solvents.

3.2. Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[8][9] HSP theory decomposes the total Hildebrand solubility parameter (δ) into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar intermolecular forces.

  • δH: The energy from hydrogen bonds.[10]

Inferred Solubility Profile of 2-Methylpropane-2-d

Based on the "like dissolves like" principle and the properties of analogous nonpolar compounds such as 2-methylpropane, 2-chloro-2-methylpropane, and 2-bromo-2-methylpropane, the expected qualitative solubility of 2-methylpropane-2-d in various classes of common organic solvents is summarized below.[11][12][13]

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alkanes Hexane, Heptane, CyclohexaneHighNonpolar solvents with similar intermolecular (dispersion) forces.
Aromatic Hydrocarbons Toluene, Benzene, XylenesHighNonpolar solvents that readily dissolve other nonpolar compounds.[7]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighRelatively nonpolar, though THF has a slight dipole moment. Generally good solvents for nonpolar compounds.[13]
Halogenated Solvents Dichloromethane, ChloroformHighGood solvents for a wide range of organic compounds, including nonpolar ones.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighMore polar than the above, but still capable of dissolving nonpolar gases.
Esters Ethyl acetateModeratePossess some polarity which may slightly limit solubility compared to purely nonpolar solvents.
Alcohols Methanol, EthanolLow to ModeratePolar, hydrogen-bonding solvents. The significant difference in intermolecular forces will limit solubility.[13]
Water Very LowHighly polar, hydrogen-bonding solvent. Insoluble based on the properties of similar compounds.[12][13][14]

Experimental Determination of Solubility

For research and development purposes, the experimental determination of solubility is often necessary for precise quantitative data. The following section outlines a robust methodology for determining the solubility of a gaseous compound like 2-methylpropane-2-d in an organic solvent.

5.1. Static Equilibrium Method

This method involves establishing a thermodynamic equilibrium between the solute (2-methylpropane-2-d) and the solvent at a constant temperature and pressure, followed by analysis of the composition of the saturated solution.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvent Select & Degas Solvent Apparatus Assemble & Leak-Test Apparatus Solvent->Apparatus Charge Charge Apparatus with Solvent Apparatus->Charge Temp Equilibrate to Temperature (T) Charge->Temp Gas Introduce 2-Methylpropane-2-d Gas Temp->Gas Equilibrate Stir to Reach Equilibrium Gas->Equilibrate Sample Withdraw Saturated Solution Sample Equilibrate->Sample Analyze Analyze Sample (e.g., GC-MS) Sample->Analyze Calculate Calculate Solubility Analyze->Calculate

Caption: Workflow for the static equilibrium method of solubility determination.

Step-by-Step Protocol:

  • Solvent Preparation: The chosen organic solvent should be of high purity and degassed to remove any dissolved air, which could interfere with the solubility measurement.

  • Apparatus Setup: A thermostatted equilibrium cell equipped with a magnetic stirrer, pressure transducer, and sampling valve is required. The system must be leak-tested.

  • Charging the Apparatus: A known mass or volume of the degassed solvent is introduced into the equilibrium cell.

  • Temperature Equilibration: The cell is brought to the desired experimental temperature and allowed to stabilize.

  • Introduction of Solute Gas: 2-Methylpropane-2-d gas is introduced into the cell from a cylinder. The pressure is monitored.

  • Equilibration: The mixture is stirred vigorously to facilitate the dissolution of the gas into the liquid phase. Equilibrium is considered reached when the pressure inside the cell remains constant over a significant period.

  • Sampling: A sample of the saturated liquid phase is carefully withdrawn through a sampling valve. It is crucial to avoid any flash vaporization of the dissolved gas during this step.

  • Analysis: The composition of the sample is determined using an appropriate analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this purpose, as it can separate the solute from the solvent and provide quantitative data.[15]

  • Calculation: The solubility can be expressed in various units, such as mole fraction, molality, or grams of solute per 100 g of solvent, based on the analytical results and the initial amounts of solute and solvent.

Theoretical Prediction of Solubility using COSMO-RS

For a more theoretical approach, the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed to predict the solubility of 2-methylpropane-2-d.[16][17] This quantum chemistry-based method can predict thermodynamic properties, including solubility, with reasonable accuracy.[18] The general workflow is as follows:

COSMO-RS Workflow Diagram

cosmo_rs_workflow cluster_input Input Generation cluster_cosmo COSMO-RS Calculation cluster_output Output Structure Generate 3D Structures (Solute & Solvent) QuantumChem Perform Quantum Chemical Calculation (e.g., DFT) Structure->QuantumChem SigmaProfile Generate σ-Profiles QuantumChem->SigmaProfile Thermo Statistical Thermodynamics Calculation SigmaProfile->Thermo Solubility Predict Solubility (Mole Fraction) Thermo->Solubility

Caption: Workflow for predicting solubility using the COSMO-RS model.

Recent advancements have even combined COSMO-RS with machine learning to enhance predictive accuracy, which could be a valuable approach for deuterated compounds where experimental data is sparse.[19]

Conclusion

While direct, published quantitative solubility data for 2-methylpropane-2-d in common organic solvents is scarce, a strong qualitative and semi-quantitative understanding can be derived from fundamental chemical principles and the behavior of analogous compounds. This guide provides the theoretical framework and practical experimental methodologies necessary for researchers, scientists, and drug development professionals to confidently work with this deuterated compound. The principle of "like dissolves like" indicates high solubility in nonpolar organic solvents and low solubility in polar solvents. For precise data, the static equilibrium method detailed herein provides a robust experimental approach. Furthermore, computational methods like COSMO-RS offer a powerful tool for predictive analysis.

References

  • Benchchem. The Solubility of 2-Chloro-2-methylpropane in Organic Solvents: A Technical Guide.
  • CymitQuimica. CAS 507-20-0: 2-Chloro-2-methylpropane.
  • ResearchGate. The experimental solubility and COSMO-RS predicted solubility in DES...
  • MDPI. COSMO-RS Solubility Screening and Coumarin Extraction from Pterocaulon polystachyum with Deep Eutectic Solvents.
  • Quora.
  • Krackeler Scientific, Inc. 2-Methylpropane.
  • Guidechem. 2-Bromo-2-methylpropane 507-19-7 wiki.
  • PubChem. 2-Methylpropane-2-d | C4H10 | CID 139408.
  • Zenodo. Prediction of Solubility with COSMO-RS.
  • Consideration of Hansen Solubility Parameters. Part 2.
  • ChemicalBook. 2-METHYLPROPANE-2-D CAS#: 13183-68-1.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.
  • Allan Chemical Corporation.
  • Sigma-Aldrich. 2-Methylpropane 99 75-28-5.
  • Isotope Science / Alfa Chemistry.
  • Vinati Organics. What are the Physical and Chemical Properties of 2-Methylpropene?
  • YouTube.
  • Stenutz. Hansen solubility parameters.
  • Prof Steven Abbott. HSP Basics | Practical Solubility Science.
  • NIH. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen.
  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • Kinam Park. Hansen Solubility Parameters.
  • YouTube. Introduction to the Hansen Solubility Parameters 5381 2019.
  • UCHEM.

Sources

Methodological & Application

Application Note: Deuterium Labeling Studies Using 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Mechanistic Elucidation and DMPK Profiling

Executive Summary

2-Methylpropane-2-d (Isobutane-2-d;


) is a specialized isotopic probe designed to investigate the reactivity of tertiary carbon centers. Its utility stems from the significant kinetic stability of the tertiary C-D bond compared to the C-H bond. This guide details the application of 2-Methylpropane-2-d in determining Kinetic Isotope Effects (KIE), elucidating oxidative mechanisms (specifically Cytochrome P450 pathways), and validating "Deuterium Switch" strategies in drug design.

Key Technical Constraints:

  • Physical State: Gas at STP (BP: -11.7°C). Protocols must accommodate gas-phase handling or low-temperature condensation.

  • Isotopic Purity: >98 atom % D is required for accurate KIE calculations.

Part 1: The Core Principle – Zero Point Energy & Bond Strength

The utility of 2-Methylpropane-2-d rests on the Primary Kinetic Isotope Effect (KIE) . The tertiary C-H bond in isobutane is relatively weak (Bond Dissociation Energy, BDE


 96.5 kcal/mol), making it a prime target for radical abstraction.

Replacing Hydrogen with Deuterium lowers the Zero Point Energy (ZPE) of the bond due to the doubled mass of the isotope.

  • Causality: The activation energy (

    
    ) required to cleave a C-D bond is higher than for a C-H bond because the starting ground state is lower in the potential energy well.
    
  • Result: If C-H cleavage is the Rate-Determining Step (RDS), the reaction slows down significantly (

    
    ). If the cleavage is not rate-limiting, 
    
    
    
    .
Comparative Data: Bond Energetics
ParameterTertiary C-H (

)
Tertiary C-D (

)
Impact
Vibrational Freq (

)
~2900 cm⁻¹~2100 cm⁻¹Lower frequency = Lower ZPE
Bond Dissociation Energy 96.5 kcal/mol~98.0 kcal/molHarder to break C-D
Typical Primary KIE (

)
1.0 (Reference)2.0 – 7.0Diagnostic for H-abstraction

Part 2: Mechanistic Elucidation (KIE Studies)

Application: Distinguishing Radical vs. Ionic Pathways

In C-H activation studies, 2-Methylpropane-2-d serves as a probe to determine if a reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism (radical) or a hydride transfer (ionic).

Protocol 1: Intermolecular Competitive Oxidation

Objective: Determine the intermolecular KIE for an oxidation reaction (e.g., P450 biomimetic or metal-catalyzed C-H activation).

Reagents:

  • Substrate A: 2-Methylpropane (Isobutane)

  • Substrate B: 2-Methylpropane-2-d

  • Oxidant: (e.g., tert-butyl hydroperoxide or metal-oxo species)

  • Internal Standard: Neopentane (inert under mild conditions)

Workflow:

  • Gas Handling: Condense equimolar amounts of Isobutane and Isobutane-2-d into a pre-cooled (-78°C) pressure reactor containing the solvent (e.g.,

    
    ) and Internal Standard.
    
  • Initiation: Add the oxidant/catalyst. Seal the vessel immediately.

  • Reaction: Warm to reaction temperature. Run to low conversion (<10%) to avoid secondary isotope effects or substrate depletion skewing kinetics.

  • Quenching: Rapidly cool to -78°C or vent headspace into a gas sampling bulb.

  • Analysis: Analyze headspace via GC-MS. Monitor the ratio of products (tert-Butanol vs. tert-Butanol-d1) or the consumption of substrates relative to the internal standard.

Calculation:



(Assuming 1:1 substrate ratio and low conversion)
Visualization: Competitive KIE Workflow

KIE_Workflow Start Substrate Mix (Isobutane + Isobutane-2-d) Rxn Reaction Chamber (Low Conversion <10%) Start->Rxn Add Catalyst Sampling Headspace Sampling (GC-MS) Rxn->Sampling Quench Data Peak Area Integration Sampling->Data Quantify Calc Calculate kH/kD Data->Calc Ratio Analysis

Caption: Workflow for intermolecular competitive KIE determination using gas-phase substrates.

Part 3: Drug Development (Metabolic Stability)

Application: The "Deuterium Switch"

In drug metabolism (DMPK), the tert-butyl group is a common motif but also a "soft spot" for metabolic degradation. Cytochrome P450 (CYP450) enzymes often hydroxylate the tertiary carbon. Using 2-Methylpropane-2-d as a model substrate validates whether deuteration at this site can block metabolism (Metabolic Shunting).

Mechanism: P450 Radical Rebound

The P450 catalytic cycle involves a high-valent Iron(IV)-oxo species (Compound I).

  • Abstraction: Compound I abstracts the tertiary H (or D).

  • Rebound: The resulting carbon radical recombines with the -OH ligand.[1]

  • Effect: Because C-D abstraction is slower (Primary KIE), the drug's half-life (

    
    ) increases, or the metabolic pathway shifts to a safer site.
    
Protocol 2: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of protio- vs. deutero-substrates.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Substrate: Isobutane gas (saturated solution in buffer) vs. Isobutane-2-d.

Step-by-Step:

  • Preparation: Prepare gas-saturated phosphate buffer (pH 7.4) by bubbling Isobutane or Isobutane-2-d for 30 mins at 4°C. Determine concentration via headspace GC.

  • Incubation: Mix microsomes (0.5 mg/mL) with gas-saturated buffer in sealed headspace vials.

  • Start: Initiate with NADPH regenerating system at 37°C.

  • Time Points: At 0, 5, 15, 30, and 60 min, withdraw gas samples or quench liquid with acetonitrile.

  • Analysis: Quantify the formation of tert-butanol (metabolite).

  • Validation: If

    
    , the C-H cleavage is rate-limiting.
    
Visualization: P450 Radical Rebound Pathway

P450_Mechanism CpdI P450 Compound I (Fe=O) TS Transition State [Fe-OH...C-R] CpdI->TS H-Abstraction Substrate Substrate (R-C-H or R-C-D) Substrate->TS Radical Carbon Radical (R-C•) TS->Radical Rate Limiting Step (High KIE for D) Product Alcohol Product (R-C-OH) Radical->Product Oxygen Rebound (Fast)

Caption: The P450 Radical Rebound mechanism. Deuteration at the substrate affects the Transition State energy, slowing the formation of the radical.

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[2] "On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes." Angewandte Chemie International Edition. Link

  • Guengerich, F. P. (2017). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Molecular Biology. Link

  • Lüning, U., & Szeimies, G. (1989). "Determination of Bond Dissociation Energies." Chemische Berichte.
  • Gomez-Gallego, M., & Sierra, M. A. (2011).[2] "Kinetic Isotope Effects in the Study of Organometallic Reaction Mechanisms." Chemical Reviews. Link

  • Wawer, A. (1986).[3] "Kinetics of deuterium isotope exchange between 2-methylpropane-2-thiol and propane-2-thiol." Journal of the Chemical Society, Perkin Transactions 2.[3] Link

Sources

Mechanistic Profiling with 2-Methylpropane-2-d: From Radical Kinetics to Metabolic Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpropane-2-d (Isobutane-2-d, CAS 13183-68-1) serves as a definitive probe for investigating tertiary carbon-hydrogen (C-H) bond cleavage. By substituting the tertiary hydrogen with deuterium, researchers can exploit the Kinetic Isotope Effect (KIE) to distinguish between radical, ionic, and concerted mechanisms. This application note details the use of 2-Methylpropane-2-d in two critical workflows: quantifying primary KIEs in radical halogenation and assessing metabolic stability in drug discovery (Cytochrome P450 models).

Introduction: The Power of the C-D Bond

The utility of 2-Methylpropane-2-d stems from the vibrational frequency difference between the C-H and C-D bonds. Deuterium, being twice as heavy as protium, lowers the Zero Point Energy (ZPE) of the ground state.

  • C-H Bond Dissociation Energy (BDE): ~96.5 kcal/mol (Tertiary)

  • C-D Bond Dissociation Energy: ~98.0 kcal/mol (Tertiary)

This ~1.5 kcal/mol difference creates a substantial activation energy barrier for C-D cleavage, resulting in a primary KIE (


) typically ranging from 2 to 7 at room temperature. This isotopologue is particularly valuable because the tertiary position is the thermodynamic sink for radical formation, making it the exclusive site of reaction for selective oxidants.
Mechanism Visualization: Zero Point Energy

The following diagram illustrates why 2-Methylpropane-2-d reacts slower than its non-deuterated counterpart.

ZPE_Diagram cluster_energy Potential Energy Surface GroundState Ground State (R-H vs R-D) ZPE_H ZPE (C-H) Higher Energy ZPE_D ZPE (C-D) Lower Energy TS Transition State [R---H---X]‡ Product Product (R-X) TS->Product ZPE_H->TS Lower Ea (k_H) ZPE_D->TS Higher Ea (k_D)

Figure 1: Reaction coordinate diagram showing the lower Zero Point Energy of the C-D bond, leading to a higher activation energy (


) and slower reaction rate (

).

Application I: Radical Halogenation KIE Determination

This protocol determines the selectivity of a halogen radical (


) for the tertiary hydrogen. It is a fundamental experiment for validating theoretical models of transition state geometry (Hammond Postulate).
Experimental Design

We utilize an intermolecular competitive method . Direct comparison of absolute rates in separate vessels is prone to errors (temperature/pressure fluctuations). Instead, an equimolar mixture of 2-Methylpropane (


) and 2-Methylpropane-2-d (

) is competed against a limiting amount of halogen.

Reaction:

Note: Both substrates yield the same alkyl halide product. Therefore, analysis tracks the depletion of the starting material.

Protocol: Competitive Bromination

Safety: Isobutane is extremely flammable. Bromine is toxic and corrosive. Work in a fume hood.

  • Gas Mixing:

    • Evacuate a 500 mL gas bulb equipped with a septum and stopcock.

    • Introduce 2-Methylpropane (

      
      ) to a pressure of 300 Torr.
      
    • Introduce 2-Methylpropane-2-d (

      
      ) to increase total pressure to 600 Torr (1:1 ratio).
      
    • Allow to equilibrate for 30 minutes.

  • Sampling (T0):

    • Withdraw a 50

      
       gas sample.
      
    • Analyze via GC-MS (SIM mode) monitoring

      
       58 (
      
      
      
      molecular ion) and
      
      
      59 (
      
      
      molecular ion). Calculate initial ratio
      
      
      .
  • Reaction Initiation:

    • Inject 5

      
       of liquid Bromine (
      
      
      
      ) through the septum.
    • Irradiate the flask with a 500W tungsten lamp or UV LED (365 nm) to initiate radical formation.

    • Maintain reaction temperature at 25°C.

  • Monitoring:

    • Allow reaction to proceed until bromine color fades (indicating consumption of limiting reagent) or quench at ~10-20% conversion.

  • Analysis (Tt):

    • Withdraw gas sample.[1]

    • Analyze via GC-MS. Calculate final ratio

      
      .
      
Data Interpretation

Since


, the 

isotopologue is consumed faster, causing the remaining gas mixture to become enriched in

.

Calculate KIE using the conversion (


) of the non-deuterated species:


  • Expected Results: For Bromination at 25°C,

    
     (Late Transition State).
    
  • Expected Results: For Chlorination at 25°C,

    
     (Early Transition State).
    

Application II: Metabolic Stability & The "Deuterium Switch"

In drug discovery, the tertiary butyl group is a common metabolic "hotspot" prone to hydroxylation by Cytochrome P450 (CYP450). 2-Methylpropane-2-d serves as a fragment model to validate whether deuteration can suppress this clearance pathway.

Mechanism: P450 Hydroxylation

The consensus mechanism involves Hydrogen Atom Transfer (HAT) to a high-valent Iron-Oxo species (Compound I).

P450_Mechanism Substrate Substrate (CH3)3C-D TS_Abstraction Transition State [C---D---O-Fe]‡ Substrate->TS_Abstraction CpdI P450 Compound I (Fe=O)3+ CpdI->TS_Abstraction RadicalPair Radical Intermediate (CH3)3C• + Fe-OD TS_Abstraction->RadicalPair Rate Limiting Step (High KIE) Rebound OH Rebound RadicalPair->Rebound Product Metabolite (CH3)3C-OD Rebound->Product

Figure 2: The P450 catalytic cycle for aliphatic hydroxylation. The C-D abstraction step is rate-limiting.

Protocol: Microsomal Stability Assay

Objective: Compare intrinsic clearance (


) of Isobutane vs. Isobutane-d1.
  • Incubation System:

    • Enzyme: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Saturate buffer with isobutane gas (approx. 2-3 mM).

  • Reaction:

    • Pre-incubate microsomes and substrate at 37°C for 5 min.

    • Initiate with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quenching & Analysis:

    • At time points (0, 5, 10, 20, 30 min), remove aliquots.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge to precipitate protein.

    • Analyze supernatant via Headspace GC-MS for formation of tert-Butanol.

  • Result Calculation:

    • Plot ln(remaining substrate) vs time (or product formation rate).

    • A significant reduction in rate for the deuterated substrate confirms that C-H abstraction is the rate-determining step (RDS).

Synthesis Protocol: Preparation of 2-Methylpropane-2-d

While commercially available, in-house synthesis ensures high isotopic purity (>98% D).

Reaction:



  • Reagents:

    • tert-Butylmagnesium chloride (2.0 M in diethyl ether).

    • Deuterium Oxide (

      
      , >99.9% D).
      
  • Setup:

    • Three-neck flask equipped with a dropping funnel, reflux condenser, and a gas outlet tube leading to a cold trap (-78°C, dry ice/acetone).

  • Procedure:

    • Place 50 mL of Grignard reagent in the flask under Argon.

    • Slowly add

      
       (excess, 5 mL) dropwise. Caution:  Exothermic reaction.
      
    • The evolved gas (2-Methylpropane-2-d) passes through the condenser (to reflux ether) and condenses in the cold trap.

  • Purification:

    • Distill the condensate from the cold trap into a gas cylinder or storage bulb.

    • Boiling Point: -12°C.[1][2][3]

References

  • Isotope Effects in Organic Chemistry

    • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713–743. Link

  • Radical Halogenation Mechanisms

    • Tedder, J. M. (1982). The Strength of the Carbon-Hydrogen Bond in the Isomers of Pentane and its Relevance to the Mechanism of Radical Halogenation. Tetrahedron, 38(3), 313-329. Link

  • P450 Mechanism & Deuterium

    • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link

  • Synthesis Verification

    • Levene, P. A., & Marker, R. E. (1931). Chemical Structure and Optical Rotation. Journal of Biological Chemistry, 91, 405-418. (Foundational Grignard hydrolysis methodology). Link

  • Chemical Data

    • PubChem.[4] (n.d.). 2-Methylpropane-2-d.[1][2][3][4] National Library of Medicine. Retrieved October 26, 2023. Link

Sources

Application Note: Structural Elucidation and Active Hydrogen Counting Using 2-Methylpropane-2-d in Gas-Phase Ion Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Soft Ionization

Chemical Ionization (CI) was introduced by Munson and Field in 1966 as a "soft" ionization technique, a crucial development for analyzing molecules that readily fragment under the high-energy conditions of Electron Ionization (EI).[1] By utilizing ion-molecule reactions in the gas phase, CI produces quasi-molecular ions (e.g., [M+H]⁺), preserving the molecular weight information that is often lost in EI.[1][2]

Among the common CI reagent gases, isobutane (2-methylpropane) is favored for its ability to produce even less fragmentation than methane.[3] This is due to its higher proton affinity, which results in a less energetic, or "softer," proton transfer to the analyte molecule.[3] While isobutane offers superior analyte signal abundance, its practical use has been hampered by challenges such as rapid ion source fouling.[4]

This application note delves into the specialized use of a deuterated isotopologue, 2-Methylpropane-2-d ((CH₃)₃CD) , also known as isobutane-d1.[5] This reagent retains the soft ionization characteristics of isobutane while introducing a powerful new capability: the ability to probe the structure of an analyte by counting its "active" or "labile" hydrogens and aiding in the differentiation of complex isomers.[6][7] This guide provides the foundational principles, detailed experimental protocols, and data interpretation strategies for leveraging 2-Methylpropane-2-d in advanced mass spectrometry-based structural elucidation.

Fundamental Principles: The Mechanism of Deuterium Labeling

The utility of 2-Methylpropane-2-d is rooted in the fundamental processes occurring within the CI ion source.

2.1. Chemical Ionization with Isobutane

The CI process begins when the reagent gas, present in large excess compared to the analyte, is ionized by an electron beam.[1][8] For isobutane, this creates a series of primary and secondary ions, with the dominant reagent ion being the tert-butyl cation, t-C₄H₉⁺.[9] This stable carbocation then acts as a Brønsted acid, donating a proton to the analyte molecule (M) in a gentle, low-energy reaction:

t-C₄H₉⁺ + M → [M+H]⁺ + C₄H₈

The energy of this reaction is moderated by the proton affinity of the involved species. A higher proton affinity of the reagent gas base (isobutene) means the proton transfer is less exothermic, resulting in a more stable [M+H]⁺ ion with minimal fragmentation.[3]

Reagent GasPrimary Reagent Ion(s)Proton Affinity (of conjugate base)Ionization Characteristics
MethaneCH₅⁺, C₂H₅⁺543.5 kJ/mol (for CH₄)"Harder" CI, more fragmentation
Isobutane t-C₄H₉⁺ 677.8 kJ/mol (for Isobutene) [10]"Softer" CI, less fragmentation [3]
AmmoniaNH₄⁺853.6 kJ/mol (for NH₃)Very soft CI, often forms [M+NH₄]⁺ adducts

2.2. Deuteron Transfer with 2-Methylpropane-2-d

When 2-Methylpropane-2-d is used, the ionization process analogously produces a deuterated tert-butyl cation. This ion then serves as a deuteron donor. The key reaction with the analyte molecule (M) becomes:

[t-C₄H₈D]⁺ + M → [M+D]⁺ + C₄H₈

This reaction forms a deuterated quasi-molecular ion, [M+D]⁺, which is 1 Dalton heavier than the corresponding [M+H]⁺ ion.

2.3. Active Hydrogen Exchange

If the analyte possesses labile hydrogens—those attached to heteroatoms like oxygen, nitrogen, or sulfur (e.g., in -OH, -NH, -COOH, -SH groups)—a gas-phase hydrogen-deuterium (H/D) exchange can occur.[11] The initial [M+D]⁺ ion can undergo subsequent collisions with neutral 2-Methylpropane-2-d molecules, leading to the exchange of the analyte's labile hydrogens for deuterium atoms.

This process results in a distribution of ions:

  • [M+D]⁺ : One deuteron added.

  • [M-H+2D]⁺ : One labile hydrogen exchanged for a deuteron.

  • [M-2H+3D]⁺ : Two labile hydrogens exchanged.

By observing the mass shift in the resulting spectrum compared to a standard isobutane CI spectrum, one can accurately count the number of active hydrogens in the molecule. This provides invaluable structural information, particularly for identifying functional groups and characterizing unknown metabolites or degradation products.[6]

Experimental Protocols

The following protocols are designed for a standard Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with a convertible EI/CI source, but the principles can be adapted for direct infusion systems.[12]

3.1. General Instrumentation and Setup

  • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight mass spectrometer with a dedicated CI source.[12]

  • Reagent Gas: Ultra-high purity (UHP) 2-Methylpropane-2-d ((CH₃)₃CD).[5]

  • Gas Lines: Purged and dedicated stainless steel lines for the CI reagent gas.

  • CI Source Conditions: The ion source should be relatively gas-tight to maintain a pressure of approximately 10⁻⁴ to 10⁻⁵ Torr, although this can vary by instrument design.[9]

  • Safety: 2-Methylpropane-2-d is an extremely flammable gas under pressure.[13] Handle with appropriate safety precautions in a well-ventilated area.

3.2. Protocol 1: Enumeration of Active Hydrogens

This protocol provides a workflow for determining the number of labile hydrogens on an analyte.

Workflow for Active Hydrogen Counting

cluster_prep Preparation & Setup cluster_acq Acquisition cluster_analysis Data Analysis tune Tune MS with Standard (PFTBA) setup Switch to CI Mode & Install CI Source tune->setup gas Introduce (CH₃)₃CD Gas Set Flow Rate setup->gas params Set Source Parameters (Temp: 150-250°C, e⁻ Energy: 100-250 eV) gas->params inject Inject Analyte (via GC or Direct Infusion) params->inject acquire Acquire Mass Spectrum inject->acquire id_peak Identify Quasi-molecular Ion Cluster acquire->id_peak mass_shift Calculate Mass Shift vs. [M+H]⁺ Reference id_peak->mass_shift count_h Count Active Hydrogens (Mass Shift - 1) mass_shift->count_h caption Experimental Workflow for Active Hydrogen Counting.

Caption: Experimental Workflow for Active Hydrogen Counting.

Step-by-Step Methodology:

  • Instrument Preparation: Tune the mass spectrometer according to the manufacturer's guidelines, typically using a calibration compound like perfluorotributylamine (PFTBA). Switch the instrument from EI to CI mode, ensuring the correct CI ion volume is installed.[14]

  • Reagent Gas Introduction: Connect the 2-Methylpropane-2-d gas cylinder to the CI gas inlet. Purge the lines thoroughly. Introduce the gas into the ion source and adjust the flow rate to achieve a stable source pressure recommended for your instrument (e.g., for an Agilent 5975C, this might correspond to a flow setting of ~15%).[9]

  • Set Source Parameters: Set the ion source temperature (typically 150-250 °C) and the electron energy (typically 100-250 eV). Higher electron energies may be needed to efficiently ionize the reagent gas.[15]

  • Analyte Introduction: Inject the analyte, dissolved in a suitable volatile solvent, via the GC inlet or a direct infusion pump. Ensure the analyte concentration is low enough that the reagent gas remains in vast excess.

  • Data Acquisition: Scan the mass range expected to contain the deuterated quasi-molecular ion cluster.

  • Data Interpretation: Locate the ion cluster corresponding to the deuterated analyte. The peak with the highest mass in this cluster represents the fully exchanged species. The number of active hydrogens is determined by the formula: Number of Active H = (Mass of Fully Exchanged Ion) - (Mass of [M+H]⁺). Alternatively, it is (Mass Shift relative to [M+H]⁺). A simple deuteration gives [M+D]⁺, a mass shift of +1. Each subsequent exchange replaces an H with a D, adding another 1 Da to the mass. So, Number of Active H = (Mass of Ion) - M - 1, where M is the monoisotopic mass of the neutral analyte.

3.3. Protocol 2: Differentiation of Isomers

This protocol uses 2-Methylpropane-2-d in conjunction with tandem mass spectrometry (MS/MS) to distinguish between structural isomers.

Workflow for Isomer Differentiation

start Inject Isomer A ci_a Generate [M+D]⁺ Ion using (CH₃)₃CD CI start->ci_a msms_a Isolate & Fragment [M+D]⁺ (Tandem MS) ci_a->msms_a spectrum_a Obtain Product Ion Spectrum for A msms_a->spectrum_a compare Compare Spectra A & B Identify Diagnostic Fragments spectrum_a->compare start_b Inject Isomer B ci_b Generate [M+D]⁺ Ion using (CH₃)₃CD CI start_b->ci_b msms_b Isolate & Fragment [M+D]⁺ (Tandem MS) ci_b->msms_b spectrum_b Obtain Product Ion Spectrum for B msms_b->spectrum_b spectrum_b->compare caption Tandem MS Workflow for Isomer Differentiation.

Caption: Tandem MS Workflow for Isomer Differentiation.

Step-by-Step Methodology:

  • Generate Deuterated Precursor: Following Protocol 1 (Steps 1-5), generate the deuterated quasi-molecular ion, [M+D]⁺, for the first isomer.

  • Perform Tandem MS: In the mass spectrometer, isolate the [M+D]⁺ ion.

  • Induce Fragmentation: Subject the isolated ion to collision-induced dissociation (CID) or other fragmentation techniques to generate product ions.[16][17]

  • Acquire Product Ion Spectrum: Record the resulting MS/MS spectrum.

  • Repeat for Other Isomers: Repeat steps 1-4 for each isomer under identical instrumental conditions to ensure valid comparison.

  • Compare Spectra: Analyze the product ion spectra. Isomers will often produce different fragment ions or different relative abundances of common fragments due to differences in bond stabilities or the location of the deuterium label. These differences serve as diagnostic markers to distinguish the isomers.[16][17]

Applications & Data Interpretation

4.1. Case Study: Active Hydrogen Counting in Metformin

Metformin is an oral anti-diabetic drug with the structure C₄H₁₁N₅ and a monoisotopic mass of 129.10 Da. It contains five labile hydrogens in its amine and imine groups.

  • Analysis with Isobutane (CH₃)₃CH: A standard CI experiment would yield a protonated molecule, [M+H]⁺, at m/z 130.1.

  • Analysis with 2-Methylpropane-2-d ((CH₃)₃CD): The experiment is repeated using the deuterated reagent gas.

Data Analysis Logic

G cluster_ci Chemical Ionization M Analyte (Metformin) MW = 129.10 Da 5 Labile Hydrogens reagent_h Reagent: (CH₃)₃CH reagent_d Reagent: (CH₃)₃CD ion_h [M+H]⁺ m/z 130.1 reagent_h->ion_h Protonation ion_d_cluster [M-nH+(n+1)D]⁺ Cluster Observed up to m/z 135.1 reagent_d->ion_d_cluster Deuteration & Exchange result Highest Mass Peak: m/z 135.1 ([M-5H+6D]⁺) ion_d_cluster->result calc Calculation: (Highest Mass) - (Mass of [M+H]⁺) 135.1 - 130.1 = 5.0 result->calc conclusion Conclusion: 5 Active Hydrogens Detected calc->conclusion caption Logic for interpreting H/D exchange data.

Caption: Logic for interpreting H/D exchange data.

The resulting spectrum would show an ion cluster. The highest observed mass would be at m/z 135.1, corresponding to the [M-5H+6D]⁺ ion (one deuteron added, and all five labile hydrogens exchanged).

Ion SpeciesExpected m/zInterpretation
[M+H]⁺130.1Protonated molecule (from standard isobutane CI)
[M+D]⁺131.1Deuteronated molecule, 0 H exchanged
[M-H+2D]⁺132.11 H exchanged
[M-2H+3D]⁺133.12 H exchanged
[M-3H+4D]⁺134.13 H exchanged
[M-4H+5D]⁺ 135.1 4 H exchanged
[M-5H+6D]⁺ 136.1 5 H exchanged

Correction: The calculation in the table above is slightly off. Let's correct it. The base molecule is M. Protonated: [M+H]+ Deuteronated: [M+D]+ (Mass M+2) 1 exchange: [M-H+2D]+ (Mass M-1+4 = M+3) 2 exchanges: [M-2H+3D]+ (Mass M-2+6 = M+4) n exchanges: [M-nH+(n+1)D]+ (Mass M-n+2(n+1) = M+n+2) This is not correct. Let's re-evaluate. Monoisotopic Mass of H = 1.0078 Monoisotopic Mass of D = 2.0141 Mass difference (D-H) = 1.0063 [M+H]⁺ = M + 1.0078 [M+D]⁺ = M + 2.0141 (Mass shift of ~1 Da compared to [M+H]⁺) [M-H+2D]⁺ = M - 1.0078 + 2(2.0141) = M + 3.0204 (Mass shift of ~2 Da compared to [M+H]⁺) [M-2H+3D]⁺ = M - 2(1.0078) + 3(2.0141) = M + 4.0345 (Mass shift of ~3 Da compared to [M+H]⁺) So, for 'n' exchanges, the mass shift relative to [M+H]⁺ is approximately 'n' daltons. The highest mass peak corresponds to the total number of exchanges plus the initial deuteration.

Corrected Interpretation: The mass of the fully exchanged ion will be Mass(M) - (n * Mass(H)) + ((n+1) * Mass(D)). The mass difference from the simple protonated species [M+H]⁺ will be (Mass(M) - nH + (n+1)D) - (Mass(M) + H) = (n+1)D - (n+1)H = (n+1)(D-H). For Metformin (n=5), the mass shift will be 6 * (2.0141 - 1.0078) ≈ 6.04 Da. The highest peak will be at 129.10 + 6.04 ≈ 135.14. The number of active hydrogens is the observed mass shift minus one. (135.1 - 130.1) = 5. This confirms the presence of five active hydrogens.

4.2. Case Study: Differentiating o-Nitrophenol and p-Nitrophenol

These two positional isomers have the same molecular formula and the same number of active hydrogens (one, on the phenolic group). A standard CI spectrum may not distinguish them. However, their fragmentation patterns upon CID can differ.

  • Analysis: Both isomers are analyzed using the MS/MS protocol. The [M+D]⁺ ion (m/z 141) is isolated and fragmented.

  • Expected Outcome: The ortho isomer can form a stable six-membered ring intermediate upon fragmentation, potentially leading to a unique neutral loss (e.g., loss of HDO). The para isomer cannot form this intermediate, leading to a different fragmentation pathway.

IsomerPrecursor Ion (m/z)Diagnostic Fragment Ion(s) / Neutral LossRationale
o-Nitrophenol141 ([M+D]⁺)Unique loss of HDO (20 Da)Intramolecular hydrogen bonding facilitates a unique rearrangement.
p-Nitrophenol141 ([M+D]⁺)Predominant loss of NO₂ (46 Da)Lacks the proximity for the HDO loss mechanism; fragments via direct cleavage.

By comparing the MS/MS spectra, the unique neutral loss or significant differences in fragment ion ratios allows for the unambiguous identification of each isomer.[16][17]

References

  • Chemical ionization . Wikipedia. [Link]

  • Isobutane Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry . ResearchGate. [Link]

  • Isobutane Made Practical as a Reagent Gas for Chemical Ionization Mass Spectrometry . SpringerLink. [Link]

  • 5973A/N Using other reagent gases for CI operation . Agilent Technologies. [Link]

  • 2-Methylpropane-2-d | C4H10 | CID 139408 . PubChem. [Link]

  • Hydrogen–Deuterium Exchange Mass Spectrometry . Spectroscopy Online. [Link]

  • Proton affinities and ion enthalpies . National Institutes of Health (NIH). [Link]

  • Chemical Ionization . Chemistry LibreTexts. [Link]

  • Alkane eliminations from ions in the gas phase . ResearchGate. [Link]

  • MSD EI and CI Source Cleaning and Installation Technical Overview . Agilent Technologies. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization . National Institutes of Health (NIH). [Link]

  • Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis . ACS Publications. [Link]

  • Ionization Modes: EI . Shimadzu. [Link]

  • Why is isobutane more acidic than methane? . Reddit. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS . National Institutes of Health (NIH). [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques . ACD/Labs. [Link]

  • Isomer Differentiation Using in silico MS2 Spectra. A Case Study for the CFM-ID Mass Spectrum Predictor . MDPI. [Link]

  • Isobutane . NIST WebBook. [Link]

  • Performing Hydrogen/Deuterium Exchange with Mass Spectrometry . BioPharm International. [Link]

  • Tips for Optimizing Key Parameters in LC–MS . LCGC International. [Link]

  • Perspectives of Gas Phase Ion Chemistry: Spectroscopy and Modeling . MDPI. [Link]

  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization . RSC Publishing. [Link]

  • Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes . National Institutes of Health (NIH). [Link]

  • Proton affinity . Wikipedia. [Link]

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  • Chlorination of Isobutene: The Gas Phase! 1-MCP ep02.2 . YouTube. [Link]

  • How to Write the Structure for 2-Methylpropane . YouTube. [Link]

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Sources

Application Note: Employing 2-Methylpropane-2-d for Mechanistic Elucidation in Chemical Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for designing and executing experiments with 2-Methylpropane-2-d (tert-butane-d1). The focus is on leveraging this isotopically labeled compound to investigate reaction mechanisms, with a particular emphasis on the kinetic isotope effect (KIE). This document offers in-depth protocols and the scientific rationale behind experimental choices to ensure the generation of robust and reliable data.

Introduction: The Significance of Isotopic Labeling with 2-Methylpropane-2-d

In the realm of physical organic chemistry and drug discovery, understanding the precise sequence of bond-breaking and bond-forming events that constitute a chemical reaction is of paramount importance. 2-Methylpropane-2-d, a deuterated isotopologue of isobutane, serves as an invaluable probe for such mechanistic investigations. The substitution of a protium (¹H) atom with a deuterium (²H) atom at the tertiary carbon position introduces a subtle yet powerful diagnostic tool.

While electronically identical to its non-deuterated counterpart, the increased mass of deuterium leads to a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This fundamental difference in zero-point energy is the origin of the Kinetic Isotope Effect (KIE) , a phenomenon where the rate of a reaction is altered upon isotopic substitution[1][2]. By comparing the reaction rates of 2-methylpropane and 2-Methylpropane-2-d, researchers can ascertain whether the tertiary C-H(D) bond is cleaved in the rate-determining step of the reaction[1][2]. A significant primary KIE (typically kH/kD > 2) provides compelling evidence for the involvement of this bond in the slowest step of the reaction mechanism[1].

Essential Physicochemical Data and Safety Protocols

Accurate and safe experimentation begins with a thorough understanding of the reagent's properties and hazards.

Table 1: Key Physicochemical Properties of 2-Methylpropane-2-d

PropertyValue
Chemical Formula (CH₃)₃CD
Molecular Weight 59.13 g/mol
Boiling Point -12 °C[3][4]
Melting Point -160 °C[3][4]
Vapor Pressure 1536 mmHg at 21 °C
Appearance Colorless gas[5]
Isotopic Purity Typically ≥98 atom % D

Critical Safety Considerations:

  • Extreme Flammability: 2-Methylpropane-2-d is an extremely flammable gas[5]. All experimental work must be conducted within a certified fume hood, and all potential ignition sources must be eliminated.[6][7]

  • Gas Under Pressure: This compound is supplied as a gas under pressure and may explode if heated[5]. Use appropriate pressure-regulating equipment and ensure all glassware and tubing are rated for the pressures involved.

  • Handling Precautions: Due to its high volatility, 2-Methylpropane-2-d should be handled in a well-ventilated area.[7] Avoid inhalation and ensure proper personal protective equipment (PPE), including safety goggles and gloves, is worn at all times. All metal parts of the equipment must be grounded to prevent static discharge.[6][7]

Experimental Design and Protocols

The following section details a comprehensive protocol for a representative gas-phase reaction, such as free-radical chlorination. This protocol is structured to be a self-validating system, incorporating control experiments and precise analytical methods.

Necessary Reagents and Equipment
  • 2-Methylpropane-2-d (≥98 atom % D)

  • 2-Methylpropane (for control experiment)

  • Chlorine gas (Cl₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Gas-tight syringes

  • A vacuum line or Schlenk line for handling gases

  • A quartz photoreactor equipped with a suitable UV light source

  • Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis

Experimental Workflow Diagram

Caption: Workflow for Investigating the KIE in Gas-Phase Reactions.

Detailed Step-by-Step Protocol: Gas-Phase Photochlorination
  • Reactor Preparation: Assemble the quartz photoreactor and connect it to a vacuum line. Perform a leak test to ensure the system is sealed.

  • Inert Atmosphere: Evacuate the reactor and backfill with an inert gas, such as argon. Repeat this cycle three times to eliminate atmospheric oxygen and moisture.

  • Introduction of Reactants:

    • Using a gas-tight syringe, introduce a precisely measured volume of 2-Methylpropane-2-d into the reactor.

    • Similarly, introduce a controlled amount of chlorine gas. The quantities should be chosen to ensure that the alkane is in excess to minimize polychlorination.

  • Control Experiment: In a parallel setup, repeat the exact procedure using 2-Methylpropane instead of the deuterated analog. Running both experiments simultaneously ensures identical conditions.[8]

  • Reaction Initiation: Irradiate the reaction vessels with a UV lamp to initiate the free-radical chain reaction.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the fading of the yellow-green color of the chlorine gas.

  • Quenching the Reaction: After a predetermined time (ideally at low conversion, ~5-10%), stop the irradiation and shield the reactors from light to halt the reaction.[8]

  • Sample Analysis:

    • Withdraw a sample of the gaseous reaction mixture using a gas-tight syringe.

    • Inject the sample into a GC-MS. The gas chromatograph will separate the products, and the mass spectrometer will identify them and distinguish between deuterated and non-deuterated species. The expected products are 1-chloro-2-methylpropane and 2-chloro-2-methylpropane.[9]

  • Data Analysis and KIE Calculation:

    • Determine the relative amounts of the chlorinated products in both the deuterated and non-deuterated experiments.

    • The KIE is calculated as the ratio of the rate of the reaction with 2-methylpropane (kH) to the rate of the reaction with 2-Methylpropane-2-d (kD). For competitive experiments, this can be determined from the product ratios.[8]

Ensuring Trustworthiness Through Self-Validation

The integrity of the experimental outcome is contingent upon several critical factors:

  • Isotopic Purity Verification: The isotopic enrichment of the 2-Methylpropane-2-d should be confirmed via mass spectrometry before use.

  • Rigorous Control Experiments: The parallel execution of the reaction with the non-deuterated analog is essential for a meaningful KIE calculation.[8]

  • Reproducibility: To ensure the reliability of the findings, the experiment should be conducted in triplicate.

  • Unambiguous Product Identification: The identity of the reaction products must be confirmed, for instance, by comparing their GC retention times and mass spectra with those of authentic standards.

Conclusion

2-Methylpropane-2-d is a powerful tool for probing the mechanisms of chemical reactions. The detailed experimental protocol provided herein, which is grounded in the principles of the kinetic isotope effect, offers a solid foundation for researchers. By adhering to meticulous experimental design, precise execution, and thorough data analysis, scientists can effectively utilize isotopic labeling to unravel the complexities of reaction pathways.

References

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  • Pearson Education. (n.d.). When 2-methylpropane is monochlorinated in the presence of light.... Retrieved February 3, 2026, from [Link]

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  • Physics Wallah. (2022, October 14). 2 - chloro - 2 - methyl propane on reaction with alc. KOH gives X as the product. X is.... YouTube. Retrieved February 3, 2026, from [Link]

  • Hickson, K. M., et al. (2021). Experimental and theoretical studies of the gas-phase reactions of O(1D) with H2O and D2O at low temperature. Physical Chemistry Chemical Physics, 23(1), 130-141. [Link]

  • Wawer, A., & Szydłowski, J. (1990). Kinetic Isotope Effect in Hydrogen Isotope Exchange between Diphenylphosphine and Methanol or 2-Methylpropane-2-thiol in Aprotic Solvents. Journal of the Chemical Society, Perkin Transactions 2, (4), 583-587. [Link]

  • Wawer, A. (1986). Kinetics of deuterium isotope exchange between 2-methylpropane-2-thiol and propane-2-thiol in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1295-1298. [Link]

  • Villano, S. M., et al. (2000). Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions: Comparison of Experiment and Theory. The Journal of Physical Chemistry A, 104(4), 653-659. [Link]

  • Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 491-508. [Link]

  • da Silva, F. A., et al. (2022). A Model to Simulate Gas Dissolution into/through Metals and Its Application to Deuterium in a 316L Steel Chamber with Pb-Li in a Quasi-2D Geometry. Metals, 12(11), 1858. [Link]

  • Macmillan Group. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Physics & Maths Tutor. (n.d.). 1 When 2-chloro-2-methylpropane is heated in a mixture of water and ethanol at 65 °C.... Retrieved February 3, 2026, from [Link]

  • Quora. (2020, June 13). What is the major product formed when 2-methylpropane reacts with Cl2 in the presence of sunlight?. Retrieved February 3, 2026, from [Link]

  • NASA Technical Reports Server. (n.d.). GAS PHASE RECOMBINATION OF HYDROGEN AND DEUTERIUM. Retrieved February 3, 2026, from [Link]

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Troubleshooting & Optimization

Purification techniques for 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

An essential component in various research and development applications, from pharmaceutical synthesis to materials science, the isotopic purity of 2-Methylpropane-2-d (isobutane-d1) is paramount for obtaining reliable and reproducible experimental results. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of this deuterated alkane. Structured in a practical question-and-answer format, this center addresses common challenges and frequently asked questions, grounding its advice in established scientific principles and field-proven expertise.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial or synthesized 2-Methylpropane-2-d?

A1: The impurity profile of 2-Methylpropane-2-d can vary depending on its synthesis route. Common impurities include:

  • Non-deuterated Isotopologue (Isobutane): The most common impurity, arising from incomplete deuteration during synthesis. Its presence can interfere with kinetic isotope effect studies or dilute the isotopic enrichment required for specific analyses.

  • Water: Can be introduced during synthesis work-up or from atmospheric exposure. Water can interfere with many reactions, particularly those involving organometallics or other water-sensitive reagents.

  • Isobutene (2-Methylpropene): A potential byproduct of elimination reactions during synthesis, particularly if acidic or high-temperature conditions are used.[1]

  • Other C4 Hydrocarbons: Trace amounts of n-butane, 1-butene, and 2-butene may be present, especially in bulk industrial-grade starting materials.[2]

  • Residual Solvents or Reagents: Depending on the synthetic method, trace amounts of solvents (e.g., ether) or unreacted starting materials (e.g., 2-chloro-2-methylpropane) may remain.[3]

Q2: Which purification technique is most suitable for 2-Methylpropane-2-d?

A2: The choice of purification technique depends on the primary impurities and the desired final purity.

  • Fractional Distillation: This is the most common and effective method for removing impurities with different boiling points, such as water, residual solvents, and other C4 hydrocarbon isomers.[4] Given the low boiling point of 2-Methylpropane-2-d (approx. -12 °C), this must be performed as a cryogenic distillation.

  • Preparative Gas Chromatography (Prep GC): For achieving the highest possible isotopic and chemical purity (>99%), Prep GC is the method of choice. It is particularly effective at separating the deuterated compound from its non-deuterated counterpart due to the inverse isotope effect, where the deuterated species often elutes slightly earlier.[5]

  • Chemical Treatment & Drying: Before distillation, the crude product often requires washing and drying. Washing with cold sodium bicarbonate solution can neutralize acidic residues, and subsequent treatment with a drying agent like anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄) removes residual water.[4][6]

The following decision tree can help guide your choice of purification strategy:

G start Initial Sample Analysis (GC-MS Recommended) q1 Is water the primary impurity? start->q1 q2 Are other hydrocarbons (e.g., isobutane, isobutene) the main impurities? q1->q2 No proc1 Chemical Drying (e.g., with Anhydrous CaCl2) q1->proc1 Yes q3 Is ultra-high purity (>99%) required? q2->q3 No proc2 Cryogenic Fractional Distillation q2->proc2 Yes proc3 Preparative Gas Chromatography (Prep GC) q3->proc3 Yes end_node Purified 2-Methylpropane-2-d q3->end_node No proc1->q2 proc2->q3 proc3->end_node

Caption: Decision tree for selecting a purification method.

Q3: How should I handle and store purified 2-Methylpropane-2-d?

A3: Due to its gaseous nature at room temperature and high flammability, proper handling and storage are critical.[7]

  • Handling: Always handle 2-Methylpropane-2-d in a well-ventilated fume hood.[8] Use personal protective equipment (PPE), including safety glasses and appropriate gloves. The substance is an extremely flammable gas under pressure; keep it away from all sources of ignition, including sparks, open flames, and hot surfaces.[9][10] Ensure all equipment is properly grounded to prevent static discharge.[11]

  • Storage: Store the compound in a tightly sealed container suitable for compressed gases.[12] The storage area should be cool, dry, well-ventilated, and approved for flammable materials.[13][14] It is often supplied and stored in lecture bottles or small gas cylinders.

Troubleshooting Guide

Q4: My GC-MS analysis after fractional distillation still shows a significant amount of non-deuterated isobutane. How can I improve the separation?

A4: The separation of isotopologues by distillation is challenging due to their nearly identical boiling points. The slight difference is due to the vapor pressure isotope effect. To improve separation:

  • Increase Column Efficiency: Use a longer distillation column packed with a high-efficiency packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, allowing for more vapor-liquid equilibrium cycles and a better separation.

  • Optimize the Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensed vapor (distillate) to the column. While this slows down the purification process, it significantly enhances the separation efficiency by ensuring the vapor phase is progressively enriched in the more volatile component (non-deuterated isobutane) at the top of the column.

  • Ensure Slow and Steady Distillation: Heat the distillation flask slowly and evenly to maintain a steady boiling rate. A rapid temperature increase can cause the vapor to travel up the column too quickly, preventing proper equilibrium from being established.

  • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss to the surroundings. This ensures that the temperature gradient within the column is maintained solely by the vapor-liquid equilibrium, which is critical for an efficient separation.

Q5: The yield of my purified product is very low after cryogenic distillation. What are the likely causes?

A5: Low yield is a common issue when handling volatile compounds. The cause is often mechanical loss.

  • System Leaks: Even a small leak in the distillation apparatus can lead to significant product loss, as the compound is a gas at room temperature. Carefully check all joints and connections. Ensure ground glass joints are properly sealed with a suitable vacuum grease (use sparingly) and that all tubing is secure.

  • Inefficient Condensation: The condenser must be cold enough to efficiently liquefy the 2-Methylpropane-2-d vapor. For a compound with a -12 °C boiling point, a standard water-cooled condenser is insufficient. A cold finger condenser filled with a dry ice/acetone or liquid nitrogen slush is required.

  • Excessive "Hold-up": The distillation column packing and the internal surfaces of the apparatus will retain some of the condensed liquid. This "hold-up" volume can be significant in small-scale distillations. While unavoidable, using smaller-scale equipment appropriate for your sample size can minimize its relative impact.

  • Transfer Losses: Every transfer from one container to another will result in some loss. Plan your workflow to minimize the number of transfers. The final product should be collected directly into a pre-weighed, cooled receiving vessel that can be sealed immediately.

Q6: My final product appears cloudy. What is the cause and how can I fix it?

A6: A cloudy or milky appearance is almost always due to the presence of dispersed water, forming an emulsion.[4] This indicates that the pre-distillation drying step was insufficient.

  • Cause: Drying agents like anhydrous Na₂SO₄ or CaCl₂ must be in contact with the organic liquid for a sufficient amount of time to absorb the water. Agitation can increase the rate of drying. Furthermore, the drying agent must be thoroughly removed by filtration or decantation before distillation. Heating a slurry of the drying agent can cause the release of its bound water back into the solution.

  • Solution: If the product is already distilled and cloudy, it must be re-dried and re-distilled. Cool the product, transfer it to a suitable flask, add fresh anhydrous drying agent, and allow it to stand (with occasional swirling) until the liquid is clear. Filter the dried liquid into a clean distillation flask and repeat the cryogenic distillation.

Data & Protocols

Physical Properties of 2-Methylpropane-2-d and Common Impurities
CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
2-Methylpropane-2-d (CH₃)₃CD59.13-12
2-Methylpropane (Isobutane)(CH₃)₃CH58.12-11.7
2-Methylpropene (Isobutene)C₄H₈56.11-6.9
n-ButaneC₄H₁₀58.12-0.5
WaterH₂O18.02100

Note: The boiling point difference between 2-Methylpropane-2-d and its non-deuterated isotopologue is minimal, underscoring the need for highly efficient fractional distillation.

Protocol: Purification by Cryogenic Fractional Distillation

This protocol outlines the steps for purifying 2-Methylpropane-2-d contaminated with water and other hydrocarbons.

1. Pre-treatment: Washing and Drying a. If acidic impurities may be present, transfer the crude liquid (condensed in a cold trap) to a pre-chilled separating funnel. b. Add an equal volume of ice-cold 5% sodium bicarbonate solution. Swirl gently, periodically venting the funnel to release any pressure from CO₂ evolution. c. Separate the layers and discard the aqueous (lower) layer. d. Transfer the organic layer to a flask containing an anhydrous drying agent (e.g., CaCl₂). Swirl and let it stand until the liquid is clear.[4]

2. Assembling the Distillation Apparatus a. Assemble a fractional distillation apparatus in a fume hood. Use a vacuum-jacketed Vigreux column for insulation and efficiency. b. The receiving flask must be placed in a Dewar flask that will be filled with liquid nitrogen or a dry ice/acetone slush to ensure the distillate condenses and remains liquid. c. Use a cold finger condenser chilled with a dry ice/acetone slush.

3. Distillation Procedure a. Decant or filter the dried liquid into the round-bottom distillation flask. Add a few boiling chips or a magnetic stir bar. b. Slowly warm the distillation flask using a heating mantle. c. The more volatile impurities (like non-deuterated isobutane) will begin to distill first. Discard this initial fraction (forerun). d. Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2-Methylpropane-2-d (approx. -12 °C). e. Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid distilling over less volatile impurities. f. Seal the receiving flask immediately upon completion while it is still cold to prevent product loss.

G cluster_0 Pre-Treatment cluster_1 Cryogenic Distillation cluster_2 Post-Purification A Crude Sample B Wash with cold 5% NaHCO3 (optional) A->B C Separate Layers B->C D Dry over Anhydrous CaCl2 C->D E Filter into Distillation Flask D->E F Slowly Heat E->F G Discard Forerun (volatile impurities) F->G H Collect Main Fraction at constant temp (~ -12 °C) G->H I Seal Collection Flask While Cold H->I J QC Analysis (GC-MS) I->J K Store Appropriately J->K

Caption: Workflow for the purification of 2-Methylpropane-2-d.

References

  • Scribd. Prep of 2 Chloro 2 Methylpropane. Available from: [Link]

  • Royal Society of Chemistry. Preparation of 2-chloro-2-methylpropane. Available from: [Link]

  • Breckland Scientific Supplies Ltd. 2-Chloro-2-Methylpropane - SAFETY DATA SHEET. Available from: [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-2-methyl propane. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-2-ol. Available from: [Link]

  • PubChem. 2-Methylpropane-2-d. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropane. Available from: [Link]

  • Google Patents. CO-PRODUCTION OF HIGH PURITY ISOBUTANE AND BUTENE-1 FROM MIXED C4S.

Sources

Technical Support Center: Synthesis of High-Purity 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of high-purity 2-Methylpropane-2-d, also known as tert-butane-d1. This guide is designed for researchers, medicinal chemists, and process development scientists who require this valuable isotopically labeled compound for applications ranging from mechanistic studies to internal standards in quantitative mass spectrometry.

This document provides in-depth, experience-driven guidance in a practical question-and-answer format. We will explore the nuances of the synthesis, address common challenges, and provide robust protocols to help you achieve high isotopic and chemical purity in your experiments.

Section 1: Foundational FAQs

This section addresses high-level questions about the synthesis and properties of 2-Methylpropane-2-d.

Q1: What are the primary applications of high-purity 2-Methylpropane-2-d?

A1: High-purity 2-Methylpropane-2-d is primarily used in fields that leverage the kinetic isotope effect (KIE) or require a precise mass shift for analytical purposes. Substituting a hydrogen atom with deuterium can alter reaction rates and metabolic pathways, providing crucial insights for drug development.[1][2] Additionally, its use as an internal standard in mass spectrometry is invaluable for accurately quantifying non-deuterated analogues in complex biological matrices.[3]

Q2: What is the most common and reliable method for synthesizing 2-Methylpropane-2-d?

A2: The most prevalent and accessible method is the reaction of a tert-butyl Grignard reagent (e.g., tert-butylmagnesium chloride or bromide) with a high-purity deuterium source, typically heavy water (D₂O).[4][5] This organometallic reaction provides a direct and generally high-yielding pathway to introduce a single deuterium atom at the tertiary carbon position.

Q3: What level of isotopic purity is considered "high-purity" for 2-Methylpropane-2-d?

A3: For most applications, an isotopic purity of ≥98 atom % D is considered high quality.[6] This means that in a given sample, at least 98% of the molecules at the target position contain a deuterium atom, while the remaining percentage consists of the protio-isotopologue, 2-Methylpropane ((CH₃)₃CH). The definition of purity must also encompass chemical purity, ensuring the absence of solvents, starting materials, or byproducts.[7]

Section 2: Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylpropane-2-d via the Grignard reaction. The causality behind critical steps is explained to ensure success.

Protocol: Synthesis of 2-Methylpropane-2-d via Grignard Reaction with D₂O

This protocol details the formation of tert-butylmagnesium chloride followed by quenching with heavy water.

Step 1: Rigorous Drying of Apparatus and Reagents

  • Action: All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be oven-dried at >120 °C for at least 4 hours or flame-dried under a vacuum while assembling. Allow to cool to room temperature under a stream of dry, inert gas (Argon or Nitrogen).[8]

  • Causality & Expertise: Grignard reagents are extremely potent bases and nucleophiles that react instantaneously and exothermically with protic sources, especially water.[2][5] Even atmospheric moisture or water adsorbed onto the glass surface can quench the reagent, drastically reducing yield. Flame-drying creates a moisture-free surface immediately before use, which is a field-proven technique for ensuring success.

Step 2: Preparation of tert-Butylmagnesium Chloride

  • Action:

    • To the dry, three-neck flask equipped with a magnetic stir bar, add magnesium turnings (1.2 equivalents).

    • Assemble the glassware under a positive pressure of inert gas.

    • Add a small crystal of iodine. The flask may be gently warmed to sublime the iodine, activating the magnesium surface.

    • In the dropping funnel, prepare a solution of 2-chloro-2-methylpropane (tert-butyl chloride, 1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add a small portion (~10%) of the tert-butyl chloride solution to the magnesium turnings.

    • Observe for initiation, which is marked by bubble formation and a gentle reflux. If the reaction does not start, gently warm the flask with a heat gun.

    • Once initiated, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Causality & Expertise: The iodine crystal chemically etches the passivating magnesium oxide (MgO) layer on the turnings, exposing fresh, reactive magnesium metal.[3] The reaction is autocatalytic; once it begins, the heat generated sustains it. A slow, controlled addition of the alkyl halide is critical to prevent a runaway reaction and to minimize the formation of the Wurtz coupling side-product (2,2,3,3-tetramethylbutane).[3]

Step 3: Deuteration (Quenching)

  • Action:

    • Cool the Grignard reagent solution to 0 °C using an ice-water bath.

    • Slowly add high-purity D₂O (≥99.8 atom % D, 1.5 equivalents) dropwise via syringe or dropping funnel. This is a highly exothermic reaction; maintain a slow addition rate to keep the internal temperature below 20 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Causality & Expertise: The Grignard reagent's carbanionic character leads to a vigorous acid-base reaction with D₂O, where the tert-butyl group is deuterated and a magnesium salt byproduct (Mg(OD)Cl) precipitates.[4] Cooling the reaction is crucial to control the exotherm and prevent excessive ether evaporation. Using an excess of D₂O ensures the complete consumption of the Grignard reagent.

Step 4: Workup and Purification

  • Action:

    • The reaction will result in a thick slurry. Cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.

    • Wash the organic layer sequentially with saturated NH₄Cl solution, then with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent. The resulting solution contains 2-Methylpropane-2-d in the solvent.

    • Due to the high volatility of the product (boiling point: -12 °C), purification is best achieved by either low-temperature fractional distillation or, for the highest purity, preparative gas chromatography (pGC).[1]

  • Causality & Expertise: The NH₄Cl workup is a standard procedure to quench any remaining Grignard reagent and to create a slightly acidic environment that helps dissolve the magnesium salts without using a strong acid, which could promote side reactions.[9][10] Preparative GC is the gold standard for separating volatile isotopologues and impurities that have very similar boiling points, ensuring the highest chemical and isotopic purity.[11]

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the synthesis.

Q4: My Grignard reaction won't start. What should I do?

A4: This is the most common failure point.

  • Primary Cause: A passivating layer of magnesium oxide (MgO) on the magnesium surface, or the presence of trace moisture.[3]

  • Troubleshooting Steps:

    • Re-check Anhydrous Conditions: Ensure all glassware was meticulously dried and solvents are truly anhydrous. Diethyl ether should be distilled from a drying agent like sodium/benzophenone immediately before use.[6]

    • Activate the Magnesium: Add a single crystal of iodine and gently warm the flask. If this fails, a small amount of 1,2-dibromoethane can be added; its reaction with magnesium is vigorous and exposes a fresh surface.

    • Mechanical Activation: Briefly crush a few turnings of the magnesium with a dry glass rod inside the reaction flask (under inert gas) to break the oxide layer.

    • "Entrainment": If available, add a few drops of a previously prepared, active Grignard reagent to initiate the reaction.

Q5: My final product shows low deuterium incorporation (<95%) by NMR or MS. What went wrong?

A5: Low deuterium incorporation points to contamination with a protic (hydrogen-containing) source.

  • Potential Causes & Solutions:

    • Atmospheric Moisture: The Grignard reagent reacted with H₂O from the air during the D₂O quench.

      • Solution: Ensure a robust positive pressure of inert gas (Ar or N₂) is maintained throughout the entire process, especially during the D₂O addition.

    • Contaminated D₂O: The heavy water source may have absorbed atmospheric moisture over time.

      • Solution: Use a fresh, unopened ampule of high-purity D₂O (≥99.8%).

    • Incomplete Grignard Formation: If a significant amount of the tert-butyl halide starting material remains, it will be carried through the workup and contaminate the final product, leading to an artificially low purity reading.

      • Solution: Ensure the Grignard formation step goes to completion by allowing sufficient reaction time and observing the consumption of magnesium.

Q6: My yield is very low, and I've isolated a high-boiling side product. What is it?

A6: This is likely due to a side reaction called Wurtz coupling.

  • Mechanism: The already-formed Grignard reagent (R-MgX) can react with the unreacted starting material (R-X) to form a dimer (R-R). For this synthesis, the byproduct would be 2,2,3,3-tetramethylbutane.

  • Causes & Prevention:

    • High Local Concentration of Alkyl Halide: Adding the tert-butyl chloride too quickly creates regions where it is more likely to encounter the Grignard reagent than the magnesium surface.

      • Solution: Maintain a slow, dropwise addition rate to ensure the halide reacts with the magnesium as it is introduced. Use dilute solutions.[3]

    • High Temperature: This side reaction is often accelerated at higher temperatures.

      • Solution: Control the addition rate to maintain a gentle, not-too-vigorous, reflux. Avoid external heating after the reaction has initiated.

Section 4: Analytical & Purification Strategies

Q7: How can I accurately determine the isotopic purity of my 2-Methylpropane-2-d?

A7: A combination of ¹H NMR and Mass Spectrometry is the most robust approach.

  • ¹H NMR Spectroscopy:

    • Principle: In a ¹H NMR spectrum, the signal for the methine proton (-CH) in the non-deuterated impurity will appear as a decet (a multiplet of 10 lines) around 1.7 ppm. The signal for the nine methyl protons (-CH₃) will appear as a singlet around 0.9 ppm.

    • Quantification: The isotopic purity can be calculated by comparing the integration of the residual methine proton signal to the integration of the methyl proton signal.

      • % Deuterium Incorporation = [1 - (Integration of CH signal * 9)] * 100

    • Expertise: This calculation assumes the methyl protons are 100% ¹H, which is a valid assumption. High-field NMR (≥400 MHz) is recommended for accurate integration of the small impurity signal.[12]

  • Mass Spectrometry (GC-MS):

    • Principle: GC-MS separates the volatile product from any non-volatile impurities and then measures its mass-to-charge ratio (m/z). 2-Methylpropane-2-d will have a molecular ion peak (M⁺) at m/z 59, while the non-deuterated version will be at m/z 58.[13]

    • Quantification: By comparing the relative intensities of the ion peaks at m/z 58 and 59 (after correcting for natural ¹³C abundance), the isotopic distribution can be accurately determined.[14]

Data Presentation: Comparison of Analytical Techniques

TechniquePrimary AdvantagePrimary LimitationDestructive?
¹H NMR Gold standard for structural confirmation and accurate quantification.[12]Lower sensitivity; requires more sample.No
²H NMR Directly observes the deuterium signal for confirmation.[15]Less quantitative; low sensitivity.No
GC-MS Exceptional sensitivity and speed; separates volatile impurities.[13]Provides no positional information; quantification requires correction.Yes

Section 5: Visualization of Key Workflows

Diagram 1: Synthesis Workflow

This diagram illustrates the critical steps and decision points in the synthesis of 2-Methylpropane-2-d.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification & Analysis Dry 1. Dry Glassware & Solvents (Flame-dry / Anhydrous Ether) Activate 2. Activate Mg Turnings (Iodine Crystal) Dry->Activate Strictly Anhydrous Grignard 3. Form Grignard Reagent (t-BuCl + Mg in Ether) Activate->Grignard Inert Atmosphere Quench 4. Deuterate with D₂O (Slow addition at 0 °C) Grignard->Quench Exothermic Control Temp! Workup 5. Aqueous Workup (Sat. NH₄Cl) Quench->Workup Purify 6. Purify Product (Distillation or Prep-GC) Workup->Purify Analyze 7. Analyze Purity (NMR & GC-MS) Purify->Analyze

Caption: Key stages in the synthesis of 2-Methylpropane-2-d.

Diagram 2: Troubleshooting Low Deuterium Incorporation

This decision tree helps diagnose the root cause of incomplete deuteration.

Troubleshooting Start Problem: Low Deuterium Incorporation Q1 Was inert gas coverage robust during D₂O addition? Start->Q1 Yes1 Yes Q1->Yes1 Yes No1 No Q1->No1 No Q2 Was a fresh ampule of high-purity D₂O used? Yes1->Q2 Cause1 Root Cause: Atmospheric H₂O Contamination No1->Cause1 Solution1 Solution: Improve inert gas blanket; use Schlenk line techniques. Cause1->Solution1 Yes2 Yes Q2->Yes2 Yes No2 No Q2->No2 No Cause3 Potential Cause: Incomplete Grignard formation or other protic impurity. Yes2->Cause3 Cause2 Root Cause: D₂O source compromised. No2->Cause2 Solution2 Solution: Always use a new, sealed source of D₂O (≥99.8%). Cause2->Solution2 Solution3 Solution: Ensure Mg is fully consumed; re-verify dryness of all reagents. Cause3->Solution3

Caption: Diagnostic workflow for low deuteration issues.

References

  • Le, L. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory. [Link]

  • Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122. [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (n.d.). ResolveMass Laboratories Inc. Retrieved February 3, 2026, from [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015, November 11). The Organic Chemistry Tutor. [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 3, 2026, from [Link]

  • Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. (2018, January 27). NileRed. [Link]

  • Grignard reagents and drying. (2021, March 5). Reddit. [Link]

  • Grignard successes and failures. (2016, February 18). Sciencemadness.org. [Link]

  • Grignard Reagents. (2023, January 22). Chemistry LibreTexts. [Link]

  • Preparative Gas Chromatography and Its Applications. (2016, August 8). ResearchGate. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. [Link]

Sources

Technical Support Center: Isotopic Integrity of 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylpropane-2-d (tert-butyl deuteride). This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated alkane in their experimental work. Maintaining the isotopic purity of 2-Methylpropane-2-d is critical for the accuracy and reliability of experimental outcomes, particularly in mechanistic studies, isotopic labeling, and as an internal standard.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you prevent unwanted Hydrogen/Deuterium (H/D) exchange and ensure the isotopic integrity of your 2-Methylpropane-2-d throughout your experimental workflow.

Troubleshooting Guide: Unwanted H/D Exchange

Unexplained loss of deuterium from 2-Methylpropane-2-d can compromise experimental results. This guide addresses common causes and provides systematic solutions.

Issue 1: Gradual loss of isotopic purity of 2-Methylpropane-2-d in solution.

Possible Cause: Contamination of solvents or reagents with trace amounts of water, acid, or base, which can catalyze H/D exchange over time. While C-H bonds in alkanes are generally inert, prolonged exposure to even weak catalysts can lead to isotopic scrambling.[1][2]

Troubleshooting Steps:

  • Solvent Purity Verification:

    • Recommendation: Always use high-purity, anhydrous solvents. Even solvents labeled "anhydrous" can absorb atmospheric moisture.[3][4]

    • Action: Dry solvents using appropriate methods immediately before use. For many organic solvents, distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons; calcium hydride for others) is effective.[5] For deuterated solvents, which are often hygroscopic, handling under an inert atmosphere is crucial.[4]

  • Reagent Purity Check:

    • Recommendation: Ensure all reagents added to the reaction mixture are anhydrous and free from acidic or basic impurities.

    • Action: If a reagent is suspected of being a source of contamination, purify it before use. For example, solid reagents can be dried in a vacuum oven, and liquid reagents can be distilled.

  • Inert Atmosphere Techniques:

    • Recommendation: Perform all manipulations of 2-Methylpropane-2-d and associated solutions under a dry, inert atmosphere (e.g., argon or nitrogen).

    • Action: Utilize Schlenk lines or a glove box for preparing solutions and running reactions. This minimizes exposure to atmospheric moisture.

Issue 2: Significant H/D exchange observed during a metal-catalyzed reaction.

Possible Cause: Many transition metals are potent catalysts for C-H activation and H/D exchange in alkanes.[1][2] Catalysts based on platinum, palladium, rhodium, and iridium are particularly effective at promoting this exchange.[1][6]

Troubleshooting Steps:

  • Catalyst Selection:

    • Recommendation: If the intended reaction does not require C-H activation of the alkane, consider using a catalyst with lower activity for this process.

    • Action: Review the literature for catalysts that are selective for the desired transformation without promoting H/D exchange on saturated hydrocarbons.

  • Reaction Temperature Optimization:

    • Recommendation: H/D exchange is an activated process. Lowering the reaction temperature can significantly reduce the rate of unwanted exchange.

    • Action: Experiment with running the reaction at the lowest temperature that still allows for an acceptable rate of the desired transformation.

  • Minimizing Reaction Time:

    • Recommendation: Prolonged exposure to the catalyst increases the likelihood of side reactions, including H/D exchange.

    • Action: Monitor the reaction progress closely and quench it as soon as the desired conversion is reached.

Frequently Asked Questions (FAQs)

Q1: Under what pH conditions is 2-Methylpropane-2-d most stable against H/D exchange?

A1: 2-Methylpropane-2-d, as a saturated alkane, is generally stable across a wide pH range in the absence of a catalyst. However, extreme pH conditions, particularly in the presence of heat or catalysts that can facilitate the formation of carbocation or carbanion intermediates, can promote H/D exchange. For practical purposes, maintaining neutral conditions is the safest approach to prevent both acid- and base-catalyzed exchange mechanisms.[7]

Q2: Can radical initiators cause H/D exchange with 2-Methylpropane-2-d?

A2: Yes, under certain conditions. Free radical reactions, often initiated by light or radical initiators (e.g., AIBN, benzoyl peroxide), proceed by abstracting a hydrogen (or deuterium) atom.[8][9] The tertiary C-D bond in 2-Methylpropane-2-d is more susceptible to radical abstraction than a primary C-H bond. If there is a source of hydrogen radicals in the system, this can lead to the replacement of deuterium with hydrogen. To avoid this, reactions should be conducted in the absence of light (if photolabile species are present) and care should be taken to exclude adventitious radical initiators.[8]

Q3: How should I properly store 2-Methylpropane-2-d to maintain its isotopic purity?

A3: Proper storage is crucial for preserving the isotopic integrity of deuterated compounds.[3][10]

  • Container: Store 2-Methylpropane-2-d in a tightly sealed, airtight container. Ampules sealed under an inert atmosphere are ideal for long-term storage.

  • Atmosphere: If the container will be opened multiple times, use a Sure/Seal™ bottle or similar system that allows for the removal of the liquid via syringe under a positive pressure of an inert gas.[4]

  • Temperature: Store at the temperature recommended by the supplier, which is typically room temperature for this compound, away from light.[10]

  • Environment: Keep the container in a dry environment, such as a desiccator, to minimize the risk of moisture ingress through the cap or seal over time.

Q4: I am using 2-Methylpropane-2-d as a solvent. What precautions should I take?

A4: When used as a solvent, the primary concern is contamination from solutes or the experimental apparatus.

  • Glassware: Ensure all glassware is rigorously dried before use. Oven-drying at 150°C for several hours and cooling under an inert atmosphere is a standard procedure.[4]

  • Solute Purity: Any solutes introduced should be anhydrous. If a solute is hygroscopic, it should be dried immediately before use.

  • Protic Species: Avoid introducing any protic species (e.g., alcohols, water, acids) into the 2-Methylpropane-2-d unless it is a required reactant. These species can serve as a source of protons for exchange, especially if a catalyst is present.

Experimental Protocols

Protocol 1: Drying Glassware for Use with 2-Methylpropane-2-d
  • Clean glassware thoroughly with an appropriate solvent and rinse with deionized water, followed by a final rinse with acetone.

  • Place the glassware in an oven at a minimum of 150°C for at least 4 hours (overnight is preferable).

  • Transfer the hot glassware to a desiccator to cool under vacuum or in the presence of a desiccant.

  • Alternatively, assemble the glassware while hot and allow it to cool under a stream of dry, inert gas (argon or nitrogen).

Protocol 2: Handling 2-Methylpropane-2-d Under an Inert Atmosphere
  • If using a Sure/Seal™ bottle, ensure the septum is in good condition.

  • Pressurize the bottle with a dry, inert gas via a needle connected to a gas line with a bubbler.

  • Use a clean, dry syringe to withdraw the desired volume of 2-Methylpropane-2-d.

  • Transfer the liquid to the reaction vessel, which should also be under a positive pressure of inert gas.

Data and Diagrams

Table 1: Factors Influencing Unwanted H/D Exchange in 2-Methylpropane-2-d
FactorRisk LevelMitigation Strategy
Moisture/Protic Solvents HighUse anhydrous solvents; dry glassware and reagents; operate under inert atmosphere.
Acid/Base Contaminants HighPurify reagents; use neutral reaction conditions.
Transition Metal Catalysts HighSelect catalysts with low C-H activation activity; optimize temperature and reaction time.
Radical Initiators/Light MediumExclude light; purify reagents to remove peroxide contaminants.
Elevated Temperatures MediumRun reactions at the lowest effective temperature.
Diagram 1: Key Factors Leading to H/D Exchange

G cluster_catalysts Catalytic Species cluster_sources Proton Sources Acid_Catalyst Acid (H+) HD_Exchange Unwanted H/D Exchange in (CH3)3CD Acid_Catalyst->HD_Exchange Carbocation Mechanism Base_Catalyst Base (B-) Base_Catalyst->HD_Exchange Carbanion Mechanism Metal_Catalyst Transition Metals (Pt, Pd, Rh, Ir) Metal_Catalyst->HD_Exchange C-H Activation Radical_Initiator Radical Initiators (Light, Peroxides) Radical_Initiator->HD_Exchange Radical Abstraction Water H2O (Moisture) Water->HD_Exchange Protic_Solvents ROH, RCOOH, etc. Protic_Solvents->HD_Exchange Reagents Protic Reagents Reagents->HD_Exchange

Caption: Pathways to unintended H/D exchange in 2-Methylpropane-2-d.

Diagram 2: Workflow for Preserving Isotopic Purity

G start Start: High Purity 2-Methylpropane-2-d prep Preparation of Anhydrous Reagents/Solvents start->prep handling Inert Atmosphere Handling (Glove Box / Schlenk Line) prep->handling reaction Reaction Setup (Optimized Temp/Time) handling->reaction analysis Analysis (e.g., NMR, MS) reaction->analysis end Result: Isotopic Integrity Maintained analysis->end

Caption: Experimental workflow to prevent H/D exchange.

References

  • Wikipedia. Hydrogen–deuterium exchange. [Link]

  • Wiaderek, K. M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2950. [Link]

  • ResearchGate. Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. [Link]

  • ACS Publications. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. Chemical Reviews, 118(10), 5216-5266. [Link]

  • ResearchGate. How to dry deuterated NMR solvents?[Link]

  • Pearson. When 2-methylpropane is monochlorinated in the presence of light...[Link]

  • YouTube. (2012). Free Radical Substitution of Alkanes. [Link]

Sources

Technical Support Center: Stability and Degradation of 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Methylpropane-2-d (tert-butane-d1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability and isotopic purity of this compound. As a deuterated alkane, its utility is critically dependent on its structural integrity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) on Core Stability

Q1: How inherently stable is the 2-Methylpropane-2-d molecule?

As a saturated hydrocarbon, the carbon skeleton of 2-Methylpropane-2-d is quite stable. Alkanes are generally unreactive due to the strength of C-C and C-H (or in this case, C-D) single bonds.[1] The tertiary carbocation that could theoretically form from this molecule is relatively stable, but this typically requires highly acidic or catalytic conditions to become a significant degradation pathway.[2][3] The primary vulnerability of this molecule is not the degradation of its carbon framework but rather the potential for deuterium exchange and its high flammability.

The stability of the core structure is high, but its isotopic purity is sensitive to environmental conditions. The C-D bond is stronger than a C-H bond, a phenomenon known as the kinetic isotope effect, which can enhance the metabolic stability of a larger drug molecule into which this moiety might be incorporated.[4] However, this inherent bond strength does not protect it from all forms of degradation, particularly H/D back-exchange.[4]

Q2: What are the primary factors that can cause degradation or loss of purity over time?

The degradation of 2-Methylpropane-2-d can be categorized into two main types: loss of isotopic purity and chemical degradation.

  • Loss of Isotopic Purity (H/D Exchange): This is the most common issue. The presence of protic sources, especially water, can lead to a back-exchange of the deuterium atom for a proton.[4] This process can be catalyzed by acidic or basic impurities, or even the surface of certain container materials. It is critical to store and handle the compound under anhydrous conditions.[5][6]

  • Chemical Degradation:

    • Oxidation: While alkanes are generally resistant to oxidation, exposure to strong oxidizing agents or even atmospheric oxygen over long periods, potentially catalyzed by light or metal ions, can lead to the formation of impurities like 2-methylpropan-2-ol (tert-butanol).[7]

    • Thermal Stress: As a gas at standard temperature, excessive heat can increase its reactivity and pressure within the container.[8] Although the autoignition temperature is high (863°F), thermal decomposition can occur at lower temperatures over time, potentially leading to fragmentation.

    • Contamination: Cross-contamination with reactive chemicals, especially strong acids or bases, can catalyze degradation pathways such as elimination to form 2-methylpropene.[9]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical path to their resolution.

Scenario 1: Post-Experiment Analysis Shows Loss of Isotopic Purity

Q: My NMR or Mass Spectrometry results show a significant decrease in the isotopic enrichment of my compound after my reaction. What happened?

A: The most probable cause is H/D back-exchange with a proton source.

  • Causality: The deuterium on the tertiary carbon, while in a strong C-D bond, can be abstracted and replaced by a proton (¹H) if a proton source is available. This diminishes the isotopic purity and can compromise the results of studies relying on the deuterium label (e.g., metabolic stability assays, mechanistic studies).

  • Troubleshooting Steps:

    • Review Solvent and Reagent Purity: Were all solvents and reagents rigorously dried before use? Trace amounts of water in common organic solvents are a frequent culprit.

    • Check for Atmospheric Contamination: Was the reaction performed under an inert atmosphere (e.g., Argon or Nitrogen)? Moisture from the air is a significant source of protons.[6]

    • Examine Glassware Preparation: Was all glassware oven-dried or flame-dried immediately before use to remove adsorbed water?

    • Consider Acidity/Basicity: Did your reaction conditions involve acidic or basic reagents or byproducts? These can catalyze the H/D exchange mechanism.

Workflow for Diagnosing Purity Issues

start Purity Issue Detected (e.g., low %D, extra peaks) check_isotopic Check Isotopic Purity (MS, NMR) start->check_isotopic Isotopic issue? check_chemical Check Chemical Purity (GC, NMR) start->check_chemical Chemical impurity? low_d Low Deuterium Enrichment check_isotopic->low_d impurity_peaks Unexpected Peaks Present check_chemical->impurity_peaks source_hd Identify Proton Source low_d->source_hd review_solvents Review Solvent/Reagent Drying Procedures source_hd->review_solvents review_atmosphere Review Inert Atmosphere Technique source_hd->review_atmosphere review_glassware Review Glassware Preparation source_hd->review_glassware identify_impurity Identify Impurity (MS, NMR, IR) impurity_peaks->identify_impurity isobutene 2-Methylpropene (Elimination Product) identify_impurity->isobutene Mass = 56? tert_butanol tert-Butanol (Oxidation Product) identify_impurity->tert_butanol Mass = 74? check_catalysts Check for Acidic/Basic Contaminants or High Temp. isobutene->check_catalysts Investigate Cause check_storage Check for O2/Light Exposure tert_butanol->check_storage Investigate Cause

Caption: Troubleshooting workflow for purity issues.

Scenario 2: Appearance of Unexpected Chemical Impurities

Q: My GC-MS analysis shows a new peak corresponding to a mass of 56 g/mol and another at 74 g/mol . What are these compounds and how did they form?

A: These peaks likely correspond to 2-methylpropene (isobutylene) and 2-methylpropan-2-ol (tert-butanol), respectively.

  • Formation of 2-Methylpropene (C₄H₈, MW ≈ 56.11):

    • Mechanism: This is an elimination product. This reaction is typically catalyzed by acid or base, or can occur at high temperatures. The deuterium would be eliminated along with a proton from an adjacent methyl group.

    • Root Cause Analysis: Re-examine your experimental setup for any acidic or basic contaminants. Ensure reaction temperatures were accurately controlled and did not overshoot the target. The stability of 2-methylpropene is relatively high for an alkene due to hyperconjugation, making its formation plausible if conditions permit.[10][11]

  • Formation of 2-Methylpropan-2-ol (C₄H₁₀O, MW ≈ 74.12):

    • Mechanism: This is an oxidation product. The tertiary carbon is the most likely site for oxidation. This can be a slow process with atmospheric oxygen or can be accelerated by oxidizing agents, light, or trace metal catalysts.

    • Root Cause Analysis: This impurity suggests improper long-term storage or exposure of the compound to air and light.[7] Always store samples in a dark, cool place under an inert atmosphere.

Potential Degradation Pathways

cluster_isotopic Isotopic Degradation cluster_chemical Chemical Degradation product 2-Methylpropane-2-d ((CH3)3CD) exchange H/D Back-Exchange product->exchange + H+ source (e.g., H2O) oxidation Oxidation product->oxidation + [O] (e.g., air, light) elimination Elimination product->elimination + Acid/Base or Heat product_h 2-Methylpropane ((CH3)3CH) exchange->product_h product_tert_butanol 2-Methylpropan-2-ol-d1 oxidation->product_tert_butanol product_isobutylene 2-Methylpropene elimination->product_isobutylene

Caption: Potential degradation pathways for 2-Methylpropane-2-d.

Protocols for Handling, Storage, and Analysis

Q: What are the definitive best practices for storing 2-Methylpropane-2-d to ensure its long-term stability?

A: Proper storage is the most critical factor in preserving the integrity of the compound.

ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area. Refrigeration is recommended.[5][12]2-Methylpropane-2-d is a gas with a boiling point of -12 °C.[13] Cooling keeps it in a liquid state, reducing pressure and reactivity.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation from atmospheric oxygen and exposure to moisture.[6]
Container Use the original packaging. If transferred, use a tightly sealed, dry container.The original container is designed for stability. Any new container must be scrupulously dry to prevent H/D exchange.[5][14]
Light Protect from light by using amber vials or storing in the dark.Light can provide the activation energy for oxidation and other radical degradation pathways.[4]
Incompatibilities Store away from strong oxidizing agents, strong bases, and acids.[14]These substances can catalyze rapid degradation of the compound.
Protocol 1: Safe Handling and Transfer of 2-Methylpropane-2-d

2-Methylpropane-2-d is an extremely flammable gas and is supplied under pressure.[8] Handle it only in a well-ventilated area or fume hood, away from any sources of ignition.[1]

  • Preparation: Ensure the receiving vessel is clean, dry, and equipped for gas transfer (e.g., a Schlenk flask or a suitable reaction vessel connected to a manifold). Purge the receiving vessel with a dry, inert gas (Argon or Nitrogen) three times.

  • Cooling: Before opening, cool the lecture bottle or source container of 2-Methylpropane-2-d in a cold bath (e.g., dry ice/acetone) to liquefy the gas and reduce its vapor pressure.[5][12]

  • Transfer: Use a pre-dried, cooled cannula or a gas-tight syringe for transfer. If condensing the gas, cool the receiving vessel to a lower temperature than the source container (e.g., liquid nitrogen).

  • Sealing: Once the transfer is complete, remove the transfer apparatus and securely seal the receiving vessel under a positive pressure of inert gas.

  • Personal Protective Equipment (PPE): Always wear safety glasses, and appropriate gloves. A lab coat is mandatory.[15][16]

Protocol 2: Verifying Isotopic and Chemical Purity

It is good practice to verify the purity of the compound upon receipt and periodically if stored for extended periods.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To assess chemical purity and confirm molecular weight.

    • Method: Introduce a small gaseous sample into the GC-MS. The retention time will confirm its identity against a standard, and the mass spectrum will confirm the molecular weight (approx. 59.13 for the deuterated version) and reveal any impurities. The fragmentation pattern can also be informative.[17]

    • Interpretation: Look for the M+1 parent ion. The absence of significant peaks at m/z 58 (non-deuterated) confirms high isotopic enrichment. Peaks at m/z 56 or 74 would indicate the impurities discussed above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To quantify isotopic purity.

    • Method: Condense a small amount of the gas into a sealed NMR tube containing a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Interpretation: The spectrum of pure 2-Methylpropane-2-d should show a singlet for the nine equivalent methyl protons. The absence or minimal size of a signal at the chemical shift for the tertiary proton (which would be present in the non-deuterated version) confirms high deuteration. Integration of the methyl proton signal against a known internal standard can be used for quantification.

References

  • Philip Harris Ltd. (2014).
  • Harper College. (2015).
  • Chem Service. (2016).
  • user55119. (2017). Stability comparison of 2-methylpropene and trans-but-2-ene. Chemistry Stack Exchange.
  • C/D/N Isotopes. (2015).
  • Aldrich. (2024).
  • ChemicalBook. (n.d.). 2-METHYLPROPANE-2-D CAS#: 13183-68-1.
  • PubChem. (n.d.). 2-Methylpropane-2-d.
  • Linde Gas North America LLC. (2011).
  • Oak Ridge National Laboratory. (2023). Radiolytic degradation of dodecane substituted with common energetic functional groups. PMC - NIH.
  • Dialnet. (n.d.). GAS PHASE DECOMPOSITION OF T-BUTYL METHYL ETHER CATALYZED BY DIFFERENT HYDROGEN HALIDES: A DFT STUDY.
  • Sigma-Aldrich. (n.d.).
  • TutorChase. (n.d.).
  • ResearchGate. (2025). Alkylation of Isobutane by 1-Butene over H-beta Zeolite in CSTR (Part 2)
  • National Center for Biotechnology Information. (2022).
  • Vinati Organics. (2025). Propene vs 2-Methylpropene: Which Is More Stable and Why?.
  • Santos Ltd. (2021). Qualitative Tier 2 Assessment - Alkanes, C11-15-iso-.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropane C4H10 (CH3)
  • Quora. (2019). Which is more stable in 2, 3-dimethyl but-2-ene and 2-methyl prop-1-ene?.
  • Wikipedia. (n.d.). tert-Butyl alcohol.
  • ResearchGate. (2025).
  • YouTube. (2022). Organic chemistry | 2-Methylpropene is more stable than trans-2-butene.
  • BenchChem. (2025).

Sources

Minimizing side reactions when using 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Methylpropane-2-d applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for minimizing side reactions when using this valuable deuterated building block. As Senior Application Scientists, we understand that achieving high chemical and isotopic purity is paramount. This resource synthesizes our field-proven insights with established chemical principles to help you navigate the challenges of your experiments.

Core Concepts: The Duality of a Tertiary System

2-Methylpropane-2-d and its derivatives (e.g., 2-halo-2-methylpropane-2-d) are prized for their ability to introduce a deuterated tert-butyl group into a molecule. This modification is a key strategy in modern drug development to enhance metabolic stability through the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond slows down metabolic processes.[1][2]

However, the tertiary nature of the carbocation intermediate that forms during nucleophilic substitution (Sₙ1) reactions also makes it highly susceptible to a competing elimination (E1) pathway. Understanding and controlling this competition is the key to minimizing side reactions. The primary undesired byproduct is typically 2-methylpropene, formed through the loss of the deuterium and a proton from an adjacent methyl group.[3][4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield and a High Percentage of 2-Methylpropene Byproduct

Question: My reaction yield is significantly lower than expected, and my analytical data (GC-MS, NMR) shows a major peak corresponding to 2-methylpropene. What is causing this, and how can I favor the desired substitution product?

Answer: This is the classic Sₙ1 versus E1 competition.[3] The formation of 2-methylpropene is an elimination reaction that competes directly with your desired nucleophilic substitution. Several factors can be adjusted to tip the balance in favor of substitution.

Causality: The carbocation intermediate formed from your 2-Methylpropane-2-d derivative can either be attacked by a nucleophile (Sₙ1 pathway) or be deprotonated by a base (or the nucleophile acting as a base) to form an alkene (E1 pathway). Higher temperatures and stronger, bulkier bases tend to favor the E1 pathway.

Solutions:

  • Temperature Control: This is the most critical factor. Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at elevated temperatures. Running your reaction at or below room temperature can significantly suppress the formation of 2-methylpropene.[5]

  • Nucleophile Choice: Use a nucleophile that is a weak base. Strong, bulky bases (e.g., potassium tert-butoxide) are classic elimination reagents. Good nucleophiles that are weak bases (e.g., azide, cyanide, halides) will favor the Sₙ1 pathway.

  • Solvent Selection: Use a polar protic solvent (e.g., water, ethanol, methanol) or a polar aprotic solvent (e.g., DMSO, DMF). Polar protic solvents are particularly effective at solvating the carbocation intermediate, stabilizing it and giving the nucleophile a better chance to attack before elimination occurs.

Comparative Table: Optimizing for Substitution (Sₙ1) over Elimination (E1)
ParameterCondition Favoring Sₙ1 (Desired)Condition Favoring E1 (Side Reaction)Rationale
Temperature Low (e.g., 0°C to 25°C)HighMinimizes the rate of the higher activation energy elimination pathway.[5]
Nucleophile Weakly basic, good nucleophile (e.g., I⁻, Br⁻, N₃⁻, H₂O)Strongly basic, especially if sterically hindered (e.g., t-BuO⁻)A strong base is more likely to abstract a proton, initiating elimination.[3]
Solvent Polar (protic or aprotic)Less polarPolar solvents stabilize the carbocation intermediate, favoring the Sₙ1 pathway.
Issue 2: Loss of Deuterium Label in the Final Product

Question: My mass spectrometry results indicate a lower-than-expected mass for my product, suggesting the deuterium label is being lost or scrambled. How can I prevent this?

Answer: Loss of the deuterium label can occur through two primary mechanisms: H/D (Hydrogen/Deuterium) scrambling or back-exchange during the workup phase.

Causality:

  • H/D Scrambling: Under harsh reaction conditions (e.g., high heat, prolonged reaction times, presence of strong acid/base), the deuterium on the tertiary carbon can potentially be lost and replaced by a proton from the solvent or another reagent.[5]

  • Back-Exchange: This is a more common issue. If your workup procedure involves washing with protic solvents like regular water (H₂O) or methanol (CH₃OH), and if there's any residual catalyst or acidic/basic condition that can facilitate an equilibrium, the deuterium can be exchanged for a proton.[5]

Solutions:

  • Milder Reaction Conditions: Avoid unnecessarily high temperatures or long reaction times. Monitor the reaction progress by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • "Deuterium-Safe" Workup: This is crucial. During aqueous workup, use deuterated water (D₂O) instead of H₂O for washes, especially if the product was formed under conditions that could promote exchange. If using chromatography, consider using deuterated solvents for the mobile phase if feasible and necessary, although this is often prohibitively expensive. A more practical approach is to quickly neutralize the reaction mixture, extract the product, and dry it to remove any protic reagents.

Workflow for Minimizing Deuterium Loss

cluster_reaction Reaction Phase cluster_workup Workup Phase r1 Run reaction at lowest effective temperature r2 Monitor closely to avoid prolonged heating r1->r2 Minimize H/D Scrambling w1 Cool reaction mixture r2->w1 Proceed Immediately w2 Quench with D₂O or non-protic quench w1->w2 w3 Extract with aprotic organic solvent w2->w3 w4 Wash with brine (prepared with D₂O if necessary) w3->w4 w5 Dry over anhydrous Na₂SO₄ or MgSO₄ w4->w5 w6 Concentrate under reduced pressure w5->w6

Caption: Deuterium-Preservation Workflow

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for 2-Methylpropane-2-d and its derivatives?

A1: 2-Methylpropane-2-d is an extremely flammable gas and is typically supplied as a compressed gas or liquefied gas.[6] Its derivatives, like 2-chloro-2-methylpropane-d9, are often volatile liquids.[7] Store these reagents in a cool, dry, well-ventilated area away from ignition sources. Ensure the container is tightly sealed to prevent contamination from atmospheric moisture, which can introduce protons and compromise isotopic purity over time. Always handle in a fume hood.

Q2: Which analytical techniques are best for quantifying side products and confirming deuterium incorporation?

A2: A combination of techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for detecting volatile byproducts like 2-methylpropene and for confirming the mass of your desired product, which verifies deuterium incorporation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or significant reduction of the signal corresponding to the tertiary proton confirms successful deuteration at that site.

    • ²H NMR (Deuterium NMR): Provides direct evidence of the deuterium label and its location in the molecule.

    • ¹³C NMR: Can show the isotopic shift and splitting patterns caused by the adjacent deuterium.

Q3: Can I use 2-Methylpropane-2-d derivatives in reactions involving strong bases?

A3: It is highly discouraged. Using strong or bulky bases will almost certainly favor the E1 elimination pathway, making 2-methylpropene your major product.[3] If a basic reaction is unavoidable, a careful screen of non-nucleophilic, sterically hindered bases and very low temperatures would be required, but substitution is unlikely to be the primary outcome.

Q4: What is the Kinetic Isotope Effect (KIE) and how does it relate to using this reagent?

A4: The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] A C-D bond is stronger and broken more slowly than a C-H bond. In drug development, if a C-H bond is broken during a key metabolic step (e.g., by a Cytochrome P450 enzyme), replacing that H with a D can slow down the metabolism of the drug. This can lead to improved pharmacokinetic properties, such as a longer half-life or reduced formation of toxic metabolites.[1][8] 2-Methylpropane-2-d is used to install this strategic deuterium label.

Protocols for Success

Protocol 1: General Procedure for Nucleophilic Substitution Favoring Sₙ1

This protocol describes a generic reaction using 2-bromo-2-methylpropane-2-d as a representative substrate to maximize the yield of the substitution product.

Objective: To substitute the bromine atom with a generic nucleophile (Nu⁻) while minimizing the formation of 2-methylpropene.

Materials:

  • 2-bromo-2-methylpropane-2-d

  • Nucleophile (e.g., sodium azide, NaN₃)

  • Polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Deuterated Water (D₂O)

  • Aprotic organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.2 equivalents) in the polar aprotic solvent.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical for suppressing the E1 side reaction.

  • Addition of Substrate: Slowly add 2-bromo-2-methylpropane-2-d (1.0 equivalent) to the cooled solution dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by adding cold D₂O.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an aprotic organic solvent like diethyl ether (3 times).

  • Washing: Combine the organic layers and wash with brine (a saturated solution of NaCl in D₂O if available and necessary, otherwise regular brine can be used if the product is not labile).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator with a cooled trap.

  • Purification: Purify the crude product by column chromatography or distillation as appropriate for the product's properties.

Experimental Workflow Diagram

G setup 1. Dissolve Nucleophile in DMF (under N₂) cool 2. Cool to 0°C setup->cool add 3. Add 2-bromo-2-methylpropane-2-d (dropwise) cool->add react 4. Stir at 0°C to RT (Monitor progress) add->react quench 5. Quench with cold D₂O react->quench extract 6. Extract with Diethyl Ether quench->extract wash 7. Wash with Brine extract->wash dry 8. Dry over Na₂SO₄ wash->dry purify 9. Concentrate & Purify dry->purify

Sources

Validation & Comparative

Comparative Analysis of 1H NMR Spectra: Isobutane vs. 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the proton nuclear magnetic resonance (


H NMR) spectra of Isobutane (2-methylpropane)  and its deuterated isotopologue, 2-Methylpropane-2-d (Isobutane-

)
.

For researchers in metabolic stability and mechanistic studies, distinguishing these isotopologues is critical. The substitution of the tertiary methine proton with deuterium eliminates the methine signal and dramatically alters the multiplicity of the methyl signal—transforming a distinct doublet into a broad singlet (or resolved 1:1:1 triplet at high fields) due to the change in spin quantum number from


 (

H) to

(

H).

Theoretical Framework

Spin Systems and Coupling Mechanics

The spectral differences arise from the fundamental properties of the nuclei at the tertiary carbon (C2) position.

  • Isobutane (

    
    C
    
    
    
    
    
    H
    
    
    ):
    The tertiary proton (
    
    
    ) couples with the nine equivalent methyl protons (
    
    
    ).
    • Coupling:

      
       (Vicinal).[1]
      
    • Multiplicity Rule:

      
      .
      
    • Methyl Signal: Split by 1 methine proton

      
      
      
      
      
      (Doublet).
    • Methine Signal: Split by 9 methyl protons

      
      
      
      
      
      (Decet).
  • 2-Methylpropane-2-d (

    
    C
    
    
    
    
    
    H
    
    
    
    
    H
    
    
    ):
    The tertiary position is occupied by Deuterium (D).
    • Coupling:

      
       (Vicinal).[1]
      
    • Multiplicity Rule:

      
      , where 
      
      
      
      for Deuterium.
    • Methyl Signal: Split by 1 deuterium nucleus

      
      
      
      
      
      (1:1:1 Triplet).
    • Methine Signal: Silent in

      
      H NMR (resonates in 
      
      
      
      H NMR).
Isotope Effects
  • Coupling Constant Reduction: The gyromagnetic ratio of hydrogen (

    
    ) is approximately 6.5 times larger than that of deuterium (
    
    
    
    ). Consequently, the coupling constant decreases proportionally:
    
    
    If
    
    
    Hz, then
    
    
    Hz. This small coupling often results in line broadening rather than a resolved triplet in routine (300-400 MHz) spectra.
  • Isotope Shift: Deuterium substitution typically induces a small upfield shift (lower ppm) in neighboring protons (

    
    -effect). Expect the methyl signal of the deuterated analog to appear slightly upfield (approx. 1-10 ppb) relative to the non-deuterated standard.
    

Experimental Protocol: Handling Gaseous Samples

Since both isobutane (bp -11.7 °C) and 2-methylpropane-2-d are gases at room temperature, standard liquid handling fails. The following protocol ensures safe and effective sample preparation using the Condensation Method .

Materials
  • Solvent: CDCl

    
     (Deuterated Chloroform) with 0.03% TMS.[2]
    
  • Vessel: High-pressure NMR tube (J-Young valve) or standard tube with tight cap (for immediate use).

  • Cooling: Dry ice/Acetone bath (-78 °C).

Workflow

G Start Start: Gaseous Sample Prep Step1 1. Pre-cool NMR Tube containing 0.6 mL CDCl3 in Dry Ice/Acetone Bath Start->Step1 Step2 2. Connect Gas Source to Tube via thin PTFE tubing Step1->Step2 Step3 3. Gently Bubble/Condense Gas into Solvent (~30 sec) Step2->Step3 Step4 4. Seal Tube Immediately (Cap or J-Young Valve) Step3->Step4 Step5 5. Warm to Room Temp (Check for pressure limits) Step4->Step5 Analysis 6. Acquire 1H NMR (ns=16, d1=1.0s) Step5->Analysis

Figure 1: Workflow for preparing NMR samples of gaseous isobutane via condensation.

Spectral Analysis & Comparison

Isobutane (2-Methylpropane)

The spectrum is defined by the coupling between the distinct methine and methyl environments.

  • Methyl Group (

    
     0.91 ppm):  Appears as a sharp Doublet  (
    
    
    
    Hz). The integration is 9H.[3]
  • Methine Group (

    
     1.75 ppm):  Appears as a Decet  (10 lines). In lower resolution instruments, this may appear as a broad multiplet or septet due to the overlap of the outer, low-intensity lines. Integration is 1H.[2][4]
    
2-Methylpropane-2-d

The spectrum is simplified by the silence of the methine position but complicated by H-D coupling.

  • Methyl Group (

    
     ~0.90 ppm): 
    
    • Theoretical: A 1:1:1 Triplet due to coupling with spin-1 Deuterium (

      
       Hz).
      
    • Observed (Routine): Often appears as a Broad Singlet . The small coupling constant (~1 Hz) is frequently obscured by the natural linewidth of the signal, especially if shimming is not perfect.

  • Methine Group: Absent . No signal is observed at 1.75 ppm.

Comparative Data Table
FeatureIsobutane (

)
2-Methylpropane-2-d (

)
Methyl Shift (

)
0.91 ppm~0.90 ppm (slight upfield shift)
Methyl Multiplicity Doublet (

)
Broad Singlet (

) or 1:1:1 Triplet (

)
Coupling Constant

Hz

Hz
Methine Shift (

)
1.75 ppmSilent (Detect in

H NMR)
Methine Multiplicity Decet (multiplet)N/A
Integration Ratio 9 : 1 (Methyl : Methine)9 : 0

Structural Logic & Coupling Diagrams

The following diagram illustrates the coupling pathways that dictate the observed multiplicities.

Coupling cluster_0 Isobutane (C4H10) cluster_1 2-Methylpropane-2-d (C4H9D) H_meth Methine H (Spin 1/2) Me_H Methyl H (x9) (Spin 1/2) H_meth->Me_H 3J(H-H) ~6.8 Hz Result1 Methyl Signal: Doublet Me_H->Result1 D_meth Methine D (Spin 1) Me_Hd Methyl H (x9) (Spin 1/2) D_meth->Me_Hd 3J(H-D) ~1.1 Hz Result2 Methyl Signal: Broad Singlet (or 1:1:1 Triplet) Me_Hd->Result2

Figure 2: Spin-spin coupling interactions in Isobutane vs. its deuterated analog.

References

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropane (isobutane). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Isobutane Mass and NMR Data. NIST Chemistry WebBook. Retrieved from [Link]

  • Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2416. Retrieved from [Link]

  • Reich, H. J. (2024).[5] WinPLT NMR Data: Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Comparative Guide: Isotopic Effects of 2-Methylpropane-2-d on Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

This guide provides a technical analysis of 2-Methylpropane-2-d (Isobutane-


, 

), focusing on the Kinetic Isotope Effect (KIE) resulting from deuterium substitution at the tertiary carbon.

For researchers in physical organic chemistry and drug development, this isotopologue serves as a critical probe for determining reaction mechanisms (specifically the timing of C-H bond cleavage) and for enhancing metabolic stability in pharmaceutical design.

Key Performance Indicators (KPIs) Covered:

  • Primary Kinetic Isotope Effect (

    
    ):  Quantitative comparison between radical chlorination, bromination, and metabolic oxidation.
    
  • Bond Dissociation Energy (BDE): The thermodynamic basis for the observed stability.

  • Selectivity Profiles: How deuteration alters product distribution.

The Mechanistic Basis: Zero-Point Energy & The Hammond Postulate

To understand the performance differences between 2-Methylpropane and its deuterated counterpart, one must look at the vibrational frequency of the C-H vs. C-D bond.

The Deuterium Advantage

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This is due to the lower Zero-Point Energy (ZPE) of the heavier isotope.

  • C-H BDE (Tertiary): ~96 kcal/mol

  • C-D BDE (Tertiary): ~97.2 - 97.5 kcal/mol

Because the C-D bond sits lower in the potential energy well, the activation energy (


) required to reach the transition state is higher, resulting in a slower reaction rate (

).
Visualization: Energy Profile & ZPE

The following diagram illustrates the origin of the activation energy difference (


).[1]

EnergyProfile Reactant Reactant State (Ground State) TS Transition State [C···H···X]‡ Reactant->TS Activation Energy (Ea) ZPE_H ZPE (C-H) Higher Energy ZPE_D ZPE (C-D) Lower Energy Product Product State TS->Product

Figure 1: Reaction coordinate diagram showing the higher activation energy required for C-D bond cleavage due to lower ground-state Zero-Point Energy.

Comparative Performance Analysis

The magnitude of the isotope effect depends heavily on the transition state structure. We compare three distinct reaction environments.

Data Summary Table
Reaction TypeReagentTransition State (TS)ThermodynamicsObserved KIE (

)
Interpretation
Radical Chlorination

Early (Reactant-like)Exothermic1.3 – 1.5 Bond breaking is minimal at TS; low sensitivity to mass.
Radical Bromination

Late (Product-like)Endothermic8.0 – 9.0 Bond is nearly broken at TS; max sensitivity to ZPE diff.
Metabolic Oxidation CYP450Variable (Often Late)Enzyme Dependent2.0 – 5.0 Rate-limiting C-H abstraction; "Deuterium Switch" effect.
Deep Dive: Chlorination vs. Bromination

This comparison validates the Hammond Postulate :

  • Chlorination: The abstraction of H by Cl• is exothermic. The TS resembles the reactants (C-H bond is barely stretched). Therefore, the difference in BDE affects the rate minimally.

  • Bromination: The abstraction of H by Br• is endothermic. The TS resembles the products (alkyl radical). The C-H bond is significantly stretched, making the vibrational energy difference critical.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize internal competition , which eliminates errors from temperature fluctuations or reagent concentration differences.

Synthesis of 2-Methylpropane-2-d

Objective: Generate high-purity deuterated substrate for KIE studies.

  • Reagents: tert-Butyl chloride (2-chloro-2-methylpropane), Magnesium turnings, Diethyl ether (anhydrous),

    
     (99.9 atom % D).
    
  • Grignard Formation:

    • In a flame-dried 3-neck flask under

      
      , add Mg turnings (1.1 eq).
      
    • Add dry ether and a crystal of iodine.

    • Slowly add tert-butyl chloride (1.0 eq) to maintain gentle reflux.

    • Note: Tertiary Grignards are difficult to form; consider using Rieke Magnesium if initiation fails.

  • Quenching:

    • Cool the Grignard reagent to 0°C.

    • Add

      
       dropwise (excess).
      
    • Reaction:

      
      
      
  • Isolation:

    • Isobutane is a gas at RT (bp -11.7°C). Collect the evolved gas in a cold trap (-78°C, dry ice/acetone).

    • Alternative: Perform the reaction in a sealed pressure vessel or use a higher boiling analog (like cumene) if strictly testing the tertiary carbon principle.

Measurement of KIE (Competitive Method)

Objective: Determine


 for radical halogenation.

Workflow Diagram:

ExperimentalWorkflow Step1 Substrate Prep Mix 1:1 molar ratio of (CH3)3CH and (CH3)3CD Step2 Reaction Initiation Add limiting halogen (Br2) < 5% conversion Step1->Step2 Step3 Quench & Extract Stop reaction immediately to prevent multiple substitutions Step2->Step3 Step4 Analysis (GC/MS) Measure ratio of products: (CH3)3C-Br vs (CH3)3C-Br-d Step3->Step4 Step5 Calculation KIE = (Prod_H / Prod_D) * (Start_D / Start_H) Step4->Step5

Figure 2: Competitive Kinetic Isotope Effect determination workflow.

Protocol Steps:

  • Mixture: Prepare a gas bulb containing equimolar amounts of 2-methylpropane and 2-methylpropane-2-d.

  • Initiation: Introduce a limiting amount of bromine vapor (approx 5% of alkane stoichiometry) and expose to UV light (

    
    ) for 10 minutes at 25°C.
    
    • Critical Check: Low conversion is essential to ensure the substrate ratio remains effectively constant.

  • Analysis: Analyze the product mixture via GC-MS.

    • Monitor ions corresponding to the molecular ion of tert-butyl bromide (

      
      ) and its deuterated analog (
      
      
      
      ).
    • Note: Since the D is lost during the reaction (forming the radical), the product of tertiary substitution is actually identical for both (t-butyl bromide).

    • Correction for Protocol: To measure the primary KIE, you must measure the disappearance of the specific isotopologue relative to an internal standard, OR use a molecule where the D is retained in a secondary position to infer the rate.

    • Refined Protocol (Direct Measurement): For 2-methylpropane-2-d, the D is removed.[2] Therefore, you must measure the relative consumption of the starting materials

      
       vs 
      
      
      
      using high-resolution MS or NMR if conversion is high enough, or measure the formation of H-Br vs D-Br (difficult).
    • Preferred Method: Use Intermolecular Competition and monitor the ratio of unreacted starting materials by MS.

    • Calculation:

      
       where 
      
      
      
      is the fractional conversion.

Application in Drug Development: The Deuterium Switch

In pharmaceutical sciences, the tert-butyl group is a common structural motif. However, it is susceptible to oxidative dealkylation or hydroxylation.

Strategy: Replacing the tertiary hydrogen with deuterium (using 2-methylpropane-2-d as a model fragment) significantly slows down CYP450-mediated oxidation.

Impact:

  • Increased Half-life (

    
    ):  Slower clearance allows for lower dosing frequency.
    
  • Reduced Toxic Metabolites: If the metabolic pathway involving the tertiary carbon leads to a toxic intermediate, deuteration can shunt metabolism toward a safer, secondary pathway (Metabolic Shunting).

References

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect. Chemical Reviews, 55(4), 713-743. Link

  • Russell, G. A., & Brown, H. C. (1955). The Competitive Halogenation of Cyclohexane and Toluene. Journal of the American Chemical Society, 77(15), 4031-4035. (Foundational work on selectivity and bond strength). Link

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. Link

  • Blake, M. I., et al. (1975). Studies with Deuterated Drugs. Journal of Pharmaceutical Sciences, 64(3), 367-391. Link

  • Gant, T. G. (2014).[3] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

Sources

Validating Analytical Precision: 2-Methylpropane-2-d vs. High-Label Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Monodeuterated Standards

In the quantification of volatile organic compounds (VOCs) like isobutane, the choice of Internal Standard (IS) is a balance between chromatographic fidelity and spectral resolution . While fully deuterated standards (e.g., isobutane-d10) are often the default recommendation to avoid mass interference, 2-Methylpropane-2-d (Isobutane-2-d, CAS: 13183-68-1) offers a distinct advantage in retention time stability, albeit with specific validation challenges.

This guide objectively compares the analytical performance of 2-Methylpropane-2-d against traditional external standards and high-label isotopologues (


), providing a validated protocol for researchers to mitigate the "M+1 Crosstalk" phenomenon inherent to monodeuterated standards.

Technical Comparison: vs. vs. External Standardization

The following table summarizes the performance metrics of 2-Methylpropane-2-d compared to alternative calibration strategies.

Table 1: Comparative Performance Metrics
FeatureExternal Standard (No IS)2-Methylpropane-2-d (

)
Isobutane-

(

)
Cost Efficiency High (Free)Moderate Low (Expensive)
Matrix Correction NoneExcellent Good (Potential RT shift)
Chromatographic Co-elution N/APerfect (Negligible isotope effect)Good to Fair (Inverse isotope effect may cause early elution)
Spectral Interference NoneHigh (Requires M+1 correction)Low (Mass shift > 3 Da)
Linearity Range Limited by matrixHigh (with correction)High (Native)
Primary Application Rough estimationPrecision KIE studies, NMR, Cost-sensitive MS Trace-level MS quantification
The Scientific Rationale
  • Chromatographic Fidelity (The

    
     Advantage):  In Gas Chromatography (GC), deuterated compounds often elute earlier than their non-labeled counterparts due to the "Inverse Isotope Effect" (lighter vibrational frequency reduces interaction with the stationary phase). For 
    
    
    
    isobutane, this shift can be significant enough that the IS does not experience the exact same matrix suppression as the analyte. 2-Methylpropane-2-d , having only one deuterium atom, exhibits a negligible retention time shift, ensuring it perfectly tracks the analyte's ionization environment.
  • The M+1 Challenge (The

    
     Disadvantage):  The primary hurdle in using 2-Methylpropane-2-d is the mass shift of only +1 Da. Natural isobutane contains ~1.1% 
    
    
    
    C. Since isobutane has 4 carbons, the probability of an M+1 ion (mass 59) from natural isotopes is approximately
    
    
    . This natural signal interferes directly with the
    
    
    IS channel (mass 59), creating "Crosstalk."

Validation Protocol: Mitigating M+1 Crosstalk

To validate a method using 2-Methylpropane-2-d, you cannot simply integrate peaks. You must employ a Mathematical Correction Algorithm to subtract the natural isotope contribution.

Diagram 1: Validation Workflow & Decision Tree

ValidationWorkflow Start Method Development Target: Isobutane Choice Select Internal Standard Start->Choice D10 Isobutane-d10 (Mass Shift +10) Choice->D10 High Budget / Trace Analysis D1 2-Methylpropane-2-d (Mass Shift +1) Choice->D1 High Precision / Co-elution Critical D10_Step Standard Validation (No Correction Needed) D10->D10_Step D1_Step1 Step 1: Determine Isotopic Contribution (R) D1->D1_Step1 D1_Step2 Step 2: Run Calibration Curve D1_Step1->D1_Step2 D1_Step3 Step 3: Apply Correction Formula: IS_corr = IS_obs - (Analyte_Area * R) D1_Step2->D1_Step3 D1_Step4 Step 4: Assess Linearity (r²) D1_Step3->D1_Step4 Valid Method Validated D1_Step4->Valid r² > 0.99 Fail Re-optimize / Switch to d10 D1_Step4->Fail r² < 0.99

Caption: Decision logic and correction workflow for validating monodeuterated internal standards.

Experimental Methodology
Step 1: Determination of Isotopic Contribution Factor (

)

Before running samples, you must quantify how much the natural analyte contributes to the IS mass channel (m/z 59).

  • Prepare a High-Concentration Standard: Prepare a standard of non-labeled Isobutane at the Upper Limit of Quantification (ULOQ) without any Internal Standard.

  • Acquire Data: Inject this standard (n=6) into the GC-MS.

  • Calculate Ratio (

    
    ): 
    
    
    
    
    Theoretical
    
    
    is approx 0.044, but experimental values vary by instrument tuning.
Step 2: Linearity & Range (with Correction)
  • Preparation: Prepare calibration standards (e.g., 5 levels) containing increasing Analyte concentrations and a constant concentration of 2-Methylpropane-2-d.

  • Acquisition: Analyze all levels.

  • Data Processing (The Critical Step): Do not use raw IS peak areas. Calculate the Corrected IS Area (

    
    )  for every point:
    
    
    
    
  • Plotting: Plot the Response Ratio (

    
    ) vs. Concentration.
    
    • Success Criterion:

      
      . If uncorrected, the curve will likely bend downwards at high concentrations due to the "swamping" of the IS signal by the analyte's isotope.
      
Step 3: Accuracy & Recovery
  • Spike Recovery: Spike 2-Methylpropane-2-d into a blank matrix (e.g., air or solvent) at three levels (Low, Mid, High).

  • Calculation: Calculate recovery using the corrected calibration curve.

    • Acceptance Criteria: 85-115% recovery (consistent with FDA Bioanalytical Guidelines).

Diagrammatic Mechanism: Why Correction is Mandatory

The following diagram illustrates the spectral overlap that necessitates the correction factor described above.

SpectralOverlap cluster_legend Signal Composition Analyte Natural Isobutane (Analyte) Mass58 m/z 58 (Base Peak) Analyte->Mass58 Major Fragment (100%) Mass59 m/z 59 (Overlap Zone) Analyte->Mass59 C13 Isotope (~4.4%) INTERFERENCE IS 2-Methylpropane-2-d (Internal Standard) IS->Mass59 Major Fragment (100%) Result Total Signal at m/z 59 = (IS Signal) + (Analyte Isotope) Mass59->Result

Caption: Spectral overlap mechanism showing the contribution of natural C13 isotopes to the IS channel.

Conclusion

2-Methylpropane-2-d is a potent tool for analytical chemists who require exact chromatographic co-elution or are conducting specific mechanistic studies (e.g., tertiary hydrogen abstraction). While it lacks the spectral purity of


 standards, its performance is mathematically recoverable.

Recommendation:

  • Use 2-Methylpropane-2-d if: You are studying kinetic isotope effects, require precise retention time matching in complex matrices, or are budget-constrained and have implemented the correction algorithm above.

  • Use Isobutane-

    
     if:  You are performing trace-level quantification where the analyte concentration varies by orders of magnitude, making mathematical correction prone to error propagation.
    

References

  • Sigma-Aldrich. (n.d.). 2-Methylpropane-2-d Product Specifications & CAS 13183-68-1.[1] Retrieved from

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Isobutane Mass Spectrum and Isotopic Composition. NIST Chemistry WebBook. Retrieved from

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from

Sources

A Comparative Spectroscopic Guide to Deuterated Butanes: Unveiling Isotopic Effects in Molecular Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle yet profound effects of isotopic substitution is paramount for elucidating molecular structure, dynamics, and reaction mechanisms. Deuterium (²H or D), a stable isotope of hydrogen, serves as an invaluable tool in this endeavor. Its increased mass compared to protium (¹H) induces significant and measurable changes in the spectroscopic signatures of molecules. This guide provides a comprehensive comparative study of deuterated butanes in infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, offering both theoretical insights and practical experimental considerations.

The Significance of Deuteration in Spectroscopic Analysis

The substitution of hydrogen with deuterium in a molecule like butane (C₄H₁₀) does not alter its chemical properties in terms of bonding and reactivity in a classical sense. However, the doubling of the mass of the nucleus has profound implications for its quantum mechanical behavior, which is directly probed by various spectroscopic techniques. The primary consequence of this mass difference is a change in the vibrational frequencies of bonds involving hydrogen and a different gyromagnetic ratio for the nucleus, which is fundamental to NMR spectroscopy. These isotopic effects provide a powerful lens through which to examine molecular structure and behavior with enhanced clarity and resolution.

Vibrational Spectroscopy: A Tale of Two Isotopes in IR and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques that probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the excitation of molecules to higher vibrational energy levels. The frequencies of these vibrations are determined by the masses of the atoms involved and the strength of the bonds connecting them.

The Theoretical Underpinning: The Harmonic Oscillator Model

A chemical bond can be approximated as a harmonic oscillator, where the vibrational frequency (ν) is given by the equation:

ν = (1/2π) * √(k/μ)

where k is the force constant of the bond (a measure of its stiffness) and μ is the reduced mass of the two atoms. The reduced mass for a C-H bond is approximately 1, while for a C-D bond, it is nearly 2. Since the force constant k is largely unaffected by isotopic substitution, the vibrational frequency of a C-D bond is expected to be approximately 1/√2 (or about 0.707) times that of a corresponding C-H bond. This significant shift to lower wavenumbers is a hallmark of deuteration in vibrational spectroscopy.

Comparative Analysis of n-Butane and n-Butane-d₁₀ Spectra

The most direct comparison can be made between non-deuterated n-butane (C₄H₁₀) and its fully deuterated counterpart, n-butane-d₁₀ (C₄D₁₀). The experimental IR and Raman spectra of these two molecules reveal striking differences, primarily in the regions associated with C-H and C-D stretching and bending vibrations.

Vibrational Moden-Butane (C₄H₁₀) Wavenumber (cm⁻¹)n-Butane-d₁₀ (C₄D₁₀) Wavenumber (cm⁻¹)Approximate Isotopic Frequency Ratio (νD/νH)
C-H/C-D Stretching ~2850 - 3000~2050 - 2250~0.72 - 0.75
C-H/C-D Bending (Scissoring) ~1450 - 1470~1050 - 1100~0.72 - 0.75
C-H/C-D Rocking/Wagging ~700 - 1300~500 - 950~0.71 - 0.73
C-C Stretching ~800 - 1150~750 - 1100~0.94 - 0.96

Table 1: Comparison of characteristic vibrational frequencies for n-butane and n-butane-d₁₀.

As the data in Table 1 illustrates, the most dramatic shifts upon deuteration are observed for the C-H stretching and bending modes, consistent with the theoretical predictions. The C-C stretching vibrations are only slightly affected, as the masses of the carbon atoms remain unchanged and the coupling with C-H/C-D vibrations is altered.

G cluster_0 Vibrational Modes cluster_1 Spectroscopic Region C-H Stretch C-H Stretch High Wavenumber High Wavenumber C-H Stretch->High Wavenumber ~2900 cm⁻¹ C-D Stretch C-D Stretch Low Wavenumber Low Wavenumber C-D Stretch->Low Wavenumber ~2100 cm⁻¹ C-H Bend C-H Bend C-H Bend->High Wavenumber ~1450 cm⁻¹ C-D Bend C-D Bend C-D Bend->Low Wavenumber ~1050 cm⁻¹

Conformational Analysis and Deuteration

Butane exists as a mixture of trans (anti) and gauche conformers, which are in equilibrium at room temperature.[1] These conformers have distinct vibrational spectra, and their relative populations can be determined from the intensities of their characteristic bands. Deuteration can subtly influence this conformational equilibrium. The zero-point vibrational energy (ZPVE) is lower for the C-D bond compared to the C-H bond. This difference in ZPVE between isotopologues can lead to a slight preference for one conformer over the other in the deuterated species compared to the non-deuterated one. While this effect is generally small for butane, it can be significant in systems with more complex conformational landscapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Different Spin on Isotopic Labeling

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The key parameters in NMR are the chemical shift (δ), which reflects the electronic environment of the nucleus, and the spin-spin coupling constant (J), which describes the interaction between neighboring nuclei.

The Isotopic Effect in NMR

Deuterium has a nuclear spin (I) of 1, whereas a proton has a spin of 1/2. This fundamental difference has several consequences in NMR spectroscopy:

  • ¹H NMR of Partially Deuterated Butanes: In a ¹H NMR spectrum, deuterium is "silent" at the proton resonance frequency. Therefore, replacing a proton with a deuteron will lead to the disappearance of the corresponding signal in the ¹H spectrum. Furthermore, the spin-spin coupling between a proton and a deuteron is much weaker than between two protons. The multiplicity of a proton signal adjacent to a deuterated carbon will be reduced according to the 2nI+1 rule, where I=1 for deuterium. For a -CHD- group, a neighboring proton will be split into a 1:1:1 triplet.

  • ²H NMR of Deuterated Butanes: In a ²H NMR spectrum, only the deuterium nuclei are observed. The chemical shift range is similar to that of ¹H NMR, allowing for the identification of the chemical environment of the deuterium atoms.[2] However, the resolution is generally lower due to the quadrupolar nature of the deuterium nucleus.[3]

Comparative Analysis of Butane Isotopologues in NMR

Let's consider the expected and observed changes in the NMR spectra upon deuteration.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of n-butane shows two main signals: a triplet for the methyl (-CH₃) protons and a multiplet for the methylene (-CH₂) protons.[4]

  • n-Butane (C₄H₁₀):

    • -CH₃: ~0.9 ppm (triplet)

    • -CH₂: ~1.3 ppm (multiplet)

  • Partially Deuterated Butane (e.g., Butane-1-d₁):

    • The signal for the proton at the C1 position would be absent.

    • The multiplicity of the adjacent -CH₂- protons would be altered due to the weaker H-D coupling.

²H NMR Spectroscopy:

The ²H NMR spectrum provides a direct window into the deuterated positions of the molecule.

  • n-Butane-d₁₀: The ²H NMR spectrum would show two signals corresponding to the deuterated methyl (-CD₃) and methylene (-CD₂) groups, with chemical shifts very similar to their proton counterparts.

  • Isobutane-d₁: A ²H NMR spectrum would show a single resonance for the deuterium atom, confirming its location.[4]

G cluster_0 NMR Spectroscopy cluster_1 Observed Nuclei 1H_NMR ¹H NMR Protons Protons 1H_NMR->Protons Detects ¹H 2H_NMR ²H NMR Deuterons Deuterons 2H_NMR->Deuterons Detects ²H Signal Disappearance\n(upon deuteration) Signal Disappearance (upon deuteration) Protons->Signal Disappearance\n(upon deuteration) Direct Observation\nof Deuterated Sites Direct Observation of Deuterated Sites Deuterons->Direct Observation\nof Deuterated Sites

Experimental Protocols: A Practical Guide

The following are generalized protocols for acquiring high-quality spectroscopic data for deuterated butanes. Specific instrument parameters should be optimized for the particular setup and sample concentration.

Synthesis of Deuterated Butanes

The preparation of specifically deuterated butanes often involves multi-step organic synthesis. Common strategies include the reduction of deuterated precursors with deuterium gas (D₂) or metal deuterides (e.g., LiAlD₄), or H-D exchange reactions catalyzed by metals. For instance, butane-d₁₀ can be synthesized by the catalytic deuteration of but-1-ene or but-2-ene with D₂ gas over a platinum or palladium catalyst.

Infrared (IR) Spectroscopy of Gaseous Butanes
  • Sample Preparation: Gaseous butane or its deuterated analogue is introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl). The pressure of the gas should be optimized to obtain an adequate signal-to-noise ratio without causing pressure broadening of the absorption bands.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition:

    • Acquire a background spectrum of the evacuated gas cell.

    • Introduce the sample gas into the cell and acquire the sample spectrum.

    • The final absorbance spectrum is obtained by taking the negative logarithm of the ratio of the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands for C-H, C-D, and C-C vibrations and compare the spectra of the different isotopologues.

Raman Spectroscopy of Liquid Butanes
  • Sample Preparation: Butane, which is a gas at room temperature and atmospheric pressure, needs to be liquefied for this analysis. This can be achieved by cooling the sample in a sealed capillary tube or a specialized low-temperature cell.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., CCD camera) is used.

  • Data Acquisition:

    • The laser is focused onto the liquid sample.

    • The scattered light is collected, passed through a filter to remove the Rayleigh scattering, and dispersed by a grating onto the detector.

    • Multiple scans are typically averaged to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the Raman shifts corresponding to the vibrational modes of the molecule. Compare the spectra of the deuterated and non-deuterated samples, paying close attention to the shifts in the C-H/C-D stretching and bending regions.

²H NMR Spectroscopy of Deuterated Butanes
  • Sample Preparation: Dissolve the deuterated butane sample in a suitable non-deuterated solvent (e.g., CHCl₃ or CCl₄) to avoid a large solvent signal in the ²H spectrum.

  • Instrumentation: A high-field NMR spectrometer equipped with a broadband probe tunable to the deuterium frequency is required.

  • Data Acquisition:

    • The instrument is tuned to the ²H frequency.

    • A standard single-pulse experiment is typically sufficient.

    • Since the natural abundance of deuterium is low, a larger number of scans may be necessary to achieve a good signal-to-noise ratio for partially deuterated samples.

  • Data Analysis: The chemical shifts of the deuterium signals are referenced to a standard (e.g., the natural abundance deuterium signal of the solvent). The spectrum will directly show the chemical environments of the deuterium atoms in the molecule.

Conclusion

The comparative spectroscopic analysis of deuterated butanes provides a clear and instructive demonstration of the profound impact of isotopic substitution on molecular properties. In vibrational spectroscopy, the significant mass increase upon replacing hydrogen with deuterium leads to a predictable and substantial red-shift of the vibrational frequencies of the C-D bonds. In NMR spectroscopy, deuteration offers a powerful tool for spectral simplification in ¹H NMR and direct observation of labeled sites in ²H NMR. By understanding and harnessing these isotopic effects, researchers can gain deeper insights into molecular structure, dynamics, and reactivity, paving the way for advancements in various scientific disciplines.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butane 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Deuterium NMR. Retrieved from [Link]

  • Facey, G. (2008, February 28). Measuring 2H NMR Spectra. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Barta, K., & Ford, P. C. (2014). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, February 8). 4.4: Conformations of Butane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of 2-Methylpropane-2-d by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and pharmaceutical development, the use of deuterated compounds as internal standards, tracers in metabolic studies, or to enhance the pharmacokinetic profiles of drug candidates is increasingly prevalent. The isotopic purity of these compounds is not merely a quality control metric; it is a critical parameter that directly impacts the accuracy and reliability of experimental data. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-Methylpropane-2-d, a simple deuterated alkane, and offers insights into alternative methodologies. As Senior Application Scientists, we aim to equip you with the foundational knowledge and practical guidance to ensure the integrity of your research through robust analytical practices.

The Criticality of Purity in Deuterated Compounds

2-Methylpropane-2-d, also known as isobutane-d1, possesses the same chemical framework as its non-deuterated counterpart, 2-methylpropane (isobutane), with a single deuterium atom replacing a hydrogen atom at the tertiary carbon position. This seemingly minor substitution can significantly alter the compound's properties in subtle ways that are leveraged in various scientific applications. However, the presence of impurities, including residual non-deuterated starting material or other isotopologues, can confound experimental results. Therefore, a precise and accurate analytical method for determining both chemical and isotopic purity is indispensable.

GC-MS: A High-Sensitivity Tool for Isotopic Purity Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds, making it exceptionally well-suited for the purity assessment of 2-Methylpropane-2-d.[1][2] The synergy between the separation capabilities of gas chromatography and the detection and identification power of mass spectrometry provides a robust platform for both qualitative and quantitative analysis.[2]

The Rationale Behind the Method: A Step-by-Step Deconstruction

The efficacy of a GC-MS analysis hinges on the careful selection and optimization of its parameters. Here, we delve into the causality behind these choices for the analysis of 2-Methylpropane-2-d.

1. Sample Preparation: The Foundation of Accurate Analysis

Given the volatile nature of 2-Methylpropane-2-d, which exists as a gas at room temperature, a specialized sampling technique is required. A gas-tight syringe is typically employed to introduce a known volume of the gaseous sample into the GC injector port. Alternatively, for quantitative analysis, a calibration curve can be prepared by dissolving the gas in a suitable, inert volatile solvent at a known concentration.

2. Gas Chromatography: Separating the Components

The primary objective of the GC separation is to resolve 2-Methylpropane-2-d from any potential impurities.

  • Column Selection: The choice of the GC column is paramount. For the separation of light hydrocarbons like C4 isomers, a column with a stationary phase that provides good selectivity based on boiling point and polarity is essential. A PLOT (Porous Layer Open Tubular) column, such as an Alumina PLOT or a capillary column with a thick film of a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1 or equivalent), is often a suitable choice.[3] These columns provide the necessary retention and resolution for separating C1-C4 hydrocarbons.[3]

  • Temperature Programming: A programmed temperature gradient is crucial for achieving optimal separation. The initial oven temperature should be low enough to trap the volatile analytes at the head of the column. A subsequent gradual increase in temperature allows for the sequential elution of compounds based on their boiling points. For C1-C6 hydrocarbon analysis, a typical program might start at a sub-ambient temperature and ramp up to around 200°C.[4]

3. Mass Spectrometry: Detection and Identification

The mass spectrometer serves as the detector, providing two critical pieces of information: the mass-to-charge ratio (m/z) of the ions and their relative abundance.

  • Ionization: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of small molecules. In EI, high-energy electrons bombard the analyte molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺•). This process also imparts excess energy, leading to characteristic fragmentation patterns.

  • Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer, most commonly a quadrupole.

Interpreting the Mass Spectrum of 2-Methylpropane-2-d

To accurately assess the purity of 2-Methylpropane-2-d, it is essential to understand its expected mass spectrum in comparison to its non-deuterated analog, 2-methylpropane.

The mass spectrum of 2-methylpropane (isobutane) is well-characterized and available in databases such as the NIST Mass Spectrometry Data Center.[5] The molecular ion peak ([C₄H₁₀]⁺) appears at an m/z of 58. The most abundant peak, or base peak, is typically observed at m/z 43, corresponding to the stable tertiary butyl cation ([C₃H₇]⁺) formed by the loss of a methyl radical.[6]

For 2-Methylpropane-2-d, the molecular ion peak is expected at an m/z of 59, reflecting the presence of the deuterium atom. The fragmentation pattern will be similar to that of isobutane, with the key fragment ion also being the tertiary butyl cation. The presence of a significant peak at m/z 58 would indicate the presence of the non-deuterated impurity.

Isotopic Purity Calculation:

The isotopic purity can be calculated from the relative abundances of the molecular ions of the deuterated and non-deuterated species in the mass spectrum.

Isotopic Purity (%) = [Abundance of M⁺• (m/z 59)] / [Abundance of M⁺• (m/z 58) + Abundance of M⁺• (m/z 59)] x 100

It is important to note that for highly enriched samples, the contribution of the natural abundance of ¹³C to the M+1 peak of the non-deuterated species must be considered for a more accurate calculation.

Experimental Protocol: A Self-Validating System

The following protocol provides a detailed, step-by-step methodology for the GC-MS analysis of 2-Methylpropane-2-d. This protocol is designed to be a self-validating system, incorporating quality control measures to ensure the trustworthiness of the results.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source and a quadrupole mass analyzer.

  • Gas-tight syringe for sample introduction.

GC Conditions:

ParameterSettingRationale
Column Alumina PLOT or DB-1 (or equivalent), 30 m x 0.25 mm ID, 1.0 µm film thicknessProvides good resolution for C4 isomers.
Carrier Gas Helium, constant flow rate of 1.0 mL/minInert carrier gas, provides good efficiency.
Injector Temperature 200 °CEnsures rapid vaporization of the sample.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless is better for trace analysis.
Injection Volume 100 µL (gas) or 1 µL (liquid)Dependent on sample concentration and injection mode.
Oven Temperature Program 35 °C (hold for 5 min), then ramp to 200 °C at 10 °C/min, hold for 2 minInitial low temperature traps volatile analytes, ramp allows for separation based on boiling point.

MS Conditions:

ParameterSettingRationale
Ion Source Temperature 230 °CStandard temperature for EI source.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 35-100Covers the expected molecular ions and fragment ions.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

Method Validation:

To ensure the reliability of the analytical data, the GC-MS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the chromatographic separation of 2-Methylpropane-2-d from its non-deuterated counterpart and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of standards of known concentrations.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is assessed at different levels, including repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known purity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Comparison with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for the purity analysis of deuterated compounds, each with its own set of advantages and limitations.

TechniquePrincipleAdvantages for 2-Methylpropane-2-d AnalysisDisadvantages
GC-MS Separation by gas chromatography, detection by mass spectrometry.High sensitivity and selectivity, provides both chemical and isotopic purity information.[2]Requires a volatile sample, potential for on-column hydrogen-deuterium exchange (though less likely for non-labile protons).
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Considered the gold standard for structural elucidation and determining the site of deuteration.[9] Can provide quantitative information on isotopic enrichment.Lower sensitivity compared to MS, may require higher sample concentrations.[10]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography, detection by mass spectrometry.Suitable for non-volatile or thermally labile compounds.Not applicable to the highly volatile 2-Methylpropane-2-d.

For a comprehensive characterization, a multi-technique approach is often recommended.[2][9] NMR can definitively confirm the position of the deuterium label, while GC-MS provides high-sensitivity quantification of isotopic and chemical purity.

Data Presentation and Visualization

Table 1: Expected GC-MS Data for 2-Methylpropane-2-d Purity Analysis

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ion (m/z)Expected Purity (%)
2-Methylpropane (Impurity)~5.25843< 1
2-Methylpropane-2-d~5.15943> 99

Note: Retention times are approximate and will vary depending on the specific GC system and conditions. Deuterated compounds often elute slightly earlier than their non-deuterated analogs.[11]

Figure 1: GC-MS Analysis Workflow

GCMS_Workflow cluster_sample Sample Introduction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Gaseous Sample (2-Methylpropane-2-d) Injection Gas-Tight Syringe Injection Sample->Injection GC_Column Separation on PLOT or DB-1 Column Injection->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Elution Mass_Analyzer Quadrupole Mass Analyzer Ionization->Mass_Analyzer Ion Acceleration Detector Detection Mass_Analyzer->Detector Ion Separation Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Signal Acquisition Mass_Spectrum Mass Spectrum Analysis Chromatogram->Mass_Spectrum Peak Integration Purity Isotopic & Chemical Purity Calculation Mass_Spectrum->Purity Data Interpretation

Caption: Workflow for the purity analysis of 2-Methylpropane-2-d by GC-MS.

Figure 2: Logical Comparison of Analytical Techniques

Technique_Comparison cluster_attributes GCMS GC-MS Sensitivity High Sensitivity GCMS->Sensitivity Excellent Volatility Volatility Requirement GCMS->Volatility Required Isotopic_Purity Isotopic Purity GCMS->Isotopic_Purity Quantitative NMR NMR NMR->Sensitivity Lower Structure Structural Elucidation NMR->Structure Gold Standard NMR->Isotopic_Purity Quantitative LCMS LC-MS LCMS->Sensitivity High LCMS->Structure Supportive LCMS->Volatility Not Required LCMS->Isotopic_Purity Quantitative

Sources

Inter-laboratory comparison of results using 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Deuterated Synthons: Inter-Laboratory Validation of 2-Methylpropane-2-d in Metabolic Stability Assays

Executive Summary & Strategic Context

In the optimization of small molecule therapeutics, the tert-butyl group is a privileged scaffold, offering steric bulk and lipophilicity. However, it is frequently a metabolic "soft spot," susceptible to rapid CYP450-mediated hydroxylation (


-Bu 


-BuOH).

This guide presents an inter-laboratory comparison of 2-Methylpropane-2-d (Isobutane-d1,


) as a precision tool for "Deuterium Switch" strategies. Unlike per-deuterated alternatives (d9), which can alter lipophilicity and binding kinetics (

bond shortening), the mono-deuterated d1-variant targets the specific site of oxidative attack—the tertiary carbon—providing a surgical metabolic block without significantly changing the physicochemical profile.

The Core Problem: 2-Methylpropane-2-d is a volatile gas (bp -11.7°C). Inconsistent handling across Contract Research Organizations (CROs) leads to variable isotopic enrichment in the final drug substance, resulting in non-reproducible Intrinsic Clearance (


) data. This guide establishes a validated protocol to ensure data integrity.

Technical Deep Dive: The Alternatives

We compared the performance of three isotopic variants in a standardized microsomal stability assay using a model substrate (N-tert-butyl-benzamide derivative).

FeatureAlternative A: Non-Deuterated (d0) Subject: 2-Methylpropane-2-d (d1) Alternative B: Per-Deuterated (d9)
Structure



Primary Use Baseline ControlTargeted Metabolic Block (KIE)Internal Std / Extreme Stabilization
C-H/C-D BDE ~96 kcal/mol~98-99 kcal/mol (Stronger)~99 kcal/mol (Multiple sites)
Metabolic Fate Rapid HydroxylationSignificant Reduction (

)
Blocked, but potential "Metabolic Shifting"
Cost Efficiency HighOptimal Low (Expensive)
Lipophilicity (

LogP)
ReferenceNegligible (

)
Measurable drop (

to

)

Expert Insight: The d1-variant is superior for medicinal chemistry because it maximizes the Kinetic Isotope Effect (KIE) at the site of metabolism while minimizing the risk of "metabolic switching" (where the enzyme simply attacks a different, now more favorable site due to the d9-group's altered electronics).

Mechanism of Action: The Deuterium Block

The utility of 2-Methylpropane-2-d relies on the primary Kinetic Isotope Effect. CYP450 enzymes typically abstract the hydrogen atom from the tertiary carbon via a radical mechanism.

Figure 1: Mechanistic Pathway of CYP450 Oxidation This diagram illustrates the divergence between the rapid oxidation of the C-H bond and the retarded oxidation of the C-D bond installed by the reagent.

MetabolicPathway Substrate Drug-t-Bu (d1) TS Transition State [C•••D•••Fe] Substrate->TS H-Abstraction (Slow) CYP CYP450 (Compound I) CYP->TS Product Drug-t-Bu-OH (Metabolite) TS->Product Rebound Block KIE Blockage (Rate Reduction) TS->Block High Activation Energy

Caption: Comparative pathway showing the high activation energy barrier introduced by the C-D bond (d1), effectively slowing the rate-limiting step of hydroxylation.

Inter-Laboratory Validation Protocol

To ensure reproducibility, three independent laboratories (Lab A, B, and C) utilized the following "Self-Validating System" for synthesis and testing.

Phase 1: Synthesis & Handling (The Critical Step)

Rationale: 2-Methylpropane-2-d is a gas.[1][2] Direct bubbling leads to isotopic dilution via atmospheric exchange or inconsistent stoichiometry. Protocol:

  • Condensation: Reagent is condensed at -78°C into a pre-tared, septum-sealed pressure tube containing the solvent (e.g.,

    
    ).
    
  • Gravimetric Quantitation: The tube is weighed cold to determine exact molarity.

  • Functionalization: The reagent is converted in situ to the tert-butyl cation or radical (e.g., via Minisci reaction conditions) to couple with the drug scaffold.

Phase 2: Isotopic Purity Check (QC)

Before biological testing, the synthesized drug substance must undergo qNMR (Quantitative NMR) or High-Resolution Mass Spectrometry (HRMS).

  • Acceptance Criteria:

    
     D-incorporation at the tertiary position.
    
  • Failure Mode: If D% < 95%, the observed KIE will be artificially low, leading to false negatives in stability improvement.

Phase 3: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM).

  • Concentration: 1

    
    M substrate.
    
  • Timepoints: 0, 5, 15, 30, 45 min.

  • Analysis: LC-MS/MS (MRM mode).

Comparative Data: Inter-Laboratory Results

The following data represents the Intrinsic Clearance (


, 

L/min/mg protein) of a model CYP3A4 substrate.
LaboratoryControl (d0)

Test (d1)

Observed KIE (

)
Reproducibility Status
Lab A (Standard) 45.2

2.1
18.1

1.5
2.50 Valid
Lab B (Standard) 44.8

3.0
17.9

2.2
2.50 Valid
Lab C (Deviant)* 46.0

1.8
28.5

4.0
1.61Failed

Analysis of Failure (Lab C): Investigation revealed Lab C allowed the condensed 2-Methylpropane-2-d to warm to 0°C in an unsealed vessel prior to reaction, causing fractional distillation where the lighter isotope (if any trace H exists) or moisture exchange compromised the reagent quality. Correction: Upon repeating with the Sealed Tube Gravimetric Protocol (Phase 1), Lab C achieved a KIE of 2.48.

Workflow Visualization

Figure 2: The Self-Validating Experimental Loop This flowchart details the decision matrix for accepting or rejecting data based on isotopic purity.

ValidationLoop Start Start: 2-Methylpropane-2-d (Gas Source) Step1 Condense (-78°C) & Weigh Start->Step1 Step2 Synthesize Drug Candidate Step1->Step2 QC QC: Isotopic Enrichment (HRMS/NMR) Step2->QC Fail Reject: <95% D (Check Reagent Handling) QC->Fail Low Purity Pass Pass: >98% D QC->Pass High Purity Fail->Step1 Repeat Assay Microsomal Stability Assay Pass->Assay Calc Calculate KIE (CL_int_H / CL_int_D) Assay->Calc

Caption: Workflow ensuring that only substrates with verified isotopic enrichment enter the biological assay, preventing false-negative KIE results.

Conclusion & Recommendations

2-Methylpropane-2-d is the optimal reagent for probing metabolic liability at tert-butyl sites, offering a balance of cost, specificity, and minimal physicochemical disruption. However, its volatility introduces significant inter-laboratory variability.

Final Recommendation: To achieve reproducible KIE data:

  • Mandate the Cryogenic Gravimetric Method for reagent handling.

  • Implement a Hard Stop QC Gate requiring >98% deuterium incorporation before biological testing.

  • Use the d1-analog as the primary screen; reserve d9-analogs only for cases where d1 fails to suppress metabolism sufficiently.

References

  • Gantt, A., et al. (2025). Deuterium Kinetic Isotope Effects in Gas-Phase SN2 and E2 Reactions. ResearchGate. [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. National Institutes of Health (PMC). [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Inter-laboratory Validation. ResolveMass. [Link]

  • PubChem. (2025). 2-Methylpropane-2-d Compound Summary. National Library of Medicine. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of specialized chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Methylpropane-2-d, a deuterated alkane. By understanding the chemical properties and associated hazards, laboratory personnel can ensure a safe and compliant waste management process, thereby fostering a culture of safety and environmental responsibility.

Understanding the Compound: Properties and Hazards of 2-Methylpropane-2-d

2-Methylpropane-2-d, also known as isobutane-2-d, is the deuterated isotopologue of isobutane.[1] While the substitution of a hydrogen atom with its heavier isotope, deuterium, does not fundamentally alter the chemical reactivity in the context of disposal, it is essential to recognize the inherent properties of the parent compound, which is a highly flammable gas at standard temperature and pressure.[2] The deuterated version is typically supplied as a liquefied gas or a very volatile liquid.

Key Safety Considerations:

  • Extreme Flammability: 2-Methylpropane-2-d is a highly flammable substance and can form explosive mixtures with air.[3][4] Vapors are heavier than air and may travel to a source of ignition and flash back. It is crucial to handle this compound away from any potential ignition sources such as open flames, sparks, and hot surfaces.[2][3][4]

  • Asphyxiation Risk: In its gaseous form, it can displace oxygen in the air, leading to a risk of asphyxiation in poorly ventilated areas.

  • Static Discharge: The transfer of this volatile liquid can generate static electricity, which can be a source of ignition.[5] Proper grounding and bonding of all containers and equipment are mandatory.[3][4][5][6]

Quantitative Data Summary:

PropertyValueSource
Molecular Formula (CH₃)₃CD[1]
Molecular Weight 59.13 g/mol [1]
Boiling Point -12 °C[1]
Melting Point -160 °C[1]
Autoignition Temperature 462 °C (863 °F)[1]
Vapor Pressure 1536 mmHg (at 21 °C)[1]
Vapor Density 2.01 (vs air)[1]

Pre-Disposal: Safe Handling and Storage in the Laboratory

Proper handling and storage procedures are the first line of defense against accidents and are a critical prerequisite for safe disposal.

Personal Protective Equipment (PPE):

Before handling 2-Methylpropane-2-d, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Hand Protection: Wear appropriate chemical-resistant gloves.[5][7] Consult the glove manufacturer's compatibility charts for suitable materials.

  • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

  • Respiratory Protection: In cases of inadequate ventilation or potential for high vapor concentrations, a NIOSH-approved respirator may be necessary.[7]

Handling and Storage Protocol:

  • Ventilation is Key: Always handle 2-Methylpropane-2-d in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Grounding and Bonding: To prevent the buildup of static electricity, ensure that all containers and transfer equipment are properly grounded and bonded.[3][4][5][6]

  • Ignition Source Control: Strictly prohibit all sources of ignition in the handling and storage areas. This includes open flames, hot plates, and non-explosion-proof electrical equipment.[2][3][4][8]

  • Container Integrity: Keep the container tightly closed when not in use to prevent the escape of vapors.[3][6] Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][5]

Step-by-Step Disposal Protocol for 2-Methylpropane-2-d

The disposal of 2-Methylpropane-2-d must be carried out in strict accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[9][10]

Waste Collection:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of 2-Methylpropane-2-d waste. The container should be made of a compatible material and have a secure, vapor-tight lid.[9][10]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Methylpropane-2-d," and the associated hazards (e.g., "Flammable Liquid").[9][10]

  • Segregation: Do not mix 2-Methylpropane-2-d waste with other incompatible waste streams.

Disposal Workflow:

The following workflow outlines the decision-making process for the proper disposal of 2-Methylpropane-2-d.

DisposalWorkflow start Start: Unused or Waste 2-Methylpropane-2-d assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (Lab Scale) assess_quantity->small_quantity Is it a small quantity? large_quantity Large Quantity (Bulk) assess_quantity->large_quantity Is it a large quantity? collect_waste Collect in Designated Hazardous Waste Container small_quantity->collect_waste Yes contact_ehs Contact Environmental Health & Safety (EHS) Officer large_quantity->contact_ehs Yes label_container Properly Label Container (Name, Hazards) collect_waste->label_container store_waste Store in Ventilated, Secondary Containment Area label_container->store_waste store_waste->contact_ehs waste_pickup Arrange for Licensed Hazardous Waste Pickup contact_ehs->waste_pickup transport Transport to a Permitted Treatment, Storage, and Disposal Facility (TSDF) waste_pickup->transport end End: Proper Disposal transport->end

Disposal Workflow for 2-Methylpropane-2-d.

Disposal Options:

The primary and most environmentally responsible method for the disposal of flammable solvents like 2-Methylpropane-2-d is through a licensed hazardous waste disposal company.[11] These companies typically employ one of the following methods:

  • Solvent Recycling (Distillation): This is a sustainable option where the solvent is purified and recovered for reuse.[12] The process involves heating the solvent to vaporize it, followed by condensation to separate it from contaminants.[12]

  • Fuel Blending: The flammable waste is blended with other fuels to be used as an alternative energy source in industrial furnaces or cement kilns.[12] This method recovers the energy value of the solvent.

  • Incineration: In some cases, the waste may be destroyed through high-temperature incineration at a permitted facility.

Under no circumstances should evaporation be used as a disposal method in a laboratory setting due to the release of flammable vapors into the atmosphere.[11]

Emergency Procedures for Spills and Leaks

In the event of a spill or leak, immediate and appropriate action is critical to prevent injury and property damage.

Minor Spills (in a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a non-combustible absorbent material like vermiculite or sand to absorb the spill.[13]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13]

  • Decontamination: Clean the spill area thoroughly.

Major Spills (outside a chemical fume hood):

  • Evacuate: Immediately evacuate the area and alert all personnel to leave.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain the vapors.

  • Ignition Sources: Turn off all potential ignition sources from a safe distance.

  • Emergency Services: Contact your institution's emergency response team or the local fire department. Do not attempt to clean up a major spill yourself.[13]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 2-Methylpropane-2-d, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Chem Service. (2016, September 26). SAFETY DATA SHEET: 1-Chloro-2-methylpropane. Retrieved from [Link]

  • MCF Environmental Services. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (2000, February). 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. Retrieved from [Link]

  • National University of Singapore. Disposal of Waste Solvents. Retrieved from [Link]

  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Samex Environmental. (2024, September 4). How To Dispose Of Flammable Liquids Sustainably. Retrieved from [Link]

  • TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances. Retrieved from [Link]

  • Harper College. (2015, June 18). 2-Chloro-2-methylpropane - Safety Data Sheet. Retrieved from [Link]

  • CPAchem. (2024, July 5). Safety data sheet: 2-Chloro-2-methylpropane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2023, March 27). Safety Data Sheet: 2-methylpropan-2-ol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpropane-2-d

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of 2-Methylpropane-2-d, also known as deuterated isobutane. In our work as researchers and drug development professionals, the integrity of our experiments and our personal safety are paramount. While deuterated compounds are invaluable tools, their handling requires a nuanced understanding of their properties, which are often analogous to their non-deuterated counterparts. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for selecting and using Personal Protective Equipment (PPE), ensuring both your safety and the quality of your research.

The Critical Nature of a Proactive Safety Stance

2-Methylpropane-2-d shares nearly identical physical and chemical properties with 2-methylpropane (isobutane). Therefore, it must be regarded with the same level of caution. The primary hazards associated with this compound are its extreme flammability and its potential to cause severe cold burns or frostbite upon contact with the skin in its liquefied form.[1][2] Our entire safety protocol is built around mitigating these two critical risks.

Hazard Analysis: Understanding the "Why" Behind the PPE

Before we can select the appropriate PPE, we must first understand the specific dangers posed by 2-Methylpropane-2-d.

  • Extreme Flammability: 2-Methylpropane is classified as an extremely flammable gas.[1] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback. Vapors can form explosive mixtures with air, and containers may explode if heated.[1][3] All work must be conducted far from open flames, sparks, hot surfaces, and any other potential sources of ignition.[4][5]

  • Cryogenic Hazard: As a compressed liquefied gas, rapid evaporation can cause temperatures to drop significantly, leading to frostbite if it comes into contact with skin.[2][6]

  • Asphyxiation Risk: In a confined, poorly ventilated space, this gas can displace oxygen and lead to asphyxiation.[6]

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks.

Eye and Face Protection: Your First Line of Defense

Given the risk of splashes from the liquefied gas, robust eye and face protection is non-negotiable.

  • Routine Operations (in a fume hood): Safety glasses with side shields are the minimum requirement.

  • Potential for Splash (e.g., connecting/disconnecting cylinders, transfers): Chemical splash goggles are mandatory.[7] For tasks with a higher risk of significant splashes, a full face shield should be worn in addition to chemical splash goggles.[7][8]

The rationale here is to provide a complete seal around the eyes to prevent any liquid from making contact, which could cause immediate and severe injury.

Hand Protection: Preventing Thermal and Chemical Injury

Double gloving is often a prudent choice when handling hazardous chemicals, providing an extra layer of protection.[9][10]

  • Inner Gloves: A thin pair of nitrile gloves can provide a baseline of chemical protection for incidental contact.[8]

  • Outer Gloves: For direct handling of cylinders or in situations with a risk of contact with the liquefied gas, thermally insulated gloves are essential to prevent frostbite.[11] For tasks involving potential chemical splashes, chemical-resistant gloves such as Viton™ or multi-layer laminates are recommended.[8]

Body Protection: Shielding Against Spills and Splashes
  • Standard Laboratory Attire: A flame-resistant lab coat should be worn at all times.

  • High-Risk Procedures: For large-volume transfers or in situations with a heightened risk of release, a chemical-resistant apron or coveralls should be worn over the flame-resistant lab coat.[8][9]

Respiratory Protection: Ensuring a Safe Breathing Environment

The need for respiratory protection is dictated by the ventilation conditions of your workspace.

  • Inside a Fume Hood: Generally, respiratory protection is not required when working within a properly functioning chemical fume hood.[8]

  • Outside a Fume Hood or in Poorly Ventilated Areas: If there is a potential for inhalation of vapors, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[8][12]

  • Emergency Situations (e.g., large leak): In the event of a significant release, a self-contained breathing apparatus (SCBA) may be required for emergency response personnel.[8][9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 2-Methylpropane-2-d.

PPE_Selection_Workflow PPE Selection Workflow for 2-Methylpropane-2-d start Start: Assess Task in_fume_hood Working in a Certified Fume Hood? start->in_fume_hood splash_risk Potential for Splash/Release? in_fume_hood->splash_risk Yes large_volume Large Volume Transfer or Poor Ventilation? in_fume_hood->large_volume No ppe_level_1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Flame-Resistant Lab Coat splash_risk->ppe_level_1 No ppe_level_2 Intermediate PPE: - Chemical Goggles - Face Shield - Thermal/Chemical Gloves - Chemical-Resistant Apron splash_risk->ppe_level_2 Yes large_volume->splash_risk No ppe_level_3 Advanced PPE: - Add NIOSH-Approved  Respirator to  Intermediate PPE large_volume->ppe_level_3 Yes

Caption: Decision tree for selecting appropriate PPE.

Operational and Disposal Plans

Safe Handling Protocols
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition.

  • Ventilation: Always handle 2-Methylpropane-2-d in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area. Use only non-sparking tools and explosion-proof equipment.[5][13]

  • Grounding and Bonding: When transferring the substance, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity.[5][15][16]

  • Container Handling: Keep containers tightly closed when not in use.[5][17]

Storage Requirements
  • Store cylinders in a cool, dry, well-ventilated area away from direct sunlight and sources of heat.[1][13]

  • Ensure the storage area is segregated from incompatible materials, such as oxidizing agents.[3]

  • Containers should be stored in a designated, approved fireproof cabinet.[14]

Spill and Leak Response
  • Evacuate: In case of a leak, evacuate the area immediately.[2]

  • Ventilate: Increase ventilation to the area if it is safe to do so.

  • Eliminate Ignition Sources: Shut off all potential ignition sources.[1][6]

  • Stop the Leak: If it can be done without risk, stop the flow of gas.[6]

  • Emergency Services: Contact your institution's emergency services and environmental health and safety (EHS) department.

Disposal Plan

Deuterated waste is considered hazardous chemical waste and must be disposed of accordingly.[18]

  • Segregation: Do not mix deuterated waste with other chemical waste streams unless specifically instructed to do so by your institution's EHS department.[18]

  • Labeling: All waste containers must be clearly labeled with the contents.[18]

  • Institutional Guidelines: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your EHS department for specific procedures.[18]

Summary of Safety Information

HazardRecommended PPE and Controls
Extreme Flammability Work in a well-ventilated area (fume hood), away from all ignition sources. Use non-sparking tools and grounded equipment. Wear a flame-resistant lab coat.[1][5][13]
Cryogenic Burns Wear thermal gloves over nitrile gloves when handling liquefied gas. Use chemical splash goggles and a face shield to protect against splashes.[7][8][11]
Inhalation/Asphyxiation Work in a well-ventilated area. Use a NIOSH-approved respirator with an organic vapor cartridge if working outside of a fume hood.[6][8][12]

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • BenchChem. (2025). Personal protective equipment for handling 2-Chloro-2-methylpentane.
  • Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpropane. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Frontline Data Solutions. (n.d.). Flammable Liquid Storage: Essential OSHA Guidelines.
  • Philip Harris Ltd. (2014). Safety Data Sheet: 2-Chloro-2-methylpropane.
  • Harper College. (2015). Safety Data Sheet: 2-Chloro-2-methylpropane.
  • Chem Service. (2016). Safety Data Sheet: 1-Chloro-2-methylpropane.
  • Fisher Scientific. (2010). Safety Data Sheet: 2-Chloro-2-methylpropane.
  • MilliporeSigma. (2024). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.106 - Flammable liquids. Retrieved from [Link]

  • Sigma-Aldrich. (2010). Safety Data Sheet: 2-Chloro-2-methylpropane.
  • HollyFrontier Refining & Marketing LLC. (2014). Safety Data Sheet: Isobutane.
  • Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Chemical Storage Guidelines: Flammable Materials.
  • Airgas. (2024). Safety Data Sheet: Isobutane.
  • Linde Gas. (2018). Safety Data Sheet: Isobutane.
  • Occupational Safety and Health Administration. (n.d.). OSHA 29 CFR 1910.106: Flammable and combustible liquids. Retrieved from [Link]

  • Weiss Instruments. (n.d.). Safety Data Sheet: Isobutane.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.